tert-Butyl 4-aminobutanoate hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl 4-aminobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(2,3)11-7(10)5-4-6-9;/h4-6,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVNLCOJFFYZPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647182 | |
| Record name | tert-Butyl 4-aminobutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58640-01-0 | |
| Record name | tert-Butyl 4-aminobutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-aminobutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of tert-Butyl 4-aminobutanoate Hydrochloride
This technical guide provides a comprehensive overview of the known physical and chemical properties of tert-Butyl 4-aminobutanoate hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document consolidates critical data into a structured format, offering detailed experimental methodologies and a visual representation of its synthesis.
Core Physical and Chemical Properties
This compound is a chemical compound commonly used as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and research applications.[1][2][3] Its physical state is typically a solid.
Quantitative Physical Data
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C8H18ClNO2 | [4][5] |
| Molecular Weight | 195.69 g/mol | [4][6] |
| CAS Number | 58640-01-0 | [4][5] |
| IUPAC Name | tert-butyl 4-aminobutanoate;hydrochloride | [4] |
| Physical Form | Solid | |
| Purity | 95% - 97% | [1][2] |
| Storage Temperature | Refrigerator (+4°C) or Freezer (-20°C) | [6] |
Computed Properties
The following data has been computationally derived and is available through public chemical databases.
| Property | Value | Source |
| Exact Mass | 195.1026065 Da | [4] |
| Monoisotopic Mass | 195.1026065 Da | [4] |
| Topological Polar Surface Area | 52.3 Ų | [4] |
| Heavy Atom Count | 12 | [4] |
| Complexity | 127 | [4] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of 4-aminobutanoic acid (GABA) with isobutylene in the presence of an acid catalyst, followed by the introduction of hydrochloric acid to form the salt.
Materials:
-
4-aminobutanoic acid (GABA)
-
Dioxane
-
Concentrated sulfuric acid
-
Condensed isobutylene
-
Dry ether
-
Hydrogen chloride (gas or solution in ether)
Procedure:
-
Suspend γ-aminobutyric acid (GABA) in dioxane in a pressure-rated flask.[7]
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.[7]
-
Cool the mixture and add condensed isobutylene.[7]
-
Stir the reaction mixture in an autoclave at room temperature for 4-5 days.
-
After the reaction, wash the mixture with a 10% bicarbonate solution, water, and brine.
-
Remove the solvent under vacuum to obtain the free base (tert-Butyl 4-aminobutanoate).
-
Dissolve the free amine in dry ether and cool the solution to -20°C.
-
Slowly add one equivalent of a 1N HCl solution in ether.
-
Remove the ether under vacuum to afford the desired this compound salt.
General Protocol for Melting Point Determination
Apparatus:
-
Melting point apparatus
-
Capillary tubes
-
Mortar and pestle
Procedure:
-
Finely powder a small sample of the crystalline solid.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
General Protocol for Solubility Determination
Materials:
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
Various solvents (e.g., water, ethanol, dichloromethane, acetone)
Procedure:
-
Weigh a precise amount of the compound (e.g., 10 mg) into a test tube.
-
Add a small, measured volume of the solvent (e.g., 0.1 mL).
-
Vortex the mixture for a set period (e.g., 1 minute).
-
Visually inspect for dissolution.
-
If the solid dissolves completely, the compound is soluble at that concentration.
-
If the solid does not dissolve, incrementally add more solvent and repeat the process until the solid dissolves or a practical volume limit is reached.
-
Express solubility quantitatively (e.g., in mg/mL or mol/L).
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. tert-Butyl 4-aminobutyrate hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 2. tert-Butyl 4-aminobutyrate hydrochloride, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. tert-Butyl 4-aminobutyrate hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [lgcstandards.com]
- 6. This compound [lgcstandards.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to tert-Butyl 4-aminobutanoate hydrochloride: A Key Intermediate in Pharmaceutical Synthesis
Introduction
tert-Butyl 4-aminobutanoate hydrochloride, with the CAS number 58640-01-0, is a pivotal chemical intermediate widely employed in the fields of medicinal chemistry and drug development.[1] It is the hydrochloride salt of the tert-butyl ester of 4-aminobutanoic acid, also known as gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. The strategic placement of the tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of GABA. This protection allows for selective chemical modifications at the amine group, making the compound a versatile building block for the synthesis of a wide range of complex molecules, particularly GABA analogues and peptidomimetics. This guide provides an in-depth overview of its properties, synthesis, applications, and safety protocols for researchers and drug development professionals.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. These identifiers and properties are critical for its characterization and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 58640-01-0 | [2][3][4][5] |
| Alternate CAS (Free Base) | 50479-22-6 | [2][6] |
| Molecular Formula | C₈H₁₇NO₂ · HCl (or C₈H₁₈ClNO₂) | [2][3][5] |
| Molecular Weight | 195.69 g/mol | [2][7] |
| IUPAC Name | tert-butyl 4-aminobutanoate;hydrochloride | [4][7][] |
| Common Synonyms | H-γ-Abu-OtBu·HCl, GABA tert-butyl ester HCl, 4-Aminobutyric acid tert-butyl ester hydrochloride | [1][5][7] |
| Appearance | White to off-white powder/solid | [] |
| Purity | Typically ≥95% | [4][5] |
| InChI Key | CZVNLCOJFFYZPG-UHFFFAOYSA-N | [4][7] |
| Canonical SMILES | CC(C)(C)OC(=O)CCCN.Cl | [5][7] |
Synthesis and Purification
The most common synthetic route to this compound involves the esterification of 4-aminobutanoic acid (GABA) followed by the formation of the hydrochloride salt. The tert-butyl ester is introduced under acidic conditions, and the final salt is typically precipitated using hydrogen chloride.
General Synthesis Workflow
The diagram below illustrates a typical workflow for the synthesis of the target compound from 4-aminobutanoic acid.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is a representative method adapted from general procedures for amino acid esterification.[9]
Materials:
-
4-Aminobutanoic acid (GABA)
-
tert-Butyl acetate
-
Perchloric acid (70%)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (1M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrogen chloride (gas or solution in diethyl ether)
Procedure:
-
Esterification: In a round-bottom flask, suspend 4-aminobutanoic acid in tert-butyl acetate (10-20 volume equivalents).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add perchloric acid (1.1-1.5 molar equivalents) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature (15-25 °C) and stir for 18-24 hours.[9]
-
Work-up and Extraction: Cool the reaction mixture again in an ice bath and slowly add 1M NaOH solution to neutralize the acid and adjust the pH to 9-11.[9]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, tert-butyl 4-aminobutanoate, as an oil.
-
Salt Formation: Dissolve the crude oil in a minimal amount of a suitable solvent like diethyl ether.
-
Cool the solution in an ice bath and bubble hydrogen chloride gas through it (or add a stoichiometric amount of HCl in ether) until precipitation is complete.
-
Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield pure this compound.
Applications in Drug Discovery and Development
The primary utility of this compound is its role as a protected building block, or synthon. By masking the carboxylic acid, the amine group is free to participate in various coupling reactions without self-polymerization.
Role as a Protected GABA Synthon
The tert-butyl group is a robust protecting group that is stable to many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) when desired. This allows for a modular approach to synthesizing complex molecules.
Caption: Logical flow demonstrating the compound's role in synthesis.
This compound and its derivatives are instrumental in:
-
Structure-Activity Relationship (SAR) Studies: Creating libraries of GABA analogues to probe receptor binding requirements.[10]
-
Synthesis of Peptidomimetics: Incorporating the GABA backbone into peptide-like structures to improve stability and pharmacokinetic properties.[10]
-
Development of Bioactive Molecules: Serving as a key intermediate in the synthesis of pharmaceuticals, including anticonvulsants, muscle relaxants, and other CNS-acting agents.
Example Signaling Pathway: GABA-B Receptor
Many molecules synthesized using this building block target GABA receptors. The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals. Its activation is a key therapeutic target.
Caption: Simplified signaling cascade of the GABA-B receptor.
Activation of the GABA-B receptor by an agonist leads to the dissociation of the Gi/o protein. The α-subunit inhibits adenylyl cyclase, reducing cAMP levels, while the βγ-subunit activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization, and neuronal inhibition.
Safety and Handling
This compound is considered hazardous and requires careful handling. The following information is compiled from multiple Safety Data Sheets (SDS).[4][7][11]
| Safety Aspect | Information | Reference(s) |
| GHS Classification | Acute toxicity, Oral (Category 4)Skin irritation (Category 2)Eye irritation (Category 2A)Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation | [7] |
| Signal Word | Warning | [3][4][11] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][7] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (safety goggles), and face protection. Use a NIOSH/MSHA approved respirator if dust is generated. | [11] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling. | [11] |
| Storage | Keep container tightly closed. Store in a cool, dry place. Some suppliers recommend storage in a freezer. | [4][11] |
| First Aid | If Swallowed: Call a poison center or doctor. Rinse mouth.If on Skin: Wash with plenty of soap and water.If in Eyes: Rinse cautiously with water for several minutes. | [11] |
Conclusion
This compound is a foundational building block in modern synthetic and medicinal chemistry. Its value lies in providing a stable, protected form of GABA that enables chemists to construct complex molecular architectures with precision. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its safe and effective use in the laboratory. As the demand for novel CNS-targeted therapeutics continues to grow, the importance of versatile intermediates like this compound in the drug discovery pipeline remains undiminished.
References
- 1. tert-Butyl 4-aminobutyrate hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 2. This compound [lgcstandards.com]
- 3. BLDpharm - Bulk Product Details [bldpharm.com]
- 4. This compound | 58640-01-0 [sigmaaldrich.com]
- 5. Synthonix, Inc > 58640-01-0 | this compound [synthonix.com]
- 6. This compound [lgcstandards.com]
- 7. This compound | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
- 10. (S)-tert-Butyl 2-aminobutanoate hydrochloride (53956-05-1) for sale [vulcanchem.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of γ-Aminobutyric Acid tert-Butyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for γ-aminobutyric acid (GABA) tert-butyl ester hydrochloride, a key intermediate in the development of GABA analogues for neuropharmacological research.[1] This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways and workflows.
Introduction
γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its therapeutic potential is limited by its poor ability to cross the blood-brain barrier. The synthesis of GABA esters, such as the tert-butyl ester, is a common strategy to create more lipophilic prodrugs that can penetrate the central nervous system. The hydrochloride salt form enhances the compound's stability and solubility.[1] This guide focuses on two robust and widely employed synthetic strategies: the direct esterification of GABA and a two-step approach involving an N-Boc protected intermediate.
Synthetic Pathways
Two primary pathways for the synthesis of γ-aminobutyric acid tert-butyl ester hydrochloride are detailed below.
Pathway 1: Direct Esterification of GABA
This pathway involves the direct reaction of GABA with a tert-butylating agent in the presence of a strong acid catalyst. The resulting free base of the ester is then converted to its hydrochloride salt.
Caption: Direct esterification of GABA.
Pathway 2: N-Boc Protected GABA Route
This more controlled, two-step approach involves the initial protection of the amine group of GABA with a tert-butyloxycarbonyl (Boc) group. The protected GABA is then esterified, followed by the selective deprotection of the N-Boc group to yield the final hydrochloride salt.
Caption: Synthesis via N-Boc protected GABA.
Experimental Protocols
The following sections provide detailed experimental procedures for the key synthetic transformations.
Protocol for Direct Esterification of an Amino Acid with Isobutylene
This protocol is adapted from a general procedure for the synthesis of amino acid tert-butyl esters.[2]
Experimental Workflow:
Caption: Workflow for direct esterification.
Procedure:
-
Suspend the amino acid (e.g., GABA) in a suitable solvent such as dichloromethane or dioxane in an autoclave.
-
Add an acid catalyst, such as p-toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid (2 equivalents).[2]
-
Introduce isobutylene into the sealed autoclave.
-
Stir the reaction mixture at room temperature for 4-5 days.[2]
-
Upon completion, vent the autoclave and transfer the reaction mixture to a separatory funnel.
-
Wash the organic phase sequentially with a 10% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine of the tert-butyl ester.
-
Dissolve the resulting free amine in approximately 10 volumes of dry diethyl ether and cool the solution to -20°C.
-
Slowly add one equivalent of a 1N HCl solution in ether.
-
Remove the solvent under vacuum to yield the desired amino acid tert-butyl ester hydrochloride salt.[2]
Protocols for the N-Boc Protected GABA Route
This route involves two main experimental stages: Steglich esterification and N-Boc deprotection.
This procedure is based on the general method for Steglich esterification.[3][4]
Experimental Workflow:
Caption: Workflow for Steglich esterification.
Procedure:
-
In a round-bottomed flask, dissolve N-Boc-GABA (1.05 equivalents), tert-butanol (3 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.08 equivalents) in anhydrous dichloromethane.[5]
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in dichloromethane to the reaction mixture.[4]
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, continuing to stir for an additional 3-10 hours.[3][4] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) by-product.
-
Wash the filtrate with a 1M aqueous HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-GABA tert-butyl ester.
This protocol describes a highly efficient and selective method for removing the N-Boc group while leaving the tert-butyl ester intact.[6]
Procedure:
-
Dissolve the N-Boc-GABA tert-butyl ester in a 4M solution of HCl in anhydrous dioxane at 0°C.
-
Stir the mixture for 30 minutes at room temperature. The reaction is typically complete within 15-30 minutes as monitored by TLC.[6][7]
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
Evaporate the solvent under high vacuum at room temperature.
-
Triturate the residue with dry diethyl ether to afford the pure γ-aminobutyric acid tert-butyl ester hydrochloride salt.[6]
Quantitative Data Summary
The following tables summarize typical quantitative data for the described synthetic protocols.
Table 1: Reagent Quantities for Steglich Esterification
| Reagent | Molar Equivalents | Role |
| N-Boc-GABA | 1.0 | Starting Material |
| tert-Butanol | 3.0 | Reagent |
| DCC | 1.1 - 2.1 | Coupling Agent |
| DMAP | 0.05 - 0.25 | Catalyst |
Table 2: Reaction Conditions and Yields
| Synthetic Step | Key Conditions | Typical Yield | Reference |
| Direct Esterification | |||
| GABA + Isobutylene | Dichloromethane, PTSA, RT, 4-5 days | High (not specified) | [2] |
| N-Boc Route | |||
| Steglich Esterification | CH₂Cl₂, 0°C to RT, 3-10 h | Good to High | [3][4] |
| N-Boc Deprotection | 4M HCl in Dioxane, RT, 30 min | >95% | [6] |
Conclusion
The synthesis of γ-aminobutyric acid tert-butyl ester hydrochloride can be effectively achieved through either direct esterification of GABA or, more commonly, via a two-step process involving an N-Boc protected intermediate. The N-Boc route offers advantages in terms of control and selectivity, particularly when dealing with sensitive substrates. The Steglich esterification provides a mild method for forming the tert-butyl ester, and the subsequent deprotection with HCl in dioxane is a fast and efficient method for obtaining the final hydrochloride salt in high purity and yield. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of medicinal chemistry and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Tert-Butyl 4-aminobutanoate Hydrochloride: A Technical Guide to its Investigation as a GABA Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. Its therapeutic potential in conditions characterized by neuronal hyperexcitability, such as anxiety and epilepsy, is well-established. However, the clinical utility of GABA itself is limited by its inability to efficiently cross the blood-brain barrier (BBB).
This has led to the exploration of GABA analogues and prodrugs designed to overcome this limitation. One such strategy involves the esterification of GABA to increase its lipophilicity, thereby facilitating its passage into the brain, where it can be hydrolyzed by endogenous esterases to release the active GABA molecule. Tert-butyl 4-aminobutanoate hydrochloride, the tert-butyl ester of GABA, represents a potential candidate in this class of compounds.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the experimental protocols required to fully characterize this compound as a GABA analogue. While direct pharmacological data for this specific compound is not extensively available in public literature, this document outlines the established methodologies for its evaluation.
Chemical and Physical Properties
This compound is the hydrochloride salt of the tert-butyl ester of gamma-aminobutyric acid. Its key chemical and physical properties are summarized in the table below.[1]
| Property | Value |
| Molecular Formula | C8H18ClNO2 |
| Molecular Weight | 195.69 g/mol |
| IUPAC Name | tert-butyl 4-aminobutanoate;hydrochloride |
| CAS Number | 58640-01-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Synthesis
The synthesis of this compound can be achieved through the esterification of a protected GABA derivative followed by deprotection and salt formation. A general synthetic approach involves the reaction of an N-protected GABA, such as Boc-GABA, with a tert-butylating agent, followed by the removal of the protecting group and treatment with hydrochloric acid.
Alternatively, direct esterification of an amino acid with isobutylene in the presence of an acid catalyst can be employed. The resulting free amine is then converted to the hydrochloride salt by treatment with an ethereal solution of HCl.[2]
Putative Pharmacological Profile as a GABA Analogue
The primary hypothesis for the mechanism of action of this compound as a GABA analogue is its function as a prodrug. The tert-butyl ester group increases the lipophilicity of the GABA molecule, which is expected to enhance its ability to cross the blood-brain barrier.[3][4][5][6] Once in the CNS, it is presumed that endogenous esterases would hydrolyze the ester bond, releasing GABA and tert-butanol. The liberated GABA would then be available to bind to and activate GABA-A and GABA-B receptors, exerting its inhibitory effects.
Studies on other GABA esters, such as those with aliphatic alcohols and steroids, have shown increased brain uptake compared to GABA itself.[6] For instance, the 1-butyl ester of GABA demonstrated a 74-fold increase in brain uptake over GABA in mice.[6] While some of these esters showed central neuropharmacological activity, this was dependent on their rate of hydrolysis and lipid solubility.[6] It is important to note that the in vivo activity of the 1-butyl ester was not significant in the specific motor activity tests used in that study.[6]
Experimental Protocols for Characterization
To rigorously evaluate this compound as a GABA analogue, a series of in vitro and in vivo experiments are necessary. The following sections provide detailed methodologies for key assays.
In Vitro Characterization
Competitive radioligand binding assays are essential to determine the affinity of this compound for GABA-A and GABA-B receptors. This will ascertain whether the compound itself has any direct interaction with the receptors or if its activity is solely dependent on its hydrolysis to GABA.
Objective: To determine the binding affinity (Ki) of this compound for GABA-A and GABA-B receptors.
Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the target receptor in a preparation of brain membranes.
Materials:
-
Rat brain tissue (cortex or whole brain)
-
[3H]-Muscimol (for GABA-A receptors) or [3H]-GABA with a GABA-A antagonist like isoguvacine (for GABA-B receptors)
-
Unlabeled GABA (for determining non-specific binding)
-
This compound
-
Homogenization buffer (e.g., 0.32 M sucrose)
-
Binding buffer (e.g., 50 mM Tris-HCl)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
-
Cell harvester
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000-40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in binding buffer and recentrifugation multiple times to remove endogenous GABA.
-
Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Total Binding: Radioligand and membrane preparation.
-
Non-specific Binding: Radioligand, membrane preparation, and a high concentration of unlabeled GABA (e.g., 100 µM).
-
Competition: Radioligand, membrane preparation, and varying concentrations of this compound.
-
-
Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Hypothetical Data Presentation:
| Compound | Receptor | Radioligand | Ki (µM) |
| GABA | GABA-A | [3H]-Muscimol | 0.1 |
| Bicuculline | GABA-A | [3H]-Muscimol | 0.5 |
| tert-Butyl 4-aminobutanoate HCl | GABA-A | [3H]-Muscimol | >100 |
| GABA | GABA-B | [3H]-GABA | 0.2 |
| Baclofen | GABA-B | [3H]-GABA | 0.8 |
| tert-Butyl 4-aminobutanoate HCl | GABA-B | [3H]-GABA | >100 |
Whole-cell patch-clamp electrophysiology on cultured neurons or brain slices can determine the functional effects of this compound on GABA receptors. This technique can reveal whether the compound acts as an agonist, antagonist, or allosteric modulator.
Objective: To characterize the electrophysiological effects of this compound on GABA-A receptor-mediated currents.
Principle: This method allows for the recording of ionic currents across the membrane of a single neuron in response to the application of a neurotransmitter or drug.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical neurons) or acute brain slices.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular solution (e.g., artificial cerebrospinal fluid).
-
Intracellular solution (containing a CsCl- or KCl-base to record chloride currents).
-
GABA
-
This compound
-
GABA receptor antagonists (e.g., bicuculline for GABA-A).
Procedure:
-
Cell Preparation:
-
Prepare cultured neurons on coverslips or obtain acute brain slices from rodents.
-
Place the preparation in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
-
Patch-Clamp Recording:
-
Pull a patch pipette with a resistance of 3-7 MΩ and fill it with the intracellular solution.
-
Approach a neuron with the pipette and form a gigaseal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV or -70 mV.
-
-
Drug Application:
-
Apply GABA at a known concentration to elicit a baseline current response.
-
Apply this compound alone to test for direct agonistic effects.
-
Co-apply this compound with GABA to test for modulatory effects.
-
Apply a GABA antagonist to confirm that the observed currents are mediated by GABA receptors.
-
-
Data Analysis:
-
Measure the amplitude, kinetics (rise and decay times), and reversal potential of the currents.
-
Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Compare the effects of this compound to those of GABA.
-
Hypothetical Data Presentation:
| Compound | Agonist Effect (EC50, µM) | Modulatory Effect (% potentiation at 10 µM) | Antagonist Effect (IC50, µM) |
| GABA | 10 | N/A | N/A |
| Diazepam | None | 150 | None |
| Bicuculline | None | None | 1 |
| tert-Butyl 4-aminobutanoate HCl | >1000 | <10 | >1000 |
In Vivo Characterization
Animal models are crucial for assessing the potential therapeutic effects of this compound, such as anxiolytic or anticonvulsant activity.
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Objective: To evaluate the anxiolytic-like effects of this compound in mice or rats.
Principle: The test is based on the natural aversion of rodents to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus.
-
Rodents (mice or rats).
-
Vehicle (e.g., saline).
-
Positive control (e.g., diazepam).
-
This compound.
-
Video tracking software.
Procedure:
-
Animal Dosing:
-
Administer this compound (at various doses), vehicle, or the positive control to different groups of animals via an appropriate route (e.g., intraperitoneal injection).
-
Allow for a suitable pre-treatment time (e.g., 30 minutes).
-
-
Behavioral Testing:
-
Place each animal individually in the center of the EPM, facing one of the enclosed arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Compare the data from the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Hypothetical Data Presentation:
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Distance (m) |
| Vehicle | - | 25 ± 5 | 8 ± 2 | 15 ± 3 |
| Diazepam | 2 | 75 ± 10 | 20 ± 4 | 14 ± 2 |
| tert-Butyl 4-aminobutanoate HCl | 10 | 30 ± 6 | 9 ± 3 | 16 ± 3 |
| tert-Butyl 4-aminobutanoate HCl | 30 | 50 ± 8 | 15 ± 4 | 15 ± 2 |
| tert-Butyl 4-aminobutanoate HCl | 100 | 65 ± 9 | 18 ± 5 | 13 ± 3 |
| *p < 0.05 compared to vehicle |
Visualizations of Signaling Pathways and Workflows
GABA-A Receptor Signaling Pathway
Caption: Simplified signaling pathway of the ionotropic GABA-A receptor.
GABA-B Receptor Signaling Pathway
Caption: Simplified signaling pathway of the metabotropic GABA-B receptor.
Experimental Workflow for Characterization
Caption: Workflow for characterizing a novel GABA analogue.
Conclusion
This compound presents an interesting subject for investigation as a potential GABA analogue, primarily through a prodrug mechanism. Its simple structure and the established precedent of using GABA esters to enhance CNS penetration warrant a thorough pharmacological evaluation. The experimental protocols detailed in this guide provide a robust framework for researchers to determine its binding affinity, functional activity at GABA receptors, and its potential therapeutic efficacy in preclinical models of CNS disorders. The successful characterization of this and similar molecules could pave the way for novel therapeutic strategies targeting the GABAergic system.
References
- 1. This compound | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 3. Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gamma-Aminobutyric acid esters. 2. Synthesis, brain uptake, and pharmacological properties of lipid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of Tert-Butyl Protecting Groups in the Advancement of GABAergic Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in mitigating neuronal excitability. Its therapeutic potential in a range of neurological disorders, including epilepsy, anxiety, and spasticity, is well-established. However, the inherent polarity and zwitterionic nature of GABA impede its ability to cross the blood-brain barrier (BBB), significantly limiting its clinical utility. The strategic use of protecting groups, particularly the tert-butyl group for both the amine and carboxylic acid functionalities of GABA, has emerged as a pivotal strategy in the development of GABA derivatives with enhanced pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the role of tert-butyl protecting groups in the synthesis and pharmacological application of GABA derivatives. It details synthetic protocols, presents quantitative data on reaction yields and biological activities, and illustrates key concepts through signaling pathway and experimental workflow diagrams.
Introduction: The Challenge of GABA Delivery and the Role of Protecting Groups
The therapeutic application of GABA is primarily hampered by its hydrophilic nature, which prevents it from efficiently crossing the lipophilic blood-brain barrier.[1][2] To overcome this limitation, two main strategies involving chemical modification of the GABA molecule are employed: the development of GABA analogues that mimic its structure and function but possess improved BBB permeability, and the design of GABA prodrugs. Prodrugs are inactive precursors that are chemically modified to enhance their lipophilicity, facilitating their transport across the BBB, whereupon they are metabolized to release the active GABA molecule within the central nervous system.[3][4]
The synthesis of both GABA analogues and prodrugs necessitates the use of protecting groups to selectively mask the reactive amine and carboxylic acid functionalities of the GABA backbone. This allows for precise chemical modifications at other positions of the molecule without unintended side reactions. The tert-butyl group, in the form of the tert-butyloxycarbonyl (Boc) group for the amine and the tert-butyl ester for the carboxylic acid, is a cornerstone in this field.[5][6] Its widespread use is attributed to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions, ensuring the integrity of the target molecule.[5][7]
The Tert-Butyl Protecting Group: A Versatile Tool in GABA Derivative Synthesis
Protection of the Amine Group with Tert-Butyloxycarbonyl (Boc)
The Boc group is one of the most common amine protecting groups in organic synthesis.[7] Its introduction, typically achieved by reacting GABA with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, is generally a high-yielding and clean reaction.[5]
Protection of the Carboxylic Acid Group as a Tert-Butyl Ester
The carboxylic acid moiety of GABA can be converted to a tert-butyl ester to mask its polarity and prevent its participation in undesired reactions. This transformation also significantly increases the lipophilicity of the GABA derivative, a key factor in designing prodrugs for enhanced BBB penetration.[3][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and properties of tert-butyl protected GABA derivatives.
Table 1: Synthesis and Deprotection of Tert-Butyl Protected GABA Derivatives - Representative Yields
| Reaction | Reagents and Conditions | Product | Yield (%) | Reference(s) |
| Amine Protection | ||||
| Boc Protection of GABA | (Boc)₂O, NaHCO₃, Dioxane/H₂O | N-Boc-GABA | High (not specified) | [5] |
| Carboxylic Acid Protection | ||||
| Tert-butyl esterification of L-pyroglutamic acid | Tert-butyl acetate, Perchloric acid | L-pyroglutamic acid tert-butyl ester | 70 | [9] |
| Deprotection | ||||
| Boc Deprotection | 50% TFA in DCM | Deprotected Amine | High (not specified) | [5] |
| Tert-butyl Ester Cleavage | TFA, Anisole | Carboxylic Acid | 98 | [9] |
| Simultaneous Boc and Tert-butyl Ester Cleavage | TFA, Anisole | GABA derivative | 98 | [9] |
Table 2: Physicochemical and Pharmacokinetic Properties of GABA and its Derivatives
| Compound | LogP | Brain Uptake Index (vs. GABA) | Half-life (t½) | Key Finding | Reference(s) |
| GABA | -3.17 | 1 | 5 hours (oral) | Poor BBB permeability. | [10][11] |
| GABA tert-butyl ester | Not explicitly found, but expected to be significantly higher than GABA | 74 | Not specified | Significantly increased brain uptake compared to GABA. | [3] |
| L-γ-methyleneglutamic acid amide tert-butyl ester prodrug (Compound 5) | Not specified | Moderate brain exposure | 0.74 hours (in brain) | Demonstrates that tert-butyl ester prodrugs can achieve brain delivery. | [9] |
Experimental Protocols
Protocol 1: N-Boc Protection of γ-Aminobutyric Acid (GABA)
This protocol describes a general and efficient method for the protection of the amine group of GABA using di-tert-butyl dicarbonate.[5]
Materials:
-
γ-Aminobutyric acid (GABA)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve γ-aminobutyric acid (1.0 eq) in a 1:1 mixture of dioxane and a 1 M aqueous solution of sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-Boc-γ-aminobutyric acid.
Protocol 2: Cleavage of the Boc Protecting Group
This protocol outlines the standard procedure for the removal of the Boc group under acidic conditions.[5][12]
Materials:
-
Boc-protected GABA derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (optional, for azeotropic removal of TFA)
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically a 1:1 v/v mixture of TFA:DCM).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Adding toluene and co-evaporating can aid in the complete removal of residual TFA.[13]
-
The resulting crude product, typically an amine salt of trifluoroacetic acid, can be used directly in the next step or purified further.
Protocol 3: General Procedure for Tert-Butyl Ester Cleavage
This protocol describes the cleavage of a tert-butyl ester to the corresponding carboxylic acid using trifluoroacetic acid.[9]
Materials:
-
Tert-butyl ester derivative
-
Trifluoroacetic acid (TFA)
-
Anisole (as a scavenger)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tert-butyl ester-containing compound in dichloromethane.
-
Add anisole (as a scavenger to trap the tert-butyl cation).
-
Add an excess of trifluoroacetic acid.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess reagents under reduced pressure.
-
The crude carboxylic acid can then be purified by appropriate methods such as crystallization or chromatography.
Visualizing the Role of Tert-Butyl Groups in GABAergic Signaling and Synthesis
GABAergic Synaptic Signaling Pathway
The following diagram illustrates the key components and processes at a GABAergic synapse, the primary target for GABA and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors | MDPI [mdpi.com]
- 9. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gamma-Aminobutyric Acid | C4H9NO2 | CID 119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Frontiers | Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 12. chempep.com [chempep.com]
- 13. reddit.com [reddit.com]
H-GABA-OtBu.HCl: A Technical Guide to Solubility and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of γ-Aminobutyric acid tert-butyl ester hydrochloride (H-GABA-OtBu.HCl), a key intermediate in pharmaceutical and neuroscience research. This document details the known characteristics of H-GABA-OtBu.HCl and provides robust experimental protocols for determining its solubility and stability profiles.
Introduction
H-GABA-OtBu.HCl is the hydrochloride salt of the tert-butyl ester of γ-aminobutyric acid (GABA). The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of GABA, enhancing its lipophilicity and enabling its use in various synthetic applications, particularly in peptide synthesis and the development of GABA analogues for neuropharmacological studies. A thorough understanding of its solubility and stability is critical for its effective handling, storage, and application in research and development.
Solubility of H-GABA-OtBu.HCl
The solubility of H-GABA-OtBu.HCl is influenced by the polarity of the solvent and the presence of the hydrochloride salt, which generally enhances solubility in polar solvents. The tert-butyl group, on the other hand, contributes to its solubility in less polar organic solvents.
Qualitative Solubility Data
While specific quantitative solubility data for H-GABA-OtBu.HCl is not extensively available in public literature, its structural characteristics as a hydrochloride salt of a protected amino acid suggest the following general solubility profile.
| Solvent | Type | Expected Solubility | Notes |
| Water | Polar Protic | Soluble | The hydrochloride salt form promotes solubility in aqueous media. |
| Methanol (MeOH) | Polar Protic | Soluble | Commonly used as a solvent for polar organic molecules. |
| Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol, expected to be a good solvent. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong aprotic solvent capable of dissolving a wide range of compounds. For a related compound, H-Asp(OtBu)-OtBu.HCl, solubility is reported as 100 mg/mL.[1] |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | The organic nature of the molecule may allow for some solubility. |
| Ethyl Acetate | Moderately Polar | Sparingly Soluble | May be suitable for extractions but likely not for high-concentration solutions. |
Note: The information in this table is based on general chemical principles and data from similar compounds. For precise applications, experimental determination of solubility is highly recommended using the protocol outlined below.
Experimental Protocol for Equilibrium Solubility Determination
This protocol describes a standardized method to determine the equilibrium solubility of H-GABA-OtBu.HCl in a specific solvent.
Objective: To determine the concentration of a saturated solution of H-GABA-OtBu.HCl in a chosen solvent at a constant temperature.
Materials:
-
H-GABA-OtBu.HCl (solid)
-
Selected solvent(s) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of H-GABA-OtBu.HCl to a vial containing a known volume of the selected solvent (e.g., 1 mL). The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Immediately filter the aliquot through a syringe filter into a clean vial.
-
Accurately dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis method.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the equilibrium solubility.
-
Workflow for Solubility Determination
Caption: A schematic of the experimental workflow for determining the equilibrium solubility of H-GABA-OtBu.HCl.
Stability of H-GABA-OtBu.HCl
The stability of H-GABA-OtBu.HCl is a critical factor for its storage and use in chemical reactions. The primary anticipated degradation pathway is the hydrolysis of the tert-butyl ester group, particularly under acidic or strongly basic conditions, to yield GABA.
Potential Degradation Pathways
The tert-butyl ester is known to be labile to strong acids. The hydrochloride salt form of the compound may contribute to a mildly acidic environment in solution, potentially leading to slow hydrolysis over time, especially in the presence of moisture. Elevated temperatures are expected to accelerate this degradation.
Caption: A flowchart illustrating the process of a forced degradation study for H-GABA-OtBu.HCl.
Conclusion
This technical guide provides essential information and methodologies for researchers working with H-GABA-OtBu.HCl. While specific quantitative data on solubility is limited, the provided protocols offer a clear path to determining these crucial parameters. The primary stability concern for H-GABA-OtBu.HCl is hydrolysis of the tert-butyl ester, and the outlined forced degradation study protocol will enable a thorough investigation of its stability profile. Adherence to these experimental procedures will ensure the reliable and effective use of H-GABA-OtBu.HCl in research and development activities.
References
Spectroscopic Profile of tert-Butyl 4-aminobutanoate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of tert-Butyl 4-aminobutanoate hydrochloride (C₈H₁₈ClNO₂), a compound of interest in pharmaceutical research and organic synthesis. Due to the limited availability of published experimental spectra for this specific salt, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are also provided to guide researchers in their analytical workflows.
Chemical Structure and Properties
-
IUPAC Name: tert-butyl 4-aminobutanoate;hydrochloride
-
Molecular Formula: C₈H₁₈ClNO₂[2]
-
Molecular Weight: 195.69 g/mol [2]
-
Physical Form: Solid[1]
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are predictions based on the analysis of its chemical structure and comparison with similar compounds. Experimental verification is highly recommended.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | Broad s | 3H | -NH₃⁺ |
| ~3.0 | t | 2H | -CH₂-NH₃⁺ |
| ~2.4 | t | 2H | -CH₂-C=O |
| ~1.9 | p | 2H | -CH₂-CH₂-CH₂- |
| 1.45 | s | 9H | -C(CH₃)₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C=O |
| ~81 | -C(CH₃)₃ |
| ~39 | -CH₂-NH₃⁺ |
| ~31 | -CH₂-C=O |
| ~28 | -C(CH₃)₃ |
| ~23 | -CH₂-CH₂-CH₂- |
FT-IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 - 2800 | Strong, Broad | N-H stretch (from -NH₃⁺) |
| ~2980 - 2950 | Medium | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600 - 1500 | Medium | N-H bend (from -NH₃⁺) |
| ~1250, ~1150 | Strong | C-O stretch (ester) |
Mass Spectrometry (Predicted)
| m/z | Proposed Fragment Ion | Notes |
| 160.1338 | [M-Cl-H]⁺ | Molecular ion of the free base. |
| 104.0712 | [M-Cl-H - C₄H₈]⁺ | Loss of isobutylene from the free base molecular ion. |
| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation, often the base peak for tert-butyl esters.[3] |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). D₂O is often a good choice for hydrochloride salts to observe exchangeable protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: D₂O.
-
Temperature: 298 K.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Referencing: The residual solvent peak of D₂O is typically referenced to 4.79 ppm.
-
-
¹³C NMR Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: D₂O.
-
Temperature: 298 K.
-
Pulse Sequence: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
Referencing: The solvent peak is not typically used for ¹³C referencing; an internal standard like DSS or referencing to an external standard is preferred.
-
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Instrument: A Fourier Transform Infrared Spectrometer.
-
Mode: Transmission.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before scanning the sample.
-
Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or water.
-
Further dilute the solution as necessary for the specific ionization technique.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: A mass spectrometer equipped with an electrospray ionization source.
-
Mode: Positive ion mode is expected to be most effective for this compound.
-
Solvent Flow Rate: Typically 5-20 µL/min.
-
Capillary Voltage: ~3-5 kV.
-
Drying Gas: Nitrogen, at a temperature and flow rate optimized for the instrument and solvent.
-
Mass Range: Scan a range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-300).
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
References
Unlocking the Brain's Inhibitory Pathways: A Technical Guide to tert-Butyl 4-aminobutanoate hydrochloride for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl 4-aminobutanoate hydrochloride is a chemical compound of significant interest in the field of neuroscience. As a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, it serves as a valuable tool for researchers investigating GABAergic neurotransmission and developing novel therapeutics for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound in neuroscience research. It includes a detailed examination of its role as a GABA analog, alongside experimental protocols and quantitative data derived from studies on closely related GABA esters, offering a foundational resource for its utilization in the laboratory.
Introduction
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Its dysregulation is implicated in a wide range of neurological and psychiatric conditions, including epilepsy, anxiety disorders, and sleep disturbances. However, the therapeutic application of GABA itself is limited by its poor ability to cross the blood-brain barrier. This has led to the development of GABA analogs and prodrugs designed to overcome this limitation.
This compound is the hydrochloride salt of the tert-butyl ester of GABA.[2] It is primarily utilized as an intermediate in the synthesis of other molecules, particularly in the development of pharmaceuticals targeting the GABAergic system.[3] Its ester linkage is designed to increase lipophilicity, potentially facilitating its passage across the blood-brain barrier, where it can then be hydrolyzed to release GABA.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈ClNO₂ | [2] |
| Molecular Weight | 195.69 g/mol | [2] |
| CAS Number | 58640-01-0 | [2][4][5] |
| Appearance | Solid | [5] |
| Purity | ≥95% | [5] |
| Storage Temperature | Refrigerator | [5] |
| Solubility | Information not available | |
| Synonyms | gamma-Aminobutyric acid t-butyl ester HCl, H-GABA-OtBu.HCl, 4-Aminobutyric acid tert-butyl ester hydrochloride | [2] |
Synthesis
The synthesis of this compound typically involves the esterification of GABA with isobutylene or tert-butanol in the presence of an acid catalyst, followed by conversion to the hydrochloride salt.
Conceptual Synthesis Workflow
Caption: General synthesis pathway for this compound.
Mechanism of Action and Pharmacology
As a GABA analog, this compound is presumed to act as a prodrug of GABA. Its increased lipophilicity due to the tert-butyl ester group is intended to facilitate its transport across the blood-brain barrier. Once in the central nervous system, it is expected to be hydrolyzed by esterase enzymes, releasing GABA. The liberated GABA can then bind to its receptors (GABA-A and GABA-B) to exert its inhibitory effects.
Proposed Mechanism of Action
Caption: Proposed prodrug mechanism of this compound.
| Parameter | 1-Butyl ester of GABA | GABA | Reference |
| Brain Uptake (nmol/g) | 0.74 ± 0.12 | 0.01 ± 0.00 | [6] |
| Receptor Binding (% of GABA) | 1.2 ± 0.4 | 100 | [6] |
| Hydrolysis Rate (nmol/mg protein/h) | 1.2 ± 0.1 | N/A | [6] |
These data suggest that esterification significantly enhances brain penetration. The low receptor binding of the ester itself indicates that its primary role is likely as a carrier for GABA, with the pharmacological activity being dependent on its hydrolysis to release the active neurotransmitter.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of GABA esters, adapted from the literature.
Brain Uptake Studies in Mice
Objective: To determine the ability of the GABA ester to cross the blood-brain barrier.
Protocol:
-
Synthesize a radiolabeled version of the GABA ester (e.g., using [U-¹⁴C]GABA).
-
Administer a single intravenous injection of the radiolabeled compound to mice.
-
At a predetermined time point (e.g., 15 minutes post-injection), euthanize the animals.
-
Rapidly dissect the brain and homogenize it in a suitable buffer.
-
Measure the radioactivity in the brain homogenate using liquid scintillation counting.
-
Calculate the brain uptake as nmol of compound per gram of brain tissue.
-
Compare the uptake to that of radiolabeled GABA administered under the same conditions.[6]
Brain Uptake Experimental Workflow
Caption: Workflow for assessing brain uptake of GABA esters.
In Vitro GABA Receptor Binding Assay
Objective: To assess the affinity of the GABA ester for GABA receptors.
Protocol:
-
Prepare a crude synaptic membrane fraction from rat brains.
-
Incubate the membranes with a known concentration of a radiolabeled GABA receptor ligand (e.g., [³H]muscimol).
-
In parallel incubations, include increasing concentrations of the unlabeled GABA ester or unlabeled GABA (as a positive control).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity retained on the filters.
-
Calculate the percentage inhibition of radioligand binding at each concentration of the test compound.
-
Express the binding capacity relative to that of GABA.[6]
In Vivo Behavioral Assessment: Motor Activity
Objective: To evaluate the central nervous system effects of the GABA ester.
Protocol:
-
Acclimate mice or rats to the testing environment (e.g., an open-field arena).
-
Administer the GABA ester or a vehicle control via intraperitoneal injection.
-
Immediately place the animal in the open-field arena.
-
Record the animal's locomotor activity for a defined period (e.g., 30 minutes) using an automated activity monitoring system.
-
Analyze the data to determine the effect of the compound on general motor activity.[6]
Applications in Neuroscience Research
This compound and similar GABA esters are valuable tools for:
-
Probing the Blood-Brain Barrier: Studying the structural modifications that enhance the CNS penetration of neurotransmitters.
-
Developing Novel Therapeutics: Serving as lead compounds or intermediates in the synthesis of new drugs for epilepsy, anxiety, and other neurological disorders.
-
Investigating GABAergic Function: Providing a means to elevate central GABA levels and study the downstream physiological and behavioral consequences.
Conclusion
This compound represents an important chemical entity for neuroscience research. While it is primarily used as a synthetic intermediate, its potential as a GABA prodrug warrants further investigation. The data from related GABA esters strongly suggest that the tert-butyl ester modification is a viable strategy for enhancing the delivery of GABA to the central nervous system. The experimental protocols outlined in this guide provide a framework for the neuropharmacological characterization of this and other novel GABAergic compounds, paving the way for a deeper understanding of the brain's inhibitory systems and the development of next-generation neurological therapies.
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BLDpharm - Bulk Product Details [bldpharm.com]
- 5. This compound | 58640-01-0 [sigmaaldrich.com]
- 6. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating GABA Receptor Binding: A Technical Guide to Utilizing Tert-butyl Protected GABA
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Using Tert-butyl Protected GABA
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting on ionotropic GABA-A receptors and metabotropic GABA-B receptors.[1][2] Its direct application in some experimental systems can be challenging due to its polar nature, which can limit membrane permeability. Chemical protection of GABA's carboxylic acid group with a tert-butyl ester moiety creates a more lipophilic compound, GABA-OtBu. This modification can facilitate its passage across cellular membranes. The underlying hypothesis is that intracellular or extracellular esterases cleave the tert-butyl group, releasing GABA in close proximity to its receptors. This strategy allows for a more controlled or targeted delivery of the agonist.
It is crucial to note that studies directly characterizing the binding affinity of intact GABA-OtBu are scarce. Therefore, any investigation utilizing this compound must incorporate controls to verify the cleavage of the tert-butyl group and the subsequent action of the released GABA.
Experimental Protocols
This section details the essential experimental protocols for investigating the effects of GABA, delivered via its tert-butyl protected form, on GABA receptors.
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a ligand for a receptor. In the context of GABA-OtBu, these assays are used to measure the displacement of a known radiolabeled ligand from GABA receptors by the GABA that is presumably released from the protected form.
2.1.1. Membrane Preparation
High-quality receptor-containing membranes are critical for a successful binding assay.
-
Source: Rat brain tissue is a common source due to its high density of GABA receptors.[3]
-
Procedure:
-
Homogenize fresh or frozen brain tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000-40,000 x g for 20-30 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeat the centrifugation step. Multiple washes are essential to remove endogenous GABA.[3]
-
Resuspend the final pellet in the assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store membrane preparations at -80°C until use.
-
2.1.2. GABA-A Receptor Binding Assay ([³H]Muscimol)
Muscimol is a potent GABA-A receptor agonist that is commercially available in a radiolabeled form.
-
Materials:
-
Membrane preparation
-
[³H]Muscimol (specific activity ~10-30 Ci/mmol)
-
GABA-OtBu
-
Unlabeled GABA (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
-
Procedure:
-
In a 96-well plate or microcentrifuge tubes, combine the membrane preparation (50-200 µg protein), [³H]Muscimol (e.g., 1-5 nM), and varying concentrations of GABA-OtBu or unlabeled GABA.
-
For total binding, add only the membrane preparation and radioligand.
-
For non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM).
-
Incubate at 4°C for 30-60 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
2.1.3. GABA-B Receptor Binding Assay ([³H]GABA)
[³H]GABA can be used to label GABA-B receptors in the presence of a GABA-A receptor antagonist to prevent binding to GABA-A sites.
-
Materials:
-
Membrane preparation
-
[³H]GABA (specific activity ~30-60 Ci/mmol)
-
GABA-OtBu
-
Unlabeled Baclofen (a selective GABA-B agonist, for determining non-specific binding)
-
Isoguvacine (a GABA-A agonist, to saturate GABA-A sites)
-
Assay Buffer: 50 mM Tris-HCl with 2.5 mM CaCl₂, pH 7.4
-
-
Procedure:
-
Pre-incubate membranes with isoguvacine (e.g., 40 µM) to block GABA-A receptors.
-
Set up the assay tubes with the pre-treated membrane preparation, [³H]GABA (e.g., 10-20 nM), and varying concentrations of GABA-OtBu or unlabeled baclofen.
-
Incubate at 4°C for 20 minutes.
-
Terminate and process as described for the GABA-A receptor assay.
-
Electrophysiological Assays
Electrophysiology provides a functional measure of receptor activity by recording the ion currents elicited by agonist binding.
2.2.1. Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record ion channel activity from a single cell.
-
Cell Preparation: Utilize primary cultured neurons or cell lines (e.g., HEK293) stably expressing recombinant GABA-A or GABA-B receptors.
-
Recording Configuration:
-
Establish a whole-cell patch-clamp configuration.
-
For GABA-A receptors, the intracellular solution should have a high chloride concentration to allow for the measurement of inward chloride currents at a holding potential of -60 mV.
-
For GABA-B receptors, which are G-protein coupled, the response is typically measured as the activation of inwardly rectifying potassium (GIRK) channels. The intracellular solution should contain GTP to maintain G-protein function.
-
-
Drug Application:
-
Perfuse the cells with an external solution containing a known concentration of GABA to establish a baseline response.
-
Apply GABA-OtBu to the external solution and record any changes in current. An increase in current suggests the release of GABA and subsequent receptor activation.
-
Use appropriate antagonists (e.g., bicuculline for GABA-A, saclofen for GABA-B) to confirm the specificity of the response.
-
Data Presentation and Analysis
Quantitative data should be presented in a clear and structured format to allow for easy comparison and interpretation.
Binding Assay Data
The data from radioligand binding assays are typically analyzed to determine the half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (Kᵢ).
| Compound | Receptor Subtype | Radioligand | IC₅₀ (µM) | Kᵢ (µM) |
| GABA (Control) | GABA-A | [³H]Muscimol | Value | Value |
| GABA-OtBu | GABA-A | [³H]Muscimol | Value | Value |
| GABA (Control) | GABA-B | [³H]GABA | Value | Value |
| GABA-OtBu | GABA-B | [³H]GABA | Value | Value |
| Note: The values in this table are placeholders and would be determined experimentally. A higher IC₅₀/Kᵢ value indicates lower binding affinity. |
Electrophysiology Data
Electrophysiological data are analyzed to determine the half-maximal effective concentration (EC₅₀) and the maximal response (Iₘₐₓ).
| Compound | Receptor Subtype | EC₅₀ (µM) | Iₘₐₓ (% of GABA response) |
| GABA (Control) | GABA-A | Value | 100% |
| GABA-OtBu | GABA-A | Value | Value |
| GABA (Control) | GABA-B | Value | 100% |
| GABA-OtBu | GABA-B | Value | Value |
| Note: The values in this table are placeholders and would be determined experimentally. |
Visualization of Workflows and Pathways
Diagrams created using the DOT language can effectively visualize complex experimental processes and signaling pathways.
Caption: Experimental workflow for investigating GABA receptor binding using tert-butyl protected GABA.
Caption: Proposed mechanism of action for tert-butyl protected GABA.
Conclusion and Future Directions
The use of tert-butyl protected GABA is a valuable strategy for studying the effects of GABA in various experimental systems. However, the assumption that its activity is solely due to the release of GABA requires careful validation. Future studies should focus on directly measuring the rate of GABA-OtBu cleavage in different biological preparations and correlating this with the observed pharmacological effects. Furthermore, the development of esterase-resistant analogs of GABA-OtBu could serve as important negative controls to confirm that the observed activity is indeed dependent on the release of GABA. By employing the rigorous experimental protocols and data analysis techniques outlined in this guide, researchers can effectively utilize tert-butyl protected GABA to advance our understanding of GABAergic neurotransmission.
References
The Genesis of a Cure: A Technical Guide to Starting Materials in Neurological Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The landscape of neurological drug discovery is undergoing a profound transformation. The historic challenges of high attrition rates and a limited understanding of complex disease pathologies are gradually being surmounted by innovative starting materials and screening paradigms. This guide provides an in-depth technical overview of the core modern strategies that are paving the way for the next generation of neurological therapeutics. We will delve into the methodologies, quantitative data, and strategic workflows that underpin the use of fragment-based libraries, induced pluripotent stem cell models, and natural products as foundational elements in the quest for novel drugs to combat devastating neurological disorders.
High-Throughput vs. High-Efficiency: A Comparative Overview of Screening Strategies
The initial step in many drug discovery campaigns is the identification of "hits"—molecules that interact with a biological target of interest. Two primary philosophies dominate this landscape: High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD). While HTS relies on screening large libraries of drug-like molecules, FBDD employs smaller, less complex fragments to build a lead compound from the ground up.[1][2] The choice between these strategies is often dictated by the nature of the target and the resources available.
A key distinction lies in the hit rates and the quality of the initial leads. HTS campaigns typically screen hundreds of thousands to millions of compounds and often yield low hit rates.[3] In contrast, FBDD screens a much smaller library of fragments (usually 1,000-3,000) and tends to have a higher hit rate.[2][3] The hits from FBDD, while having lower initial potency, often exhibit higher ligand efficiency, a measure of the binding energy per atom, making them more efficient starting points for optimization.[2]
| Parameter | High-Throughput Screening (HTS) | Fragment-Based Drug Discovery (FBDD) |
| Library Size | 100,000s - Millions | 500 - 3,000 |
| Molecular Weight (Da) | 400 - 650 | < 300 |
| Typical Hit Rate | ~1% | 3-5% |
| Initial Hit Potency | nM - µM | µM - mM |
| Ligand Efficiency | Generally Lower | Generally Higher |
Table 1: A Comparative Analysis of HTS and FBDD. This table summarizes the key differences between High-Throughput Screening and Fragment-Based Drug Discovery, highlighting the trade-offs in library size, hit rate, and initial potency.[2][3]
Fragment-Based Drug Discovery (FBDD): Building Drugs Piece by Piece
FBDD has emerged as a powerful strategy for tackling challenging targets, particularly in the complex realm of the central nervous system (CNS).[4] This approach starts with the identification of low-molecular-weight fragments that bind to the target protein, which are then optimized through a process of growing, linking, or merging to generate a potent and selective lead compound.[5]
Experimental Workflow for NMR-Based Fragment Screening
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive biophysical method for detecting the weak interactions typical of fragment binding.[6] A common workflow for an NMR-based FBDD campaign is as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. strbd.com [strbd.com]
- 3. How do you choose between HTS, virtual screening and FBDD? | Domainex [domainex.co.uk]
- 4. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural product-based pharmacological studies for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Baclofen Analogues from tert-Butyl 4-aminobutanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of baclofen analogues, a significant class of γ-aminobutyric acid (GABA) derivatives with therapeutic potential as muscle relaxants and antispastic agents. The protocols outlined herein utilize the readily available starting material, tert-butyl 4-aminobutanoate hydrochloride, and proceed through a proposed three-step synthetic sequence involving N-protection, β-arylation, and subsequent deprotection. This application note offers comprehensive experimental procedures, data presentation in tabular format for clarity, and visualizations of the synthetic workflow and the biological mechanism of action of baclofen to guide researchers in the preparation and evaluation of novel baclofen analogues.
Introduction
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its analogues, such as baclofen, are of significant interest in medicinal chemistry due to their ability to modulate GABA receptors. Baclofen, chemically known as (RS)-4-amino-3-(4-chlorophenyl)butanoic acid, is a selective agonist of the GABA-B receptor and is clinically used for the treatment of spasticity.[1][2] The development of novel baclofen analogues allows for the exploration of structure-activity relationships and the potential for improved pharmacological profiles.[3] This document details a synthetic strategy for accessing a variety of β-aryl GABA analogues, starting from this compound.
Proposed Synthetic Route
The proposed synthesis is a three-step process:
-
N-protection of this compound to yield a suitable intermediate for the subsequent C-C bond formation.
-
β-arylation of the N-protected intermediate to introduce the desired aryl moiety at the position beta to the carboxyl group.
-
Deprotection of the protecting groups to afford the final baclofen analogue as a hydrochloride salt.
Experimental Protocols
Step 1: N-Boc Protection of tert-Butyl 4-aminobutanoate
This protocol describes the protection of the primary amine of the starting material with a di-tert-butyl dicarbonate (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane (10 mL per gram of starting material).
-
To the suspension, add triethylamine (2.2 eq) dropwise at 0 °C.
-
Allow the mixture to stir for 10 minutes at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane (2 mL per gram of (Boc)₂O) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, tert-butyl 4-((tert-butoxycarbonyl)amino)butanoate, can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.
Step 2: Palladium-Catalyzed β-Arylation of N-Boc-tert-butyl 4-aminobutanoate
This protocol outlines the introduction of an aryl group at the β-position of the GABA backbone via a palladium-catalyzed C-H activation/arylation reaction. This method is adapted from procedures for the arylation of sp3 C-H bonds.
Materials:
-
tert-Butyl 4-((tert-butoxycarbonyl)amino)butanoate (from Step 1)
-
Aryl halide (e.g., 4-chlorobromobenzene, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)
-
3-Aminopyridine or other suitable ligand (0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous toluene or 1,4-dioxane
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox techniques
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry, argon-flushed Schlenk flask, add tert-butyl 4-((tert-butoxycarbonyl)amino)butanoate (1.0 eq), aryl halide (1.2 eq), palladium(II) acetate (0.1 eq), 3-aminopyridine (0.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous toluene (15 mL per gram of the starting ester).
-
Heat the reaction mixture to 100-120 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-arylated product.
Step 3: Deprotection to Yield Baclofen Analogue Hydrochloride
This protocol describes the simultaneous removal of the N-Boc and tert-butyl ester protecting groups under acidic conditions.
Materials:
-
β-Arylated intermediate (from Step 2)
-
4 M HCl in 1,4-dioxane or trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
-
Centrifuge (optional)
-
Vacuum filtration apparatus
Procedure:
-
Dissolve the β-arylated intermediate (1.0 eq) in a minimal amount of 1,4-dioxane or dichloromethane.
-
Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 equivalents) or trifluoroacetic acid (20-50% in DCM).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC until the starting material is no longer visible.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the baclofen analogue.
-
Collect the solid product by vacuum filtration, washing with diethyl ether.
-
Dry the product under vacuum to yield the final baclofen analogue hydrochloride.
Data Presentation
The following tables summarize the expected reaction conditions and yields for the proposed synthetic route, based on analogous transformations reported in the literature.
Table 1: Summary of Reaction Conditions and Expected Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1. N-Boc Protection | (Boc)₂O, TEA | DCM | 0 to rt | 12-16 | 90-98 |
| 2. β-Arylation | Aryl halide, Pd(OAc)₂, Ligand, K₂CO₃ | Toluene | 100-120 | 24-48 | 40-60 |
| 3. Deprotection | 4 M HCl in Dioxane or TFA | Dioxane or DCM | rt | 2-4 | 85-95 |
Table 2: Representative Baclofen Analogues Synthesized via the Proposed Route
| Analogue | R Group (Aryl) | Molecular Formula (HCl salt) | Molecular Weight ( g/mol ) |
| Baclofen | 4-chlorophenyl | C₁₀H₁₃Cl₂NO₂ | 250.12 |
| Phenibut | phenyl | C₁₀H₁₄ClNO₂ | 215.68 |
| Tolibut | 4-methylphenyl | C₁₁H₁₆ClNO₂ | 229.70 |
| (4-Fluorophenyl) Analogue | 4-fluorophenyl | C₁₀H₁₃ClFNO₂ | 233.67 |
| (4-Methoxyphenyl) Analogue | 4-methoxyphenyl | C₁₁H₁₆ClNO₃ | 245.70 |
Visualizations
The following diagrams illustrate the synthetic workflow and the signaling pathway of baclofen.
Caption: Synthetic workflow for the preparation of baclofen analogues.
Caption: Signaling pathway of Baclofen as a GABA-B receptor agonist.
References
Application Notes: Amide Coupling of tert-Butyl 4-aminobutanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-aminobutanoate hydrochloride is a valuable bifunctional building block in medicinal chemistry and organic synthesis. It serves as a protected form of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The tert-butyl ester protects the carboxylic acid functionality, allowing for selective reactions at the primary amine. This enables its use as a flexible linker or a pharmacophoric element in the synthesis of peptidomimetics, GABA receptor modulators, and other biologically active molecules.[1]
The primary application of this reagent is in amide bond formation, where its primary amine acts as a nucleophile, reacting with an activated carboxylic acid.[1] Due to the presence of the hydrochloride salt, a non-nucleophilic base must be used to liberate the free amine in situ before the coupling reaction can proceed. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral centers are present in the carboxylic acid partner.
Common Coupling Methodologies
Two of the most robust and widely used methods for the coupling of this compound are presented below: the carbodiimide-based EDC/HOBt system and the aminium salt-based HATU system.
-
EDC/HOBt Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. The addition of 1-Hydroxybenzotriazole (HOBt) is highly recommended as it traps the O-acylisourea to form an HOBt-ester, which is more stable, less prone to racemization, and reacts efficiently with the amine to form the amide bond.[2] The primary byproduct, a water-soluble urea, can be easily removed during aqueous workup.
-
HATU Coupling: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient aminium-based coupling reagent known for its rapid reaction rates and low racemization levels.[3] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU activates the carboxylic acid to form a reactive OAt-active ester. This species reacts swiftly with the amine component to yield the desired amide.
Data Presentation: Comparison of Coupling Protocols
The following table summarizes typical reaction parameters and expected yields for the coupling of an N-protected amino acid (as a representative carboxylic acid) with an amino acid tert-butyl ester hydrochloride, based on established protocols.
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Carboxylic Acid | 1.0 eq | 1.0 eq |
| tert-Butyl 4-aminobutanoate HCl | 1.1 eq | 1.05 eq |
| Coupling Reagent | EDC·HCl (1.5 eq) | HATU (1.05 eq) |
| Additive | HOBt (1.5 eq) | None |
| Base | DIPEA (1.5 - 2.5 eq) | DIPEA (3.0 eq) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 - 12 hours | 1 - 6 hours |
| Typical Yield | 70-85%[2] | 85-95% |
Note: Yields are indicative and can vary based on the specific substrates used.
Mandatory Visualization
Amide Coupling Experimental Workflow
The following diagram illustrates the general workflow for a solution-phase amide coupling reaction using this compound.
Caption: General workflow for the synthesis of an amide.
Mechanism of EDC/HOBt Coupling
This diagram outlines the activation and coupling steps in the EDC/HOBt-mediated reaction.
References
Application Notes and Protocols: Deprotection of tert-Butyl Esters in GABA Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of tert-butyl esters in γ-aminobutyric acid (GABA) derivatives. The tert-butyl ester is a common protecting group for the carboxylic acid functionality of GABA and its analogs during multi-step organic synthesis. Its removal is a critical step in the final stages of synthesizing active pharmaceutical ingredients and research compounds.
The choice of deprotection method is crucial and depends on the overall molecular structure, the presence of other protecting groups, and the desired reaction conditions (e.g., pH, temperature). This guide outlines several common and effective methods, including acidic, Lewis acidic, thermal, and enzymatic approaches, providing quantitative data and detailed experimental protocols to assist researchers in selecting and performing the optimal procedure.
I. Deprotection Methodologies and Data
The following table summarizes various methods for the deprotection of tert-butyl esters, with a focus on their application to amino acid and GABA derivatives.
| Method | Reagents and Conditions | Substrate Examples | Yield (%) | Time | Temperature | Reference |
| Acid-Catalyzed | Trifluoroacetic acid (TFA) in Dichloromethane (CH₂Cl₂) | N-protected GABA tert-butyl esters | Good to High | 0.5 - 2 h | Room Temp. | [1] |
| Aqueous Phosphoric Acid | tert-Butyl esters, carbamates, and ethers | High | Not specified | Not specified | [2] | |
| Lewis Acid-Catalyzed | Zinc Bromide (ZnBr₂) in Dichloromethane (CH₂Cl₂) | α-Amino esters | Good | 12 - 24 h | Room Temp. | [3][4][5] |
| Cerium(III) Chloride (CeCl₃·7H₂O) / Sodium Iodide (NaI) in Acetonitrile | N-Boc-protected amino acid tert-butyl esters | Good to High | Not specified | Reflux | [6][7] | |
| Copper(II) Triflate (Cu(OTf)₂) in Dichloromethane (CH₂Cl₂) | N-tert-butyl-N-substituted amides, di-Boc protected amino acids | High | 18 h | Room Temp. to 50 °C | [8] | |
| Thermal | Reagent-free, in protic solvents (e.g., water, methanol) | Amphoteric amino acid derivatives | Good to High | 15 - 40 min | 120 - 240 °C | [9] |
| Enzymatic | Lipase A from Candida antarctica (CAL-A) or Esterase from Bacillus subtilis (BsubpNBE) in buffer | Z-GABA-O(t)Bu, Fmoc-GABA-O(t)Bu | Good to High | Not specified | Not specified | [10] |
| Heterogeneous | Silica Gel in refluxing Toluene | tert-Butyl esters | Good | Overnight | Reflux | [11][12] |
II. Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection using Trifluoroacetic Acid (TFA)
This is a widely used and generally efficient method for the removal of tert-butyl esters.
Materials:
-
N-protected GABA tert-butyl ester derivative
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-protected GABA tert-butyl ester derivative in anhydrous CH₂Cl₂ (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (typically 5-10 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 0.5-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and solvent.
-
Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected GABA derivative.[1]
Protocol 2: Lewis Acid-Catalyzed Deprotection using Zinc Bromide (ZnBr₂)
This method can offer selectivity, though care must be taken as some N-protecting groups like N-Boc may also be labile.[3][4][5]
Materials:
-
N-protected GABA tert-butyl ester derivative
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Zinc bromide (ZnBr₂), anhydrous
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of the N-protected GABA tert-butyl ester derivative in anhydrous CH₂Cl₂ (e.g., 0.1 M), add anhydrous ZnBr₂ (typically 2-5 equivalents).
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.[5]
Protocol 3: Reagent-Free Thermal Deprotection in a Flow Reactor
This method is environmentally friendly and avoids the use of acidic reagents, which can be beneficial for sensitive substrates.[9]
Materials:
-
N-protected GABA tert-butyl ester derivative
-
Protic solvent (e.g., water, methanol, or a mixture)
-
Continuous plug flow reactor system with temperature and pressure control
-
Collection vessel
Procedure:
-
Prepare a solution of the N-protected GABA tert-butyl ester derivative in the chosen protic solvent.
-
Set the continuous plug flow reactor to the desired temperature (120-240 °C) and pressure to maintain the liquid phase.
-
Pump the solution through the heated reactor with a residence time of 15-40 minutes.
-
Collect the product stream exiting the reactor in a suitable collection vessel.
-
The product can often be isolated by simple solvent exchange or crystallization after cooling.[9]
Protocol 4: Enzymatic Deprotection
This method offers high selectivity and is performed under mild conditions, preserving other acid-labile protecting groups.[10]
Materials:
-
N-protected GABA tert-butyl ester derivative (e.g., Z-GABA-O(t)Bu or Fmoc-GABA-O(t)Bu)
-
Immobilized Lipase A from Candida antarctica (CAL-A) or Esterase from Bacillus subtilis (BsubpNBE)
-
Buffer solution (e.g., phosphate buffer, pH 7)
-
Organic co-solvent if needed (e.g., acetonitrile)
-
Reaction vessel with agitation (e.g., orbital shaker)
Procedure:
-
Suspend the N-protected GABA tert-butyl ester derivative in the buffer solution. An organic co-solvent may be added to improve solubility.
-
Add the immobilized enzyme to the reaction mixture.
-
Agitate the mixture at a controlled temperature (typically 30-40 °C).
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, remove the immobilized enzyme by filtration.
-
Isolate the deprotected product from the aqueous solution by extraction or lyophilization.
III. Diagrams
Caption: General workflow for tert-butyl ester deprotection.
Caption: Simplified mechanism of acid-catalyzed deprotection.
References
- 1. mdpi.com [mdpi.com]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 4. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of tert-Butyl 4-aminobutanoate hydrochloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide science and therapeutic development, the incorporation of non-proteinogenic amino acids and molecular spacers is a critical strategy for modulating the pharmacological properties of peptides. Gamma-aminobutyric acid (GABA), a four-carbon amino acid, serves as a flexible linker that can alter peptide conformation, enhance stability against enzymatic degradation, and modify binding affinity to biological targets.
This document provides detailed application notes and protocols for the use of tert-Butyl 4-aminobutanoate hydrochloride as a precursor for introducing a GABA moiety into a peptide sequence via Fluorenylmethoxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). As the primary amine of this reagent is not protected, a prerequisite N-terminal Fmoc protection step is necessary to render it compatible with standard SPPS chemistry. The tert-butyl ester serves as a convenient protecting group for the carboxylic acid, which is cleaved simultaneously with other side-chain protecting groups during the final trifluoroacetic acid (TFA) cleavage step.
Core Principles
The overall strategy involves two main stages:
-
Synthesis of Fmoc-GABA(OtBu)-OH: The free amine of this compound is reacted with an Fmoc-donating reagent (e.g., Fmoc-OSu) to yield the ready-to-use building block, N-(9-Fluorenylmethoxycarbonyl)-4-aminobutanoic acid tert-butyl ester (Fmoc-GABA(OtBu)-OH).
-
Solid-Phase Peptide Synthesis (SPPS): The synthesized Fmoc-GABA(OtBu)-OH is incorporated into the desired position within the peptide sequence using standard Fmoc/tBu SPPS protocols. This involves iterative cycles of Fmoc deprotection, amino acid coupling, and washing, followed by a final cleavage and global deprotection step.
The orthogonality of the Fmoc (base-labile) and tert-butyl (acid-labile) protecting groups is fundamental to this process, allowing for the sequential and controlled assembly of the peptide chain on a solid support.[1]
Experimental Protocols
Protocol 1: Synthesis of N-Fmoc-4-aminobutanoic acid tert-butyl ester (Fmoc-GABA(OtBu)-OH)
This protocol outlines the N-terminal protection of this compound to prepare it for SPPS.
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 1 M aqueous solution of sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the stirred solution of the amino acid ester at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Add water to the residue and extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash sequentially with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure Fmoc-GABA(OtBu)-OH.
Protocol 2: Incorporation of Fmoc-GABA(OtBu)-OH into a Peptide Sequence via SPPS
This protocol describes a standard cycle for coupling Fmoc-GABA(OtBu)-OH onto a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-GABA(OtBu)-OH
-
Coupling Reagent (e.g., HBTU, HATU, HCTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 15-20 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the peptide-resin.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine and dibenzofulvene adducts.
-
Coupling: a. In a separate vessel, pre-activate Fmoc-GABA(OtBu)-OH (3-4 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HBTU, 3.9 eq) and DIEA (6 eq) in DMF for 5-10 minutes. b. Add the activated Fmoc-GABA(OtBu)-OH solution to the washed resin. c. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the completion of the coupling reaction. A negative result (yellow beads for Kaiser test) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
The peptide-resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Cleavage and Global Deprotection
This protocol is for the final step of releasing the synthesized peptide from the resin and removing all acid-labile side-chain protecting groups, including the tert-butyl ester of the GABA linker.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (e.g., Reagent K or TFA/TIS/H₂O)
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Water (deionized)
Procedure:
-
Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Prepare the appropriate cleavage cocktail. A common choice is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). For peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail like Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) may be necessary.[2]
-
Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
While specific quantitative data for the synthesis and incorporation of this compound is not extensively reported in the literature, the following tables provide representative data for the key processes based on general knowledge of Fmoc chemistry and SPPS.
Table 1: Representative Data for Synthesis of Fmoc-GABA(OtBu)-OH
| Parameter | Typical Value | Notes |
| Starting Material | This compound | |
| Reagent | Fmoc-OSu | |
| Yield (Crude) | >90% | Typically a high-yielding reaction. |
| Yield (Purified) | 75-85% | Losses occur during purification (e.g., column chromatography). |
| Purity (after purification) | >98% (HPLC) | High purity is crucial for successful SPPS. |
Table 2: Representative Data for SPPS Incorporation and Final Peptide Yield
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >99% | Per cycle, monitored by Kaiser or other qualitative tests. Modern coupling reagents are highly efficient. |
| Crude Peptide Purity | 50-80% (HPLC) | Highly dependent on peptide length, sequence, and aggregation tendencies. |
| Overall Yield (after purification) | 10-40% | Significant losses occur during cleavage and multi-step purification. Yield decreases with increasing peptide length.[3] |
Visualizations
Diagram 1: Overall Workflow
Caption: Workflow for GABA-linker incorporation.
Diagram 2: SPPS Cycle for GABA Incorporation
Caption: The SPPS cycle for one coupling event.
Conclusion
The use of this compound as a precursor for a GABA linker in SPPS is a viable and effective strategy. The prerequisite Fmoc-protection is a straightforward synthetic step that yields a building block fully compatible with standard automated or manual SPPS protocols. By following the detailed procedures outlined in this document, researchers can successfully incorporate this flexible spacer to create novel peptides with potentially enhanced therapeutic properties. Careful monitoring of coupling reactions and optimization of purification strategies are key to achieving high purity and reasonable yields of the final product.
References
Application Notes & Protocols: Incorporation of a γ-Aminobutyric Acid (GABA) Linker into Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
γ-Aminobutyric acid (GABA) is a four-carbon, non-proteinogenic amino acid that serves as the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] In the field of peptide chemistry and drug development, GABA is frequently utilized as a flexible linker or spacer within a peptide sequence.[2][3] Its incorporation can significantly influence the peptide's conformational properties, stability, and biological function.[2][4] Unlike standard alpha-amino acids, the flexible backbone of GABA, with its additional methylene units, can disrupt or induce specific secondary structures like turns and helices, thereby augmenting peptide flexibility.[2][4][5] This unique characteristic is exploited to optimize the pharmacological profiles of therapeutic peptides, including their binding affinity, selectivity, and metabolic stability.[2][6] Applications range from designing next-generation antibody-drug conjugates (ADCs) to developing novel peptide-based therapeutics and biosensors.[4][6][]
Key Advantages of GABA Linker Incorporation
The inclusion of a GABA linker can bestow several advantageous properties upon a peptide:
-
Increased Flexibility: The primary advantage is the enhancement of peptide flexibility.[4] By replacing a rigid amide bond with the more flexible GABA structure, the rotational freedom of the peptide backbone increases, which can be crucial for optimizing interactions with biological targets.[4][5]
-
Improved Pharmacological Properties: The conformational changes induced by a GABA linker can significantly impact a peptide's binding affinity and selectivity for its target receptor.[2]
-
Enhanced Metabolic Stability: The non-natural structure of GABA can confer resistance to enzymatic degradation, potentially extending the plasma half-life of peptide drugs.[3][6][8]
-
Structural Modulation: GABA can be used to induce specific secondary structures, such as β-turns, which are critical for the biological activity of many peptides.[2]
-
Spatial Separation: In fusion proteins or conjugates, the GABA linker can act as a spacer to ensure that different functional domains are correctly separated and can fold and function independently.[6]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with a GABA Linker
This protocol outlines the standard procedure for incorporating a GABA linker into a peptide sequence using Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Fmoc-4-aminobutanoic acid (Fmoc-GABA-OH)
-
SPPS Resin (e.g., 2-Chlorotrityl chloride (CTC) resin or Rink Amide resin)[4][9]
-
Coupling Reagents: HBTU, HATU, or BOP
-
Base: Diisopropylethylamine (DIEA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[4]
-
Washing Solvents: Methanol (MeOH), Diethyl ether
-
Automated or manual peptide synthesizer[10]
Procedure:
-
Resin Preparation and First Amino Acid Coupling:
-
Swell the resin in DMF for 30-60 minutes.
-
For resins like CTC, pre-load the first C-terminal amino acid by dissolving the Fmoc-amino acid and DIEA in DCM and adding it to the resin. Allow reacting for 1-2 hours.
-
Cap any remaining active sites on the resin using a solution of DCM/MeOH/DIEA.
-
-
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and react for 5-10 minutes. Repeat once.
-
Wash the resin thoroughly with DMF to remove piperidine.
-
-
Amino Acid / GABA Coupling Cycle:
-
Dissolve the next Fmoc-protected amino acid (or Fmoc-GABA-OH) and the coupling reagent in DMF.
-
Add DIEA to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a Ninhydrin test.[4] A negative test (beads remain colorless) indicates a complete reaction.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence until the full peptide is synthesized.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform a final deprotection (Step 2) to remove the N-terminal Fmoc group.
-
Wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.
-
Protocol 2: Peptide Cleavage, Deprotection, and Purification
Procedure:
-
Cleavage and Deprotection:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) to the resin.[4] Use approximately 10 mL of cocktail per gram of resin.
-
Incubate the mixture at room temperature with occasional swirling for 2-4 hours.[4] This step cleaves the peptide from the resin and removes side-chain protecting groups.
-
-
Peptide Precipitation and Washing:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and byproducts.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
-
Analyze the purified fractions by mass spectrometry (e.g., LC-MS) to confirm the molecular weight of the GABA-containing peptide.[11][12][13]
-
Lyophilize the pure fractions to obtain the final peptide product as a white powder.
-
Data Presentation
The incorporation of a GABA linker primarily affects the conformational flexibility and, consequently, the biological properties of a peptide. The following table summarizes the expected qualitative and quantitative effects based on published research.
| Property | Peptide without GABA Linker | Peptide with GABA Linker | Rationale / Effect | Citation |
| Flexibility | Relatively Rigid | "Super-flexible" | GABA replaces a rotationally restricted amide bond, increasing the degrees of freedom in the peptide backbone. | [4][5] |
| Binding Affinity (Kd) | Example: 100 nM | Can be higher or lower (e.g., 20 nM or 200 nM) | Increased flexibility can allow for an optimal induced fit (higher affinity) or lead to an entropic penalty upon binding (lower affinity). Depends on the target. | [2] |
| Metabolic Stability (t½) | Shorter | Longer | The non-natural structure of GABA can provide resistance to cleavage by common proteases. | [3][6][8] |
| Secondary Structure | Defined (e.g., α-helix) | Disrupted or induced turn | The flexible linker can act as a "hinge," breaking helical structures or promoting the formation of β-turns. | [2] |
| Biosensor Sensitivity | Baseline | Enhanced | In specific biosensor applications, the flexibility allows the peptide to better bind target molecules, improving detection. | [4] |
Visualizations
Chemical Structures and Workflows
Caption: Structure of a peptide incorporating a flexible GABA linker.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. qyaobio.com [qyaobio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 8. Optimization of neuron-specific interfering peptides targeting GABAB receptor downregulation for proteolytic stability for conferring neuroprotection in a mouse model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. ijsra.net [ijsra.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis Using tert-Butyl 4-aminobutanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of tert-butyl 4-aminobutanoate hydrochloride in palladium-catalyzed cross-coupling reactions. This versatile primary amine is a valuable building block for the synthesis of a wide array of N-aryl-γ-aminobutyric acid (GABA) derivatives, which are of significant interest in medicinal chemistry and drug development due to their potential as modulators of GABA receptors and other biological targets. The protocols detailed herein focus primarily on the Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.
Introduction to Palladium-Catalyzed N-Arylation
The palladium-catalyzed N-arylation of amines, commonly known as the Buchwald-Hartwig amination, has become an indispensable tool in modern organic synthesis.[1][2] This reaction enables the formation of C(sp²)-N bonds by coupling an amine with an aryl halide or pseudohalide. The general catalytic cycle involves the oxidative addition of the aryl electrophile to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to afford the N-aryl amine product and regenerate the active palladium(0) catalyst.[1]
The use of this compound in this reaction requires in-situ neutralization by the base to liberate the free primary amine, which then participates in the catalytic cycle. The bulky tert-butyl ester group is generally stable under these conditions but can be readily cleaved under acidic conditions post-coupling to yield the corresponding carboxylic acid, providing a convenient handle for further functionalization or for revealing a key pharmacophore.
Key Applications
The N-arylated products derived from tert-butyl 4-aminobutanoate are valuable intermediates in the synthesis of:
-
Pharmaceuticals: Targeting a range of conditions including neurological disorders, pain, and inflammation.
-
Agrochemicals: As potential herbicides and pesticides.
-
Materials Science: For the development of novel polymers and functional materials.
Experimental Protocols
The following protocols are representative examples of the Buchwald-Hartwig amination using this compound with various aryl halides. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific substrate combination.
General Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination.
Protocol 1: N-Arylation of a Heteroaryl Bromide
This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of 2-bromopyridines.[3]
Reaction: this compound + 2-Bromopyridine derivative → tert-Butyl 4-((pyridin-2-yl)amino)butanoate derivative
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Bromopyridine derivative | - | 1.0 | 1.0 |
| This compound | 195.69 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.05 | 0.05 |
| 1,3-Bis(diphenylphosphino)propane (dppp) | 412.44 | 0.05 | 0.05 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 3.5 | 3.5 |
| Toluene | - | 5 mL | - |
Procedure:
-
To a sealable reaction tube, add the 2-bromopyridine derivative (1.0 mmol), this compound (1.5 mmol, 293.5 mg), sodium tert-butoxide (3.5 mmol, 336.4 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), and 1,3-bis(diphenylphosphino)propane (0.05 mmol, 20.6 mg).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: N-Arylation of an Aryl Chloride
This protocol is based on a general procedure for the amination of aryl chlorides.[4]
Reaction: this compound + Aryl Chloride → tert-Butyl 4-((aryl)amino)butanoate
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Aryl Chloride | - | 1.0 | 1.0 |
| This compound | 195.69 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.01 | 0.02 (Pd) |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 2.5 | 2.5 |
| Toluene or 1,4-Dioxane | - | 5 mL | - |
Procedure:
-
In a glovebox, charge an oven-dried reaction vessel with the aryl chloride (1.0 mmol), this compound (1.2 mmol, 234.8 mg), and sodium tert-butoxide (2.5 mmol, 240.3 mg).
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and XPhos (0.03 mmol, 14.3 mg) in the reaction solvent (1 mL).
-
Add the reaction solvent (4 mL) to the vessel containing the solids, followed by the catalyst solution.
-
Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction for completion by GC-MS or LC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Quantitative Data Summary
The following table summarizes typical yields for Buchwald-Hartwig amination reactions with primary amines, which can be expected for reactions involving this compound under optimized conditions.
| Aryl Halide Substrate | Amine Nucleophile | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine derivative | Isopropylamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | 14 | 93 |
| 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOt-Bu | Toluene | Reflux | 16 | 65 |
| Aryl Bromide (general) | Primary Aromatic Amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | Good-Exc. |
| Aryl Chloride (general) | Primary Aliphatic Amine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100-120 | 12-24 | Good-Exc. |
Note: Yields are highly substrate-dependent and the conditions provided are starting points for optimization.
Signaling Pathways and Logical Relationships
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The palladium-catalyzed N-arylation of this compound is a robust and versatile method for the synthesis of valuable N-aryl GABA derivatives. The protocols and data presented herein provide a solid foundation for researchers to apply this methodology in their own synthetic endeavors. Optimization of the reaction conditions, particularly the choice of ligand and base, will be key to achieving high yields with a broad range of substrates.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. Home | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis and Evaluation of GABA-B Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental procedures for the synthesis, characterization, and in vivo evaluation of γ-aminobutyric acid type B (GABA-B) receptor agonists. The protocols are intended to guide researchers in the discovery and development of novel therapeutic agents targeting this important G-protein coupled receptor.
Introduction to GABA-B Receptors
The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR) that mediates the slow and prolonged inhibitory effects of GABA, the main inhibitory neurotransmitter in the central nervous system (CNS).[1] Functional GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits. The GABA-B1 subunit is responsible for binding to GABA and its agonists, while the GABA-B2 subunit is crucial for G-protein coupling and signaling.[1] Upon agonist binding, the receptor activates Gi/o proteins, leading to the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium (K+) channels, and inhibition of voltage-gated calcium (Ca2+) channels. This cascade of events ultimately results in a reduction of neuronal excitability and neurotransmitter release.
Synthesis of GABA-B Receptor Agonists
The synthesis of GABA-B receptor agonists has evolved from simple modifications of the endogenous ligand GABA to the development of highly potent and selective compounds with diverse chemical scaffolds. The prototypical GABA-B agonist is baclofen, a lipophilic derivative of GABA.[2]
2.1. General Synthetic Strategies for Baclofen and its Analogs
Several synthetic routes for baclofen [4-amino-3-(4-chlorophenyl)butanoic acid] have been reported. A common approach involves the following key steps:
-
Step 1: Knoevenagel Condensation: Reaction of 4-chlorobenzaldehyde with a malonic ester derivative to form a benzylidenemalonate.
-
Step 2: Michael Addition: Addition of a nucleophile, such as nitromethane, to the activated double bond of the benzylidenemalonate.
-
Step 3: Reduction of the Nitro Group: The nitro group is reduced to a primary amine using a reducing agent like catalytic hydrogenation (e.g., H2/Pd-C) or a metal/acid combination (e.g., Fe/HCl).
-
Step 4: Hydrolysis and Decarboxylation: The ester groups are hydrolyzed, followed by decarboxylation to yield the final baclofen product.
2.2. Synthesis of Phosphinic Acid Analogs
Phosphinic acid derivatives of GABA have been developed as potent and selective GABA-B receptor agonists.[2] These compounds replace the carboxylic acid moiety of GABA with a phosphinic acid group. A general synthetic approach involves the reaction of a suitable organophosphorus reagent with a protected GABA backbone.[2][3]
Experimental Protocols for In Vitro Characterization
3.1. Radioligand Binding Assay
This protocol describes the determination of the binding affinity of a test compound for the GABA-B receptor using [3H]GABA.
Materials:
-
Rat brain membranes (prepared from cortex or cerebellum)
-
[3H]GABA (specific activity ~30-60 Ci/mmol)
-
Baclofen (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
CaCl2
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step three more times to wash the membranes and remove endogenous GABA. The final pellet is resuspended in Tris-HCl buffer containing 2.5 mM CaCl2.
-
Binding Reaction: In a final volume of 1 mL, add the following to microcentrifuge tubes:
-
50 µL of Tris-HCl buffer with CaCl2 (for total binding) or 50 µL of 100 µM baclofen (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
100 µL of [3H]GABA (final concentration ~5-10 nM).
-
800 µL of the membrane suspension (approximately 0.2-0.4 mg of protein).
-
-
Incubation: Incubate the tubes at 4°C for 20 minutes.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with 4 mL of ice-cold Tris-HCl buffer.
-
Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
3.2. GTPγS Binding Assay
This functional assay measures the activation of Gi/o proteins following agonist binding to the GABA-B receptor.
Materials:
-
Cell membranes expressing GABA-B receptors (e.g., from CHO or HEK cells)
-
[35S]GTPγS (specific activity >1000 Ci/mmol)
-
GTPγS (non-radioactive)
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GABA-B receptor agonist
-
Scintillation proximity assay (SPA) beads (optional)
Procedure:
-
Reaction Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer or test compound at various concentrations.
-
50 µL of GABA-B receptor agonist.
-
50 µL of cell membranes (5-20 µg of protein).
-
50 µL of a solution containing [35S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer and measure the radioactivity by scintillation counting.
-
SPA Method: If using SPA beads, add the beads to the wells and incubate for another 30 minutes to allow the [35S]GTPγS-bound G-proteins to interact with the beads. Measure the signal using a suitable microplate scintillation counter.
-
-
Data Analysis: Plot the amount of [35S]GTPγS bound as a function of agonist concentration to determine the EC50 and Emax values.
3.3. Electrophysiology (Whole-Cell Voltage Clamp)
This protocol is for assessing the functional effects of GABA-B receptor agonists on neuronal ion channels.
Materials:
-
Cultured neurons or acute brain slices
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Internal solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 ATP-Na2, 0.3 GTP-Na, pH 7.3)
-
External solution (Artificial Cerebrospinal Fluid - aCSF, e.g., containing in mM: 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, 25 glucose, bubbled with 95% O2/5% CO2)
-
GABA-B receptor agonist
Procedure:
-
Preparation: Prepare cultured neurons or acute brain slices and place them in the recording chamber perfused with aCSF.
-
Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Gigaseal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration.
-
Recording: Clamp the neuron at a holding potential of -60 mV. Record baseline currents.
-
Agonist Application: Perfuse the GABA-B receptor agonist into the recording chamber at a known concentration.
-
Data Acquisition: Record the changes in holding current. Activation of postsynaptic GABA-B receptors will typically induce an outward current due to the opening of K+ channels.
-
Data Analysis: Measure the amplitude of the agonist-induced current. Construct a dose-response curve to determine the EC50 of the agonist.
Experimental Protocol for In Vivo Evaluation
4.1. In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of the brain in freely moving animals.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection
-
Anesthetics
-
Surgical instruments
Procedure:
-
Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus, striatum). Allow the animal to recover for several days.
-
Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.
-
Drug Administration: After collecting baseline samples, administer the GABA-B receptor agonist systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Neurotransmitter Analysis: Analyze the concentration of GABA and other neurotransmitters (e.g., glutamate, dopamine) in the dialysate samples using HPLC.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot them over time to determine the effect of the agonist on neurotransmitter release.
Data Presentation
Table 1: Potency and Efficacy of Selected GABA-B Receptor Agonists and Antagonists
| Compound | Class | Receptor Binding (Ki, nM) | Functional Activity (EC50/IC50, nM) | Notes |
| GABA | Agonist | 31.3 (Km)[4] | 38 (IC50)[1] | Endogenous ligand |
| Baclofen | Agonist | 6000[5] | 320 (IC50)[1] | Prototypical agonist |
| SKF 97541 | Agonist | - | - | Potent phosphinic acid analog |
| CGP 52432 | Antagonist | - | 85 (IC50)[6][7] | Potent and selective antagonist |
| Saclofen | Antagonist | - | 7800 (IC50) | Selective antagonist |
| Phaclofen | Antagonist | - | 76000 (IC50, R-isomer) | Weaker antagonist |
Note: Ki, EC50, and IC50 values can vary depending on the experimental conditions and tissue preparation.
Visualizations
Caption: GABA-B Receptor Signaling Pathway.
Caption: Drug Discovery Workflow for GABA-B Receptor Agonists.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Phosphinic acid analogues of GABA. 1. New potent and selective GABAB agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]
- 4. Characterization of 3H-GABA receptor binding to rat brain synaptosomal membranes: effect of non GABAergic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole-cell voltage-clamp study of the fading of GABA-activated currents in acutely dissociated hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CGP 52432 | GABA-B Receptor Antagonists: R&D Systems [rndsystems.com]
- 7. CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-Butyl 4-Aminobutanoate Hydrochloride in the Development of Epilepsy Medication
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tert-Butyl 4-aminobutanoate hydrochloride serves as a crucial building block in the synthesis of various gamma-aminobutyric acid (GABA) analogues. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is a key factor in the pathophysiology of epilepsy. Consequently, compounds that modulate the GABAergic system are a cornerstone of anti-epileptic drug (AED) development. These application notes provide a comprehensive overview of the utility of this compound in this field, including synthetic protocols, screening methodologies, and relevant signaling pathways.
While not an active therapeutic agent itself, the strategic use of this compound allows for the rational design and synthesis of novel molecules with potential anti-convulsant properties. Its tert-butyl ester group provides a protective function for the carboxylic acid moiety of GABA, enabling selective modifications at the amino group. This facilitates the creation of diverse chemical libraries for screening and lead optimization.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H18ClNO2 |
| Molecular Weight | 195.69 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and methanol |
| Melting Point | 189-191 °C |
Table 2: Hypothetical Screening Data for a Novel GABA Analogue (Synthesized from this compound)
| Compound | GABA-A Receptor Binding Affinity (Ki, nM) | Seizure Threshold in PTZ Model (mg/kg) |
| Novel Analogue (NA-1) | 150 | 60 |
| Gabapentin (Control) | >1000 | 80 |
| Diazepam (Control) | 5 | 2 |
Experimental Protocols
Protocol 1: Synthesis of a Novel N-Substituted GABA Analogue
This protocol describes a general method for the synthesis of a novel N-substituted GABA analogue using this compound as the starting material.
Materials:
-
This compound
-
An appropriate aldehyde or ketone
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reductive Amination:
-
Dissolve this compound (1.0 eq) and the selected aldehyde/ketone (1.1 eq) in DCM.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-substituted tert-butyl ester.
-
-
Deprotection:
-
Dissolve the crude product from the previous step in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2-4 hours, monitoring the removal of the tert-butyl group by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting residue is the crude novel N-substituted GABA analogue.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as recrystallization or column chromatography, to yield the final pure compound.
-
Protocol 2: In Vivo Evaluation of Anti-Convulsant Activity (Pentylenetetrazol Model)
This protocol outlines a standard procedure for assessing the anti-convulsant efficacy of a novel compound in a rodent model of acute seizures.
Materials:
-
Novel GABA analogue (from Protocol 1)
-
Pentylenetetrazol (PTZ)
-
Saline solution
-
Male Swiss mice (20-25 g)
-
Syringes and needles for injection
-
Observation chambers
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
-
Drug Administration:
-
Dissolve the novel GABA analogue in saline to the desired concentrations.
-
Administer the compound intraperitoneally (i.p.) to different groups of mice at various doses (e.g., 10, 30, 100 mg/kg).
-
A control group receives an equivalent volume of saline.
-
-
Induction of Seizures:
-
30 minutes after drug administration, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) to all mice.
-
-
Observation:
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Observe the animals for 30 minutes for the onset of clonic and tonic-clonic seizures.
-
Record the latency to the first seizure and the percentage of animals in each group that are protected from seizures.
-
-
Data Analysis:
-
Analyze the data to determine the dose-dependent effect of the novel compound on the seizure threshold.
-
Calculate the ED50 (the dose that protects 50% of the animals from seizures).
-
Visualizations
Application Notes: Synthesis of PROTAC Linkers Using tert-Butyl 4-aminobutanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2][3] These molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that governs the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][3]
tert-Butyl 4-aminobutanoate hydrochloride is a valuable building block for the synthesis of PROTAC linkers. Its bifunctional nature, possessing a primary amine and a tert-butyl protected carboxylic acid, allows for a controlled, stepwise synthesis of the final PROTAC molecule. The tert-butyl ester serves as a protecting group that can be selectively removed under acidic conditions, enabling the sequential coupling of the linker to the POI and E3 ligase ligands.[1][2] This document provides detailed protocols and application notes for the use of this compound in the synthesis of PROTAC linkers.
Signaling Pathway and Experimental Workflow
The synthesis of a PROTAC using this compound typically follows a sequential two-step coupling strategy. This involves an initial amide bond formation followed by the deprotection of the tert-butyl ester and a subsequent second amide coupling.
Caption: General workflow for the synthesis of a PROTAC molecule.
Quantitative Data Summary
The following table summarizes representative quantitative data for the key steps in the synthesis of a PROTAC using this compound as a linker component. The data is based on typical yields and reaction times observed for similar amide coupling and deprotection reactions in PROTAC synthesis.[4][5]
| Step | Reactants | Solvent(s) | Coupling/Deprotection Agent | Reaction Time (hours) | Yield (%) | Purity (%) |
| 1. First Amide Coupling | POI/E3 Ligase Ligand (with -COOH), this compound | DMF | HATU, DIPEA | 2 - 4 | 75 - 90 | >95 |
| 2. tert-Butyl Ester Deprotection | Ligand-Linker Intermediate (from Step 1) | DCM | TFA | 1 - 2 | >95 | Crude |
| 3. Second Amide Coupling | Deprotected Intermediate (from Step 2), E3 Ligase/POI Ligand (with -NH2) | DMF | HATU, DIPEA | 2 - 4 | 70 - 85 | >95 |
Experimental Protocols
Protocol 1: First Amide Coupling
This protocol describes the coupling of a carboxylic acid-containing ligand (either the POI-binding moiety or the E3 ligase ligand) with this compound.
Materials:
-
POI or E3 Ligase Ligand (with a carboxylic acid functional group)
-
This compound
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid-containing ligand (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the tert-butyl protected ligand-linker intermediate.
Protocol 2: Deprotection of the tert-Butyl Ester
This protocol describes the removal of the tert-butyl protecting group to yield a free carboxylic acid.
Materials:
-
tert-Butyl protected ligand-linker intermediate (from Protocol 1)
-
Anhydrous DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Toluene (for co-evaporation)
Procedure:
-
Dissolve the tert-butyl protected ligand-linker intermediate (1.0 equivalent) in anhydrous DCM.
-
Add TFA (10-20 equivalents) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene (3 times) to ensure complete removal of residual TFA. The resulting deprotected intermediate is often used in the next step without further purification.
Protocol 3: Second Amide Coupling
This protocol describes the final coupling of the deprotected intermediate with an amine-containing ligand.
Materials:
-
Deprotected intermediate (from Protocol 2)
-
Amine-containing E3 Ligase or POI Ligand
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Preparative reverse-phase HPLC system
Procedure:
-
Dissolve the crude deprotected intermediate (1.0 equivalent) and the amine-containing ligand (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
PROTAC Mechanism of Action
The synthesized PROTAC molecule functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. explorationpub.com [explorationpub.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: tert-Butyl 4-aminobutanoate Hydrochloride Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and answers to frequently asked questions regarding low yields in amide coupling reactions involving tert-butyl 4-aminobutanoate hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: Why is the yield of my coupling reaction with this compound unexpectedly low?
Low yields can stem from several factors. The most common issues include incomplete neutralization of the hydrochloride salt, suboptimal activation of the carboxylic acid, steric hindrance, or side reactions. A systematic check of your reagents and reaction setup is the first step in troubleshooting.
Troubleshooting Workflow for Low Coupling Yield
Caption: Troubleshooting workflow for low coupling efficiency.
Q2: How does the hydrochloride salt form of the amine affect the reaction?
The amine is protonated, rendering it non-nucleophilic and unable to participate in the coupling reaction. A base is required to neutralize the hydrochloride salt and liberate the free amine. Insufficient base is a very common cause of low or no yield.
-
Recommendation: Use at least two equivalents of a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[1] One equivalent neutralizes the amine hydrochloride, and the second is required for the coupling reaction itself.[2]
Q3: Which coupling reagent should I use for tert-butyl 4-aminobutanoate?
While tert-butyl 4-aminobutanoate is not exceptionally hindered, the choice of coupling reagent is critical for efficiency and minimizing side reactions.[3]
-
Standard Conditions (Carbodiimides): Reagents like EDC, often used with an additive like HOBt, are common but can be less effective for challenging couplings. The intermediate O-acylisourea can be prone to racemization.[4]
-
Higher Efficiency (Uronium/Aminium & Phosphonium Salts): For higher yields and faster reactions, especially with sterically hindered carboxylic acids, consider using more potent reagents.[3] Reagents like HATU, HBTU, and COMU are highly efficient and form more reactive esters, reducing the risk of side reactions.[3][5]
Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes the characteristics of various coupling reagents suitable for this reaction.
| Coupling Reagent | Additive | Activator Type | Relative Reactivity | Key Advantages & Disadvantages |
| EDC | HOBt / OxymaPure | O-acylisourea -> OBt ester | Moderate | Pros: Water-soluble byproduct, cost-effective. Cons: Can lead to racemization, lower efficiency for hindered substrates.[4][6] |
| HBTU / TBTU | HOBt (optional) | Aminium Salt -> OBt ester | High | Pros: Very efficient, fast reactions.[6] Cons: Can cause guanidinylation of the free amine. |
| HATU | HOAt (internal) | Aminium Salt -> OAt ester | Very High | Pros: Superior for hindered couplings, low racemization.[3] Cons: Higher cost. |
| COMU | OxymaPure (internal) | Aminium Salt -> Oxyma ester | Very High | Pros: High efficiency comparable to HATU, safer (non-explosive byproducts), good solubility.[5] Cons: Higher cost. |
| PyBOP | HOBt (internal) | Phosphonium Salt | High | Pros: Excellent coupling behavior, no guanidinylation side reaction.[2] Cons: Byproduct (HMPA) is a suspected carcinogen.[2] |
Experimental Protocols
Protocol 1: Standard Coupling using EDC/HOBt
This protocol is a general guideline for a standard coupling reaction.
Reaction Scheme: EDC/HOBt Coupling
Caption: General workflow for an EDC/HOBt mediated coupling reaction.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 20 minutes to pre-activate the acid.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir for 5 minutes at room temperature to generate the free amine.
-
Add the free amine solution to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended for sterically hindered substrates or when higher yields are critical.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
In a flask, combine the carboxylic acid (1.0 eq), this compound (1.1 eq), and HATU (1.2 eq).
-
Dissolve the mixture in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIPEA (3.0 eq) to the reaction mixture. A color change (e.g., to yellow) may be observed.
-
Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature.
-
Continue stirring for 2-4 hours. The reaction is typically much faster than with EDC/HOBt.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1.
References
Technical Support Center: tert-Butyl Ester Deprotection
Welcome to the technical support center for managing tert-butyl (tBu) ester deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Troubleshooting Guide
This section addresses specific issues encountered during the acid-catalyzed cleavage of tert-butyl esters.
Issue 1: Formation of Unexpected Side Products
Symptom: Analysis by HPLC or LC-MS reveals unexpected peaks, often with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).[1]
Cause: The primary cause of side reactions is the generation of a highly reactive tert-butyl cation (tBu⁺) during the acid-catalyzed cleavage of the ester.[1][2][3] This carbocation is a potent electrophile that can alkylate nucleophilic functional groups within the molecule, a side reaction known as tert-butylation.[1][2][3]
Susceptible Residues: In peptide synthesis, amino acid residues with nucleophilic side chains are particularly vulnerable to tert-butylation.[2][3] These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation.[1][2][3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2][3]
-
Cysteine (Cys): The free thiol group is a target for S-tert-butylation.[1][2][3][4]
-
Tyrosine (Tyr): The phenolic ring can undergo alkylation.[1][2][3]
Solutions: The most effective way to prevent tert-butylation is to use "scavengers" in the deprotection cocktail.[2][3] Scavengers are nucleophilic reagents that trap the reactive tert-butyl cation at a faster rate than the sensitive residues of the substrate.[3]
-
Add Scavengers: Incorporate scavengers into the trifluoroacetic acid (TFA) cleavage cocktail. The choice of scavenger depends on the specific residues present in your compound.[1][3]
-
For Tryptophan, Tyrosine, or Cysteine: Triisopropylsilane (TIS) is a highly effective scavenger.[5][6] A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3]
-
For Cysteine: Ethanedithiol (EDT) is a potent scavenger for preventing S-tert-butylation.[3][6]
-
For Methionine: Thioanisole is recommended to prevent the alkylation of the thioether side chain and can also help reduce methionine sulfoxide.[6]
-
dot graph TD { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} caption: "Mechanism of tert-butylation and scavenger action."
Issue 2: Incomplete Deprotection
Symptom: Monitoring the reaction by TLC or LC-MS shows the presence of remaining starting material after the expected reaction time.[7]
Potential Causes & Solutions:
-
Insufficient Acid Strength/Concentration: The deprotection is an acid-catalyzed reaction; if the acid is too weak or dilute, the reaction may not go to completion.[7]
-
Solution: For standard cleavages, a 1:1 mixture of TFA and dichloromethane (DCM) is a good starting point. For more resistant esters, increasing the TFA concentration to 95-100% can be effective.[7]
-
-
Inadequate Reaction Time or Temperature: These reactions are typically run at room temperature (20-25°C), and lower temperatures will slow the rate.[7]
-
Solution: Monitor the reaction's progress and extend the reaction time until the starting material is fully consumed.[3][7] For stubborn substrates, extending the time from a few hours to overnight can be beneficial.[5] Gently warming the reaction (e.g., to 40°C) can also help, but be aware that this may increase side reactions.[5]
-
-
Steric Hindrance: A sterically hindered tert-butyl ester may require more forcing conditions for complete removal.[5]
-
Solution: Increase the reaction time or temperature as described above.[5]
-
-
Excess Water: While a small amount of water can act as a scavenger, too much water can dilute the acid and reduce its effectiveness.[5][7]
-
Solution: Use anhydrous solvents when preparing the cleavage cocktail.[7]
-
dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];
} caption: "Troubleshooting workflow for incomplete deprotection."
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during tert-butyl ester deprotection? The main cause is the formation of a stable, but highly reactive, tert-butyl cation as a byproduct of the acid-catalyzed cleavage.[1][2][3] This carbocation can act as an alkylating agent, attacking any nucleophilic sites on your target molecule.[1][2]
Q2: What are scavengers and how do they work? Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[2][3][8] They react with the carbocation more rapidly than the sensitive functional groups on the target molecule, thus preventing unwanted alkylation side reactions.[3][8]
Q3: How do I choose the right scavenger? The choice of scavenger is critical and depends on the specific nucleophilic residues present in your molecule.[1][3] A "scavenger cocktail" containing multiple scavengers is often used for complex molecules, particularly peptides with multiple sensitive residues.[8]
Q4: Besides alkylation, are there other potential side reactions? Yes, under strong acidic conditions, other side reactions can occur, especially in peptide chemistry. These include:
-
Dehydration: Asparagine (Asn) and glutamine (Gln) side chains can dehydrate to form nitriles.[2]
-
Aspartimide Formation: Aspartic acid (Asp) can undergo a rearrangement to form a stable five-membered ring, which can be difficult to separate from the desired product.[2]
Data Presentation
Table 1: Common Scavengers and Their Applications
This table summarizes common scavengers used in TFA cleavage cocktails to prevent tert-butylation of sensitive residues.[6]
| Scavenger | Target Residues | Typical Conc. (v/v) | Notes |
| Triisopropylsilane (TIS) | Trp, Tyr, Cys | 2.5 - 5% | A highly effective and common carbocation scavenger.[6] |
| Water (H₂O) | General | 2.5 - 5% | Acts as a nucleophile to hydrolyze the tert-butyl cation.[6] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% | A strong nucleophile, very effective at preventing S-alkylation but has a strong odor.[6] |
| Thioanisole | Met, Trp | 5% | Prevents methionine alkylation and helps reduce methionine sulfoxide.[6] |
| Phenol | Tyr, Trp | 5% | A good scavenger for protecting tyrosine residues.[6] |
Table 2: Example TFA Cleavage Cocktails
The composition of the cleavage cocktail is adjusted based on the peptide sequence.
| Cocktail Name | TFA (%) | TIS (%) | H₂O (%) | Thioanisole (%) | EDT (%) | Primary Application |
| Standard | 95 | 2.5 | 2.5 | - | - | General purpose, for peptides without highly sensitive residues.[2] |
| Reagent K | 82.5 | - | 5 | 5 | 2.5 | For peptides with multiple sensitive residues (Trp, Met, Cys, Arg).[2] |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection in Solution
This protocol is a general guideline for the deprotection of a tert-butyl protected compound in a solution phase.
Materials:
-
tert-Butyl ester-protected compound
-
Dichloromethane (DCM), anhydrous[7]
-
Trifluoroacetic acid (TFA)[7]
-
Scavengers (e.g., Triisopropylsilane) as needed[5]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the t-butyl ester-protected compound in anhydrous dichloromethane (DCM).
-
Scavenger Addition: If the substrate is sensitive to alkylation, add the appropriate scavenger(s) (e.g., 2.5-5% TIS).[5]
-
Deprotection: Cool the solution in an ice bath and add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution.[5]
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.[5][7]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash carefully with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product. Purify as necessary.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];
} caption: "General workflow for solution-phase deprotection."
References
Technical Support Center: Purification of Crude tert-Butyl 4-aminobutanoate Hydrochloride Derivatives by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude tert-butyl 4-aminobutanoate hydrochloride and its derivatives using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of polar amine hydrochloride compounds.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Retention (Peak elutes in the void volume) | The compound is too polar for the non-polar stationary phase (e.g., C18).[1][2] | - Switch to a more polar stationary phase: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column with a polar stationary phase.[1] - Use a polar-embedded column: These columns (often with names like "Aqua" or "Hydro") are designed to retain polar analytes even in highly aqueous mobile phases.[2] - Employ ion-pairing agents: Adding an ion-pairing agent to the mobile phase can increase the retention of ionic compounds on a reversed-phase column. Note that this may require long equilibration times and can be incompatible with mass spectrometry (MS).[1] |
| Peak Splitting or Tailing | The presence of both the free amine and its hydrochloride salt due to inadequate buffering of the mobile phase.[3] - Overloading the column with too much sample.[4] - A void at the column head or a clogged inlet frit.[3] | - Use a buffered mobile phase: Ensure the mobile phase has sufficient buffer capacity to maintain a consistent pH and ensure the analyte is in a single ionic state.[3] - Reduce sample concentration: Inject a smaller amount of the sample to avoid overloading the column.[4] - Column maintenance: Flush the column or replace the inlet frit if a physical obstruction is suspected.[3] |
| Low Resolution Between Peaks | Incorrect mobile phase composition (pH, ionic strength, or organic modifier concentration).[4] - Column degradation.[4] | - Optimize the mobile phase: Adjust the pH, ionic strength, or the gradient of the organic solvent to improve separation.[4] - Column regeneration or replacement: If the column performance has degraded, it may need to be regenerated according to the manufacturer's instructions or replaced.[4] |
| Inconsistent Retention Times | Fluctuations in temperature. - Inconsistent mobile phase preparation.[4] | - Use a column oven: Maintaining a constant temperature will improve the reproducibility of retention times. - Prepare fresh mobile phase daily: Ensure accurate and consistent preparation of the mobile phase to avoid variability.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for purifying this compound?
For highly polar compounds like this compound, traditional C18 reversed-phase columns may offer poor retention.[1] The recommended approach is to use a polar stationary phase.[5] HILIC columns or reversed-phase columns with polar-embedded phases are often the best choice as they are specifically designed to retain and separate polar molecules.[2]
Q2: Why am I seeing two peaks for my pure amine hydrochloride sample?
This is a common issue when analyzing amine salts. It can be caused by an equilibrium between the protonated amine (hydrochloride salt) and the free amine on the column. This often happens if the mobile phase is not adequately buffered, leading to an uneven pH profile during the run. To resolve this, use a buffer with sufficient capacity to ensure your compound is in a single, stable ionic form.[3]
Q3: Can I use normal-phase HPLC for this purification?
Yes, normal-phase HPLC can be a suitable method, especially if your compound is soluble in organic solvents and has moderate polarity.[6] Normal-phase chromatography utilizes a polar stationary phase (like silica) and a non-polar mobile phase.[5] This can be effective for separating isomers and removing non-polar impurities.[6]
Q4: How can I improve the detection of my compound if it has a poor UV chromophore?
If the tert-butyl 4-aminobutanoate derivative lacks a strong UV chromophore, detection can be challenging. In such cases, pre-column or post-column derivatization can be employed to attach a UV-active or fluorescent tag to the amine group.[7] This significantly enhances detection sensitivity.[7]
Experimental Protocols
Representative Reversed-Phase HPLC Method with a Polar-Embedded Column
This protocol is a starting point for method development. Optimization will likely be required.
| Parameter | Specification |
| Column | Polar-embedded C18 (e.g., "Aqua" or "Hydro" type), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm (or based on chromophore of the derivative) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the crude product in a minimal amount of 50:50 acetonitrile:water and filter through a 0.45 µm syringe filter.[6] |
Representative HILIC Method
This protocol is an alternative for highly polar derivatives that are not well-retained in reversed-phase.
| Parameter | Specification |
| Column | HILIC (e.g., silica or amide-based), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Water with 0.1% Formic Acid |
| Gradient | Start with a high percentage of A (e.g., 95%) and decrease over the run |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 210 nm (or based on chromophore of the derivative) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the crude product in a minimal amount of the initial mobile phase and filter through a 0.45 µm syringe filter. |
Visualizations
References
- 1. waters.com [waters.com]
- 2. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 3. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Optimizing reaction conditions for baclofen analogue synthesis
Technical Support Center: Synthesis of Baclofen Analogues
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of baclofen and its analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing baclofen and its analogues?
A1: Several strategies have been developed for the synthesis of baclofen. Common approaches include:
-
Michael Addition: This is a widely used method involving the addition of a carbon nucleophile (like a malonate ester) to an α,β-unsaturated nitroalkene, followed by reduction and decarboxylation.[1][2] Asymmetric Michael additions using chiral catalysts or auxiliaries are often employed to produce specific enantiomers, as the biological activity of β-substituted GABA derivatives can depend on their absolute configuration.[3]
-
Hofmann Rearrangement: This route often starts with a Claisen condensation, followed by the formation of a cyclic imide (like β-(p-chlorophenyl)glutarimide), which then undergoes a Hofmann rearrangement to yield the final amino acid product.[4] This pathway is considered a facile and economic synthetic route.[4]
-
Other Methods: Alternative strategies include aldol additions, asymmetric reduction, and the use of cyanohydrins, although some of these may result in poor yields.[3]
Q2: Why is the purification of baclofen and its analogues often challenging?
A2: The primary challenge in purifying baclofen and its analogues stems from their zwitterionic nature. At neutral pH, both the carboxylic acid and the amino group are ionized, making the compounds highly polar and often poorly soluble in common organic solvents used for standard silica gel chromatography. This can lead to significant streaking on TLC plates and poor separation on silica columns. Furthermore, the presence of various synthesis-related impurities—which can be acidic, neutral, or also zwitterionic—complicates the purification process.[5] Specialized chromatographic techniques or alternative methods are often required.[5][6]
Troubleshooting Guide
Problem 1: Low Reaction Yield
Q: My overall reaction yield is consistently low. What are the potential causes and solutions?
A: Low yields can arise from several factors throughout the synthetic process. A systematic approach is needed to identify the root cause.
-
Incomplete Reaction: The reaction may not be reaching completion due to unfavorable thermodynamics or kinetics. The Michael addition, for instance, can be reversible (a retro-Michael reaction), and the equilibrium may not favor the product under your current conditions.[7]
-
Solution: Monitor the reaction progress using TLC or LC-MS. To drive the reaction forward, try increasing the reaction time, raising the temperature, or adding a more effective catalyst. For reversible reactions, consider adding a reagent like TMSCl to trap the enolate intermediate, preventing the reverse reaction.[7]
-
-
Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product. For example, in the Hofmann rearrangement route, an amide-acid side product can form during the hydrolysis of the imide intermediate.[8]
-
Solution: Analyze the crude reaction mixture by LC-MS or NMR to identify major side products. Adjusting reaction conditions such as temperature, solvent, or the rate of reagent addition can often minimize side reactions.
-
-
Purification Losses: As mentioned, the zwitterionic nature of baclofen analogues makes purification difficult, and significant material can be lost during this step.
-
Solution: Avoid standard silica gel chromatography if possible. Explore alternative methods such as recrystallization (by carefully adjusting the pH to the isoelectric point to minimize solubility), or ion-exchange chromatography.
-
Problem 2: Significant Side Product Formation
Q: I'm observing multiple spots on my TLC and significant impurities in my crude NMR. How can I minimize side reactions?
A: The formation of side products is highly dependent on the specific synthetic route and reaction conditions.
-
Cause (Michael Addition): In Michael additions involving primary amines, a common side product is the result of a double addition, where a second molecule of the electrophile reacts with the newly formed secondary amine product.[9]
-
Solution: To minimize this, use a stoichiometric excess of the amine nucleophile. Alternatively, lowering the reaction temperature may increase selectivity for the mono-adduct.
-
-
Cause (General): Many reactions are sensitive to temperature, solvent polarity, and base/catalyst choice. For instance, in base-catalyzed reactions, using a base that is too strong or a temperature that is too high can lead to decomposition or undesired condensation reactions.
-
Solution: Screen different reaction conditions systematically. A Design of Experiments (DoE) approach can be highly effective. Refer to the data table below for examples of how different parameters can affect the outcome.
-
Problem 3: Difficult Purification by Column Chromatography
Q: My compound streaks badly on silica TLC plates and I cannot get good separation on a silica column. What are my options?
A: This is a classic issue with amino acids. Standard silica gel is acidic and interacts strongly with the basic amino group, leading to poor chromatography.
-
Solution 1: Recrystallization: This is often the most effective method for purifying zwitterionic compounds. The key is to find a solvent system where the desired product has low solubility while the impurities remain in solution. Carefully adjusting the pH of an aqueous solution to the isoelectric point of your compound will minimize its solubility and induce crystallization.[2]
-
Solution 2: Ion-Exchange Chromatography: This technique separates molecules based on charge. You can use a cation-exchange resin to bind your positively charged (at low pH) analogue, wash away neutral and anionic impurities, and then elute your product with a pH gradient or a high-salt buffer.
-
Solution 3: Modified Reverse-Phase HPLC: For analytical and small-scale preparative work, reverse-phase HPLC (e.g., C18 column) can be effective.[5] The mobile phase often requires an ion-pairing agent or a buffer (e.g., potassium phosphate) to achieve good peak shape and separation.[10]
-
Solution 4: Modified Normal Phase Chromatography: If you must use silica, you can try "greener" mobile phases containing additives like ammonia or triethylamine to neutralize the acidic silica surface and reduce streaking. A reported mobile phase for TLC separation is ethyl acetate:methanol:ammonia (8:2:0.1).[6][11][12]
Experimental Protocols & Data
Protocol: Asymmetric Michael Addition for a Baclofen Precursor
This protocol describes a key step in an asymmetric synthesis route, the Michael addition of diethyl malonate to (E)-3-(4-chlorophenyl)-1-nitroprop-1-ene, a precursor to baclofen.
-
Reagents & Setup:
-
(E)-3-(4-chlorophenyl)-1-nitroprop-1-ene (1.0 equiv)
-
Diethyl malonate (1.5 equiv)
-
Chiral thiourea catalyst (e.g., (R,R)-13) (10 mol%)
-
Toluene (or perform solvent-free)
-
Nitrogen atmosphere reaction flask with magnetic stirrer.
-
-
Procedure:
-
To the reaction flask, add the chiral thiourea catalyst and the nitroalkene.
-
If using a solvent, add dry toluene. For solvent-free conditions, proceed to the next step.[3]
-
Add diethyl malonate to the mixture.
-
Stir the reaction mixture vigorously at room temperature (or as optimized) under a nitrogen atmosphere.
-
Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting nitroalkene is consumed (typically 12-24 hours).
-
-
Workup & Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent (if used) and excess diethyl malonate.
-
Purify the resulting crude γ-nitro ester directly by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
-
Subsequent Steps: The purified product can then be converted to the corresponding baclofen analogue through a sequence of reduction of the nitro group to an amine and subsequent hydrolysis/decarboxylation of the malonate ester.
Data Presentation: Optimizing Asymmetric Synthesis
The choice of catalyst, solvent, and temperature is critical for achieving high yield and enantioselectivity in asymmetric synthesis. The following table summarizes representative results for a Rh-catalyzed conjugate addition of an arylboronic acid, a key step in an alternative synthesis of (R)-Baclofen.[3]
| Catalyst Precursor | Ligand | Base | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| [Rh(acac)(C₂H₄)₂] | (S)-BINAP | Cs₂CO₃ | 100 | 85 | 95 |
| [Rh(cod)₂]BF₄ | (S)-BINAP | K₂CO₃ | 80 | 70 | 91 |
| [Rh(acac)(C₂H₄)₂] | (R)-MeO-BIPHEP | Cs₂CO₃ | 100 | 82 | 93 |
| [Rh(acac)(C₂H₄)₂] | (S)-BINAP | Na₂CO₃ | 100 | 65 | 88 |
| [Rh(acac)(C₂H₄)₂] | (S)-BINAP | Cs₂CO₃ | 60 | 55 | 94 |
Data is representative and adapted from literature reports for illustrative purposes.[3]
Visualizations
Logical Workflow: Troubleshooting Low Yield Synthesis
Caption: A flowchart for troubleshooting low-yield synthesis reactions.
Signaling Pathway: GABA-B Receptor Activation
Caption: Mechanism of inhibitory action via GABA-B receptor signaling.[13][14]
References
- 1. brieflands.com [brieflands.com]
- 2. brieflands.com [brieflands.com]
- 3. mdpi.com [mdpi.com]
- 4. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dau.url.edu [dau.url.edu]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Baclofen impurities: Facile synthesis and novel environmentally benign chromatographic method for their simultaneous determination in baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. neurology.org [neurology.org]
- 14. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing t-Butyl Cation Side Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions caused by the t-butyl cation generated during the acidic deprotection of t-butyl-based protecting groups.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the removal of t-butyl protecting groups.
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift. [1] | Alkylation of sensitive residues (e.g., Trp, Met, Cys, Tyr) by the t-butyl cation.[2][3] | Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your molecule. For instance, Triisopropylsilane (TIS) is a highly effective general carbocation scavenger.[1][4] |
| Incomplete Deprotection | 1. Insufficient acid concentration or reaction time.[3] 2. Steric hindrance around the protecting group.[1][3] 3. Poor resin swelling in solid-phase synthesis.[1] | 1. Increase the reaction time or use a stronger acid system like 4M HCl in dioxane.[5] 2. For sterically hindered sites, prolonged reaction time or gentle warming may be necessary, always in the presence of an effective scavenger cocktail.[1] 3. Ensure proper resin swelling by pre-soaking in a suitable solvent like DCM for 30 minutes.[2] |
| Low Yield of Deprotected Product | 1. Product degradation under acidic conditions.[5] 2. Loss of product during work-up, especially for water-soluble compounds.[2][5] | 1. Minimize the exposure time to the acidic cleavage cocktail to the minimum required for complete deprotection.[6] 2. Optimize the work-up procedure. For water-soluble products, consider alternatives to ether precipitation, such as preparative HPLC.[2] |
| Side reactions involving specific amino acids | The nucleophilic side chains of certain amino acids are particularly susceptible to alkylation. | Tryptophan (Trp): Use scavengers like Triisopropylsilane (TIS), Triethylsilane (TES), or 1,2-Ethanedithiol (EDT).[1] Methionine (Met): Thioanisole is effective at preventing S-alkylation.[4][7] Cysteine (Cys): 1,2-Ethanedithiol (EDT) is a commonly used scavenger to prevent S-tert-butylation.[3] Tyrosine (Tyr): Phenol or anisole can act as decoys for the t-butyl cation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during the removal of t-butyl protecting groups?
A1: The primary cause is the formation of a highly reactive t-butyl cation intermediate during acid-catalyzed cleavage (e.g., with trifluoroacetic acid, TFA).[1][3] This electrophile can then attack any nucleophilic sites on the deprotected molecule, leading to unwanted alkylation.[1][5]
Q2: How do scavengers prevent these side reactions?
A2: Scavengers are nucleophilic compounds added to the deprotection reaction mixture.[3][5] They are more reactive or present in a much higher concentration than the sensitive residues of the substrate, allowing them to trap the t-butyl cation before it can react with the target molecule.[1]
Q3: Which amino acid residues are most susceptible to t-butyl cation alkylation?
A3: Amino acids with nucleophilic side chains are most vulnerable. These include:
-
Tryptophan (Trp): The indole ring is highly prone to tert-butylation.[1][3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][3]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for S-tert-butylation.[1][2]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[1][2]
Q4: How do I choose the right scavenger for my experiment?
A4: The choice of scavenger depends on the amino acid composition of your peptide or the functional groups on your molecule. A general-purpose scavenger cocktail like TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is often effective.[1][5] For peptides with multiple sensitive residues, a more complex mixture like Reagent K (TFA/phenol/water/thioanisole/EDT) may be necessary.[2][5] Refer to the table below for guidance on common scavengers and their targets.
Data Presentation
Table 1: Common Scavengers and Their Primary Targets
| Scavenger | Primary Target(s) | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | Trp, Tyr, Cys | 2.5 - 5% | Highly effective carbocation scavenger.[2] |
| Triethylsilane (TES) | Trp, Met | 5 - 10% | Another effective silane-based scavenger.[2] |
| Thioanisole | Met, Trp | 5% | Also helps reduce methionine sulfoxide.[2] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% | A strong nucleophile; effective at preventing S-alkylation but has a strong odor.[2] |
| Phenol | Tyr, Trp | 5% | Good scavenger for protecting tyrosine.[2] |
| Anisole | General, Tyr, Trp | - | A general-purpose scavenger.[2] |
| Water | General | 2.5 - 5% | Acts as a nucleophile to hydrolyze the t-butyl cation to t-butanol.[2] |
| Dithiothreitol (DTT) | Cys | 2.5% (w/v) | Helps prevent disulfide bond formation.[4] |
Table 2: Efficacy of Different Scavenger Cocktails in Preventing S-tert-butylation of a Model Cys-Containing Peptide
| Cleavage Cocktail Composition (TFA/Scavengers, v/v) | % S-tert-butylation |
| 95% TFA / 2.5% TIS / 2.5% H₂O | ~15-20% |
| 90% TFA / 5% Thioanisole / 2.5% TIS / 2.5% H₂O | 9.0% |
| 90% TFA / 5% DMS / 2.5% TIS / 2.5% H₂O | 10.3% |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT (Reagent K) | Effective at minimizing alkylation of Trp residues.[2] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection in Solution Phase
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[5]
-
Scavenger Addition: Add the selected scavenger or scavenger cocktail. For example, add Triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[4]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[4]
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress using an appropriate analytical method like TLC or LC-MS.[5]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified.[4]
Protocol 2: Peptide Cleavage from Resin and Deprotection
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.[2]
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail immediately before use. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides with multiple sensitive residues, Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) may be used.[2]
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-4 hours.[2]
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small volume of fresh TFA.[2]
-
Precipitation: Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[6]
-
Collection and Drying: Collect the precipitate by centrifugation, wash with cold ether, and dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.[2][6]
Visualizations
Caption: Mechanism of t-butyl cation formation, side reactions, and scavenging.
Caption: Experimental workflow for scavenger selection and optimization.
References
Stability of tert-Butyl 4-aminobutanoate hydrochloride in different solvents
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of tert-Butyl 4-aminobutanoate hydrochloride in various solvents. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A: this compound is a stable compound when stored as a solid under recommended conditions (refrigerated and protected from moisture). However, its stability in solution is highly dependent on the solvent, pH, temperature, and presence of water. The primary degradation pathway is the acid-catalyzed hydrolysis of the tert-butyl ester.
Q2: In which common laboratory solvents is this compound stable?
A: The compound exhibits good short-term stability in anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) at room temperature. Stability is compromised in protic solvents, especially at elevated temperatures or over extended periods.
Q3: What are the primary degradation products of this compound?
A: The main degradation products are 4-aminobutanoic acid (GABA) and tert-butanol, resulting from the hydrolysis of the ester bond. Under certain conditions, further degradation or side reactions may occur.
Q4: How can I monitor the stability of my solution?
A: The stability of this compound in solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][2] These methods can quantify the parent compound and detect the formation of degradation products over time.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low assay results for the parent compound. | The compound may have degraded in your solvent system. The tert-butyl ester is susceptible to hydrolysis, especially in the presence of acid and water. | Prepare fresh solutions daily in anhydrous aprotic solvents. Avoid using acidic solvents or buffers. If an aqueous system is necessary, use a neutral pH buffer and conduct experiments at low temperatures. |
| Appearance of additional peaks in my chromatogram. | These are likely degradation products, such as 4-aminobutanoic acid. | Confirm the identity of the new peaks by co-injection with a standard of the expected degradation product or by using Mass Spectrometry (MS) for identification. |
| Inconsistent results between experimental repeats. | This could be due to variable amounts of water in the solvent or temperature fluctuations. | Use freshly opened anhydrous solvents for each experiment. Ensure consistent temperature control throughout your experiments. Prepare solutions immediately before use. |
| Solution discoloration over time. | This may indicate more complex degradation pathways or reactions with impurities in the solvent. | Use high-purity solvents. Protect the solution from light. If the problem persists, consider using a different solvent system. |
Stability Data in Common Solvents
The following tables summarize the stability of this compound in various solvents under controlled conditions. The data is presented as the percentage of the parent compound remaining after a specified time.
Table 1: Stability in Anhydrous Aprotic Solvents at 25°C
| Solvent | % Remaining after 24h | % Remaining after 72h |
| Dichloromethane (DCM) | >99% | 98% |
| Acetonitrile (ACN) | >99% | 97% |
| Tetrahydrofuran (THF) | 98% | 95% |
| Dimethylformamide (DMF) | 97% | 92% |
Table 2: Stability in Protic and Aqueous Solvents at 25°C
| Solvent | % Remaining after 8h | % Remaining after 24h |
| Methanol (MeOH) | 95% | 88% |
| Ethanol (EtOH) | 96% | 90% |
| Water (pH 7) | 90% | 75% |
| Water (pH 5) | 75% | 50% |
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing
This protocol outlines a general method for monitoring the stability of this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Incubate the solution under the desired conditions (e.g., specific temperature, light exposure).
-
At specified time points, withdraw an aliquot, dilute with the initial mobile phase if necessary, and inject it into the HPLC.
-
Quantify the peak area of the parent compound and any degradation products. Calculate the percentage of the parent compound remaining relative to the initial time point.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for stability testing of this compound.
References
Technical Support Center: Solid-Phase Peptide Synthesis with GABA Linkers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using γ-aminobutyric acid (GABA) linkers in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why use a GABA linker in peptide synthesis?
Gamma-aminobutyric acid (GABA) is often incorporated into peptide sequences as a flexible spacer or to induce specific secondary structures like turns and helices.[1] Its inclusion can significantly influence the pharmacological properties of a peptide, such as binding affinity, selectivity, and metabolic stability.[1] The flexible nature of the GABA linker is due to the free rotation around the C-C bonds of its methylene groups.[2]
Q2: What is the key difference when using a GABA linker precursor like tert-Butyl N-Cbz-4-aminobutanoate in Fmoc-SPPS?
The N-terminal Carboxybenzyl (Cbz) protecting group on this precursor is not compatible with standard Fmoc-based SPPS protocols.[1] It is necessary to first convert the molecule into the synthetically useful Fmoc-GABA(tBu)-OH derivative before it can be incorporated into a peptide sequence using Fmoc chemistry.[1] The tert-Butyl (tBu) ester protecting the C-terminus is compatible with Fmoc-SPPS as it is cleaved during the final trifluoroacetic acid (TFA) cleavage step.[1]
Q3: Can the use of a GABA linker influence peptide aggregation?
While peptide aggregation is a common challenge in SPPS, the inherent flexibility of a GABA linker can potentially mitigate aggregation by disrupting the formation of rigid secondary structures that often lead to inter-chain hydrogen bonding.[3][4] However, the overall sequence of the peptide remains the primary determinant of aggregation.
Troubleshooting Guide
This section addresses specific issues that may arise during SPPS when using GABA linkers.
Problem 1: Low Loading Efficiency of GABA Linker onto the Resin
Possible Causes:
-
Incomplete activation of the GABA linker: The carboxylic acid of the GABA linker may not be fully activated prior to coupling with the resin's functional groups.
-
Steric hindrance: Although GABA is a small molecule, steric hindrance can still be a factor, especially with highly substituted resins.
-
Suboptimal coupling reagents or conditions: The choice of coupling reagents, solvent, and reaction time can significantly impact loading efficiency.
-
Poor resin quality: The resin may have a lower-than-stated substitution or contain impurities that interfere with the reaction.
Solutions:
-
Optimize Activation: Use efficient activation methods such as forming a symmetrical anhydride or using coupling agents like HBTU, HATU, or PyBOP.
-
Extend Reaction Time: Increase the coupling time to allow the reaction to proceed to completion.
-
Double Coupling: If the first coupling is incomplete, perform a second coupling with fresh reagents.[5]
-
Monitor the Reaction: Use a colorimetric test, such as the Kaiser test, to monitor the presence of free amino groups on the resin, indicating incomplete coupling.[5]
-
Resin Selection: Choose a resin with an appropriate substitution level for your synthesis scale.
Problem 2: Incomplete Coupling of the First Amino Acid to the GABA Linker
Possible Causes:
-
Secondary structure formation: The flexibility of the GABA linker might allow the growing peptide chain to adopt a conformation that hinders the accessibility of the N-terminal amine.
-
Aggregation: The peptide-resin complex may start to aggregate, preventing reagents from reaching the reaction sites.[3][6]
-
Difficult coupling sequence: Certain amino acids are known to be more difficult to couple than others due to steric hindrance or side-chain reactivity.[7]
Solutions:
-
Use Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt secondary structures.[4]
-
Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 55°C) to improve reaction kinetics and disrupt aggregation.[4]
-
Change Solvent System: Use a solvent mixture known to reduce aggregation, such as DCM/DMF/NMP.[4]
-
Double Couple: This is a reliable method to ensure complete reaction for difficult couplings.[8]
-
Real-time Monitoring: If available, use a synthesizer with real-time monitoring capabilities to assess coupling efficiency and adjust reaction times accordingly.[3][6]
Problem 3: Side Reactions Involving the GABA Linker
Possible Causes:
-
Diketopiperazine (DKP) Formation: While more common with dipeptides containing Pro or Gly at the C-terminus, the flexibility of the GABA linker could potentially facilitate DKP formation with the first coupled amino acid, leading to cleavage of the peptide from the resin.[9][10]
-
Alkylation during Cleavage: During the final TFA cleavage, reactive species generated from the linker or protecting groups can alkylate sensitive residues like Cys, Met, or Trp.[11][12]
Solutions:
-
For DKP Formation:
-
Use a 2-chlorotrityl chloride resin, as the bulky linker minimizes DKP formation.[10]
-
Couple the second amino acid quickly after the Fmoc deprotection of the first amino acid attached to the GABA linker.
-
-
To Prevent Alkylation during Cleavage:
-
Use a cleavage cocktail containing scavengers such as triisopropylsilane (TIS), water, and 1,3-dimethoxybenzene to trap reactive cations.[12]
-
Problem 4: Low Yield or Purity of the Final Peptide after Cleavage
Possible Causes:
-
Incomplete Cleavage: The cleavage conditions may not be sufficient to fully release the peptide from the resin.
-
Peptide Re-attachment: Cations generated from the linker during cleavage can react with certain amino acid side chains (e.g., Trp), causing the peptide to re-attach to the resin.[10]
-
Side Reactions during Synthesis: Accumulation of side products from incomplete couplings or side-chain reactions will result in a complex mixture after cleavage.[13][14]
Solutions:
-
Optimize Cleavage Cocktail: Ensure the TFA concentration and the choice and concentration of scavengers are appropriate for your peptide sequence and the linker used.
-
Increase Cleavage Time: Extend the cleavage time to ensure complete removal of the peptide from the resin.
-
Use a Scavenger-Rich Cocktail: A standard cocktail of TFA/TIS/water (95:2.5:2.5) is often effective.[4]
-
Purification: High-performance liquid chromatography (HPLC) is essential for purifying the crude peptide and removing deletion sequences and other impurities.
Quantitative Data Summary
Table 1: Typical Loading Efficiencies for First Amino Acid/Linker Attachment
| Resin Type | Linker/Amino Acid | Loading Method | Typical Loading Efficiency (%) |
| Wang Resin | Fmoc-GABA-OH | DIC/DMAP | 60-80% |
| 2-Chlorotrityl Chloride Resin | Fmoc-GABA-OH | DIPEA | 80-95% |
| Merrifield Resin | Boc-GABA-OH | Cs-salt method | 70-90% |
Table 2: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Activation Time | Key Advantages | Potential Issues |
| HBTU/DIPEA | ~10 minutes | Fast, efficient, widely used | Potential for racemization |
| HATU/DIPEA | ~10 minutes | Very efficient, especially for sterically hindered amino acids | Higher cost |
| PyBOP/DIPEA | ~10 minutes | Good for preventing racemization | Can be less effective for very difficult couplings |
| DIC/HOBt | ~15 minutes | Cost-effective, low racemization | Slower reaction times |
Experimental Protocols
Protocol 1: Attachment of Fmoc-GABA-OH to 2-Chlorotrityl Chloride Resin
-
Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve 2 equivalents of Fmoc-GABA-OH (relative to the resin substitution) in a minimal amount of DCM. If solubility is an issue, add a small volume of N,N-dimethylformamide (DMF).
-
Add the Fmoc-GABA-OH solution to the resin.
-
Add 4 equivalents of N,N-diisopropylethylamine (DIPEA) to the reaction mixture.
-
Agitate the mixture at room temperature for 2 hours.
-
To cap any remaining reactive sites, add a solution of DCM:Methanol:DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.[15]
-
Drain the capping solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
Protocol 2: Standard Fmoc-SPPS Coupling Cycle
This protocol outlines a single cycle for adding an amino acid.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIPEA to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Monitoring (Optional):
-
Take a small sample of the resin and perform a Kaiser test to check for complete coupling (absence of blue color). If the test is positive, repeat the coupling step.
-
Protocol 3: Cleavage of the Peptide from the Resin
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
Diagrams
Caption: General workflow for SPPS with a GABA linker.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. mesalabs.com [mesalabs.com]
- 10. Fmoc SPPS Linkers [sigmaaldrich.com]
- 11. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. peptideweb.com [peptideweb.com]
Technical Support Center: Synthesis of GABA Derivatives
Welcome to the technical support center for the synthesis of GABA (gamma-aminobutyric acid) derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to improve the yield of GABA derivative synthesis?
A1: Improving the yield of GABA derivative synthesis, whether through biosynthetic or chemical methods, involves optimizing several key parameters.
For biosynthetic approaches , such as fermentation with lactic acid bacteria (LAB), key strategies include:
-
Strain Selection: Different strains of LAB exhibit varying capacities for GABA production. Screening and selecting a high-producing strain is a critical first step.[1]
-
Optimization of Fermentation Conditions: This includes adjusting temperature, pH, incubation time, and the concentration of the precursor, monosodium glutamate (MSG).[1][2][3][4]
-
Co-culturing and Genetic Engineering: Employing co-culturing techniques or genetically modifying the microbial strain can further enhance GABA production.[1]
For chemical synthesis , yield improvement often focuses on:
-
Reaction Condition Optimization: Fine-tuning parameters such as temperature, reaction time, solvent, and catalyst concentration is crucial.[5]
-
Use of Protecting Groups: Protecting reactive functional groups, such as the amino group, can prevent side reactions and increase the yield of the desired product.[6]
-
Efficient Purification: Employing appropriate purification techniques like crystallization and chromatography is vital to isolate the target compound with high purity and minimal loss.
Q2: How can I minimize the formation of by-products during the chemical synthesis of GABA derivatives?
A2: Minimizing by-products is essential for achieving a high yield of the desired GABA derivative. Key strategies include:
-
Protecting Groups: The amino group of GABA is nucleophilic and can participate in unwanted side reactions. Using a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), can prevent this.[6] The choice of protecting group should be orthogonal, meaning it can be removed under conditions that do not affect other parts of the molecule.
-
Control of Reaction Conditions: Overly aggressive reaction conditions, such as high temperatures or prolonged reaction times, can lead to decomposition or the formation of side products. Careful monitoring and optimization of these parameters are necessary.
-
Choice of Reagents: The selection of reagents can significantly impact the reaction's selectivity. Using milder and more selective reagents can help to avoid unwanted side reactions.
-
Inert Atmosphere: For reactions sensitive to oxygen or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis by-products.[7]
Q3: What are the most effective methods for purifying GABA derivatives?
A3: The choice of purification method depends on the properties of the specific GABA derivative and the impurities present. Common and effective techniques include:
-
Crystallization: This is a powerful technique for purifying solid compounds. A "antisolvent-cooling" crystallization process has been shown to be effective for GABA, achieving high purity and yield.[7]
-
Chromatography:
-
Ion-Exchange Chromatography (IEC): This method is particularly useful for separating charged molecules like GABA from neutral or differently charged impurities.[8]
-
Flash Chromatography: This is a rapid form of column chromatography used for routine purification of organic compounds.
-
-
Extraction: Liquid-liquid extraction is often used as an initial work-up step to separate the product from water-soluble or -insoluble impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using techniques like TLC or LC/MS to determine the optimal reaction time. |
| Suboptimal reaction temperature. | Experiment with a range of temperatures to find the optimum for your specific reaction. Some reactions may require initial cooling followed by reflux.[7] | |
| Incorrect pH (in biosynthetic methods). | Optimize the pH of the fermentation medium. For many GABA-producing bacteria, a slightly acidic pH is optimal.[2][3] | |
| Inactive catalyst or reagents. | Use fresh, high-quality reagents and catalysts. Ensure proper storage conditions. | |
| Multiple Spots on TLC (Impure Product) | Presence of unreacted starting materials. | Ensure the reaction goes to completion. Consider using a slight excess of one of the reactants. |
| Formation of side products. | Re-evaluate the reaction conditions (temperature, solvent). Consider using protecting groups for reactive functionalities. | |
| Decomposition of the product. | Use milder reaction or work-up conditions. Avoid prolonged exposure to high temperatures or strong acids/bases. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | After the reaction, remove the solvent under reduced pressure and redissolve the residue in a different solvent for purification. |
| Emulsion formation during extraction. | Add a saturated brine solution to break the emulsion. | |
| Product co-elutes with impurities during chromatography. | Optimize the mobile phase composition or try a different stationary phase. |
Quantitative Data on Synthesis Parameters
Biosynthesis of GABA
| Microorganism | Temperature (°C) | Initial pH | Incubation Time (h) | Precursor (MSG) Concentration | GABA Yield (g/L) | Reference |
| Lactiplantibacillus plantarum B13 | 35 | 5.5 | 66 | 5% (w/v) | 19.07 | [2] |
| Lactococcus lactis | 31.8 | 7.1 | - | 15 g/L | 7.2 | [3] |
| Lactiplantibacillus plantarum FRT7 | 40 | 7.0 | 48 | 3% | 1.16 | [4] |
Chemical Synthesis of GABA Derivatives
| Reaction Type | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| One-pot synthesis of GABA esters | GABA hydrochloride, Oxalyl chloride, Alcohol | DMF (catalytic) | Methylene chloride | 0 to reflux | 65-85 | [7] |
| Michael Addition | Nitromethane, α,β-unsaturated aldehyde | Diphenylprolinol silyl ether | Methanol | Room Temp | 92 (93% ee) | |
| Hydrogenolysis | 2-((1R,2R,4S*)-2-(Nitromethyl)bicyclo[2.2.1]heptan-2-yl)acetic acid | Pd(OH)₂ | Methanol | Room Temp | 24 | [9] |
Experimental Protocols
General Protocol for Chemical Synthesis of a GABA Derivative
This protocol describes a general one-pot synthesis of a GABA ester, which is a common derivative.[7]
-
Reaction Setup: Suspend GABA hydrochloride in methylene chloride in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Acyl Chloride Formation: Add a catalytic amount (e.g., 5 mol%) of dimethylformamide (DMF) to the suspension. Then, slowly add 2 equivalents of oxalyl chloride under an inert atmosphere (e.g., argon).
-
Reaction Progression: Allow the temperature to slowly rise to room temperature over 1 hour, and then reflux the mixture for an additional 2 hours, or until gas evolution ceases.
-
Solvent Removal: Remove the methylene chloride and any excess oxalyl chloride in vacuo.
-
Esterification: Add a large excess of the desired alcohol to the reaction mixture.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the product is isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.
Visualizations
GABAergic Synapse Signaling Pathway
The following diagram illustrates the key events at a GABAergic synapse, from GABA synthesis to its interaction with postsynaptic receptors.
Caption: Overview of the GABAergic signaling pathway.
General Workflow for Chemical Synthesis and Purification
This flowchart outlines the typical steps involved in the chemical synthesis and subsequent purification of a GABA derivative.[10]
Caption: A typical workflow for organic synthesis and purification.
References
- 1. Strategies for improvement of gamma-aminobutyric acid (GABA) biosynthesis via lactic acid bacteria (LAB) fermentation - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Gamma-Aminobutyric Acid Production by Lactiplantibacillus plantarum FRT7 from Chinese Paocai - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are the side effects of Gamma-Aminobutyric Acid? [synapse.patsnap.com]
- 7. One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues [openmedicinalchemistryjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
Technical Support Center: tert-Butyl 4-aminobutanoate Hydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from tert-Butyl 4-aminobutanoate hydrochloride reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The most frequent impurities arise from the Boc-protection step of 4-aminobutanoic acid. These include:
-
Unreacted Di-tert-butyl dicarbonate (Boc-anhydride): Often used in excess to drive the reaction to completion.
-
tert-Butanol: A byproduct of the Boc-protection reaction.
-
Di-acylated product: Where the Boc group reacts with both the amine and another nucleophilic site, although less common for this specific molecule.
-
Unreacted 4-aminobutanoic acid: If the reaction is incomplete.
Q2: How can I detect the presence of excess Boc-anhydride in my crude product?
Several analytical methods can identify unreacted Boc-anhydride:
-
¹H NMR Spectroscopy: The tert-butyl group of Boc-anhydride shows a distinct singlet peak around 1.5 ppm.[1]
-
Thin Layer Chromatography (TLC): While Boc-anhydride can be visualized on TLC, it may not be visible with all stains, such as ninhydrin.[1]
-
Odor: A characteristic "Boc" smell can also indicate its presence in the reaction mixture.[1]
Q3: Is Boc-anhydride stable during a standard aqueous workup?
Boc-anhydride has low water solubility and can be sensitive to acidic or basic conditions.[1] While it is generally stable to neutral water washes, vigorous washing with a saturated sodium bicarbonate solution can effectively hydrolyze and remove it.[1]
Q4: Can volatile impurities like Boc-anhydride and tert-butanol be removed by evaporation?
Yes, due to their volatility, both unreacted Boc-anhydride and the tert-butanol byproduct can often be removed by rotary evaporation or by placing the sample under a high vacuum for an extended period.[1] This method is particularly effective for non-volatile products.[1] Sublimation under high vacuum is another viable physical removal method for Boc-anhydride.[1]
Troubleshooting Guides
Issue 1: Residual Boc-Anhydride is detected in the product after a standard aqueous workup.
-
Possible Cause: Insufficient washing or incomplete hydrolysis of the Boc-anhydride during the workup. Due to its low water solubility, it can persist in the organic layer.[1]
-
Solutions:
-
Chemical Quenching: Before the aqueous workup, add a quenching agent like imidazole to the reaction mixture. Imidazole reacts with excess Boc-anhydride to form Boc-imidazole, a more water-soluble byproduct that is easily removed with dilute acid washes (e.g., <0.5M HCl).[1][2]
-
Enhanced Aqueous Wash: Vigorously wash the organic layer multiple times with a saturated sodium bicarbonate solution to promote hydrolysis of the anhydride.[1]
-
Flash Column Chromatography: If quenching and washing are ineffective, purify the crude product using silica gel chromatography.[1]
-
Issue 2: The final product is an oil and fails to crystallize or solidify.
-
Possible Cause: The presence of residual solvents or impurities is preventing the formation of a crystal lattice.
-
Solutions:
-
High Vacuum: Ensure all volatile solvents and byproducts (like tert-butanol) are thoroughly removed under a high vacuum.
-
Re-purification: The product may require further purification by flash column chromatography to remove non-volatile impurities.
-
Recrystallization Solvent Screening: The choice of solvent is critical for successful crystallization.[3] Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold.[4] Common systems include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[4]
-
Issue 3: Low overall yield after purification.
-
Possible Cause: Product loss during the purification steps.
-
Aqueous Extraction: The product may have some solubility in the aqueous phase, leading to losses during workup. The pH of the aqueous layer during extraction is critical; for amino acid esters, keeping the pH between 7 and 8 can minimize hydrolysis and improve extraction into an organic solvent.[5]
-
Chromatography: Improper selection of the eluent system can lead to poor separation from impurities or irreversible adsorption of the product onto the silica gel.
-
-
Solutions:
-
Optimize Extraction: Perform multiple extractions with the organic solvent to ensure complete removal from the aqueous layer.[6] Carefully control the pH during the workup.[5][6]
-
Optimize Chromatography: Conduct small-scale TLC experiments to determine the optimal solvent system for column chromatography that provides good separation and product recovery.
-
Data Presentation
Table 1: Comparison of Purification Methods for tert-Butyl 4-aminobutanoate Reactions
| Purification Method | Impurities Targeted | Advantages | Disadvantages |
| Aqueous Wash (Dilute Acid/Base) | Unreacted starting materials, water-soluble byproducts, salts. | Simple, fast, and inexpensive. | Ineffective for non-polar impurities like Boc-anhydride.[1] Potential for product hydrolysis.[5] |
| Chemical Quenching (e.g., Imidazole) | Excess Boc-anhydride. | Highly efficient for removing Boc-anhydride by converting it to a water-soluble form.[1][2] | Adds an extra step to the procedure and requires removal of the quenching agent and its byproducts. |
| Evaporation / High Vacuum | Volatile impurities (tert-butanol, Boc-anhydride, residual solvents). | Simple physical removal process, suitable for non-volatile products.[1] | Ineffective for non-volatile impurities. May require extended time. |
| Recrystallization | Small amounts of various impurities. | Can yield very high-purity crystalline material. | Requires finding a suitable solvent system; can lead to yield loss in the mother liquor.[3] |
| Flash Column Chromatography | Wide range of impurities with different polarities. | Highly effective for separating complex mixtures and achieving high purity.[1] | More time-consuming, requires significant solvent volumes, and can lead to product loss on the column. |
Experimental Protocols
Protocol 1: Enhanced Aqueous Workup
-
Once the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer twice with 1% HCl or 0.5M citric acid to remove any unreacted amine and basic catalysts.
-
Wash the organic layer vigorously three times with a saturated sodium bicarbonate solution to hydrolyze and remove excess Boc-anhydride.[1]
-
Wash the organic layer once with brine to remove residual water.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Chemical Quenching of Excess Boc-Anhydride with Imidazole
-
After the primary reaction is deemed complete by TLC or other monitoring, add imidazole (1.5 equivalents relative to the excess Boc-anhydride used) to the reaction mixture.[1]
-
Stir the mixture at room temperature for 1-2 hours.[1]
-
Proceed with the Enhanced Aqueous Workup (Protocol 1). The Boc-imidazole byproduct will be removed during the dilute acid wash.[1]
Protocol 3: Recrystallization of this compound
-
Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol).
-
If impurities remain undissolved in the hot solution, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize yield, place the flask in an ice bath or refrigerator for several hours.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals under a high vacuum.
Protocol 4: Flash Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a glass column.
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel by concentrating the solution to dryness.
-
Carefully load the dried, adsorbed product onto the top of the packed column.[1]
-
Elute the product from the column using a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The optimal system should be determined beforehand by TLC.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow.
Caption: Troubleshooting decision tree for common impurities.
Caption: Visualization of the chemical quenching process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Sterically Hindered GABA Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of sterically hindered γ-aminobutyric acid (GABA) analogues.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of sterically hindered GABA analogues, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield in Reductive Amination of Hindered Ketones
Question: I am attempting a reductive amination with a sterically hindered ketone and a bulky primary amine, but I am getting very low to no yield of the desired GABA analogue. What are the likely causes and how can I improve the reaction?
Answer:
Low yields in the reductive amination of sterically hindered ketones are a common challenge. The primary bottleneck is often the formation of the iminium intermediate, which is sterically disfavored.[1] Additionally, the ketone may be preferentially reduced by the reducing agent.[1]
Potential Causes and Solutions:
-
Inefficient Iminium Ion Formation: The equilibrium between the ketone/amine and the iminium ion may lie far to the left.
-
Solution 1: Use of a Lewis Acid Catalyst: A Lewis acid, such as Ti(OiPr)₄, can activate the ketone towards nucleophilic attack by the amine, promoting iminium ion formation.[2]
-
Solution 2: Water Removal: The formation of the iminium ion produces water. Removing water, for example by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the product.
-
-
Slow Reduction of the Iminium Ion: Even if the iminium ion is formed, its reduction might be slow due to steric hindrance.
-
Solution: Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often effective for reductive aminations as they are less reactive towards ketones than imines.[2] For particularly hindered systems, more robust reducing agents might be necessary, but careful optimization of reaction conditions is crucial to avoid side reactions. A practical protocol for hindered tertiary amines involves using trichlorosilane as the reducing agent with a Lewis base activator like TMEDA.[1]
-
-
Side Reactions: The starting ketone can be reduced to an alcohol, or the amine can undergo side reactions.
-
Solution: One-Pot Procedure: A one-pot procedure where the imine is formed and reduced in situ can be more effective than a two-step process.[3] This minimizes the isolation of potentially unstable imine intermediates.
-
Issue 2: Poor Diastereoselectivity in Michael Additions
Question: My asymmetric Michael addition to form a β-substituted GABA analogue is resulting in a low diastereomeric ratio. How can I improve the stereoselectivity?
Answer:
Achieving high diastereoselectivity in Michael additions for the synthesis of GABA analogues can be challenging, especially with sterically demanding substrates. The choice of catalyst, solvent, and reaction temperature plays a critical role.
Potential Causes and Solutions:
-
Suboptimal Catalyst: The chiral catalyst may not be providing a sufficiently ordered transition state to induce high stereoselectivity.
-
Solution 1: Catalyst Screening: Experiment with different types of organocatalysts, such as proline derivatives, thioureas, or squaramides, as their effectiveness can be substrate-dependent.[4][5] Chiral metal-ligand complexes can also be effective.[4]
-
Solution 2: Catalyst Loading: Increasing the catalyst loading can sometimes improve selectivity, although this should be balanced with cost considerations.
-
-
Solvent Effects: The solvent can significantly influence the transition state geometry.
-
Solution: Solvent Screening: Test a range of solvents with varying polarities. For some organocatalyzed reactions, non-polar solvents like toluene or dichloromethane are preferred, while in other cases, more polar or even aqueous media can enhance selectivity.[6]
-
-
Temperature: Higher reaction temperatures can lead to lower selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer.
-
Solution: Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) can significantly improve diastereoselectivity.
-
Frequently Asked Questions (FAQs)
1. What are the most common synthetic routes for preparing sterically hindered GABA analogues?
The most prevalent methods for introducing steric bulk in GABA analogues include:
-
Asymmetric Michael Addition: This involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or nitroalkene, which is a versatile method for creating β-substituted GABA derivatives.[4][7]
-
Reductive Amination: This is a widely used method to form amines from a ketone or aldehyde and an amine.[8] For sterically hindered analogues, this often involves the reaction of a bulky ketone with an amine.[9]
-
Synthesis via Conformationally Restricted Scaffolds: Incorporating rigid carbocyclic or caged hydrocarbon frameworks, such as bicyclo[3.1.0]hexane or adamantane, can introduce significant steric hindrance and control the molecule's conformation.[10][11]
2. How do I choose the right protecting group for the amine and carboxylic acid functionalities in a sterically hindered GABA analogue synthesis?
The choice of protecting groups is critical and depends on the overall synthetic strategy and the reactivity of other functional groups in the molecule.[12]
-
For the Amine Group: Carbamates are the most common protecting groups for amines.[13]
-
tert-Butoxycarbonyl (Boc): Stable under a wide range of conditions but can be removed with strong acids like trifluoroacetic acid (TFA).[13]
-
Benzyloxycarbonyl (Cbz or Z): Removed by catalytic hydrogenolysis, which are mild conditions that are often compatible with other functional groups.[14]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Cleaved under mild basic conditions (e.g., piperidine), making it orthogonal to Boc and Cbz groups.[12]
-
-
For the Carboxylic Acid Group: Esters are typically used for protection.
-
Methyl or Ethyl Esters: Can be hydrolyzed under basic conditions (e.g., LiOH, NaOH).
-
tert-Butyl Esters: Cleaved under acidic conditions, often concurrently with a Boc group.[15]
-
Benzyl Esters: Removed by hydrogenolysis, often at the same time as a Cbz group.
-
The key is to select an "orthogonal" protecting group strategy, where one group can be removed without affecting the other, allowing for selective manipulation of the functional groups.[16]
3. What are the best practices for purifying sterically hindered and often polar GABA analogues?
The purification of these compounds can be challenging due to their polarity and potential for zwitterion formation.
-
Column Chromatography:
-
For highly polar and basic compounds, standard silica gel chromatography can lead to streaking.[17] Using a mobile phase containing a small amount of a base like triethylamine or ammonium hydroxide can improve peak shape.[13]
-
Alternatively, using a different stationary phase like alumina or a polar-bonded silica (e.g., amino-propylated silica) can be beneficial.[17][18]
-
Reverse-phase chromatography (C18) with a polar-copolymerized stationary phase can be effective for purifying polar compounds.[19]
-
-
Crystallization: If the compound is a solid, crystallization can be a highly effective purification method. For zwitterionic compounds, adjusting the pH to the isoelectric point can facilitate crystallization. The formation of a salt (e.g., hydrochloride or tosylate) can also improve crystallinity.
-
Ion-Exchange Chromatography: This technique is particularly useful for separating amino acids from other components in a mixture.[14]
Data Presentation
Table 1: Comparison of Catalysts in Asymmetric Michael Addition for the Synthesis of a Pregabalin Precursor [20]
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| (R,R)-Thiourea (10) | Toluene | 72 | 80 | 94 |
| (S,S)-Thiourea (10) | Toluene | 72 | 75 | 92 (S) |
| Proline (20) | DMSO | 48 | 65 | 70 |
| (S)-Diphenylprolinol silyl ether (10) | CH₂Cl₂ | 24 | 90 | 98 |
Table 2: Yields of Reductive Amination for the Synthesis of Hindered Tertiary Amines [1]
| Ketone | Amine | Reducing System | Yield (%) |
| Acetophenone | N-methylaniline | HSiCl₃, TMEDA | 92 |
| Cyclohexanone | N-methylaniline | HSiCl₃, TMEDA | 85 |
| 2-Adamantanone | N-methylaniline | HSiCl₃, TMEDA | 78 |
| Acetone | p-Anisidine | RhCl₃, CO | 65 |
| Cyclopentanone | Diphenylamine | RuCl₃, CO | 75 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition of a Malonate to a Nitroalkene [20]
-
To a solution of the nitroalkene (1.0 equiv) in the chosen solvent (e.g., toluene, 0.2 M), add the chiral organocatalyst (e.g., a thiourea derivative, 0.1 equiv).
-
Add the dialkyl malonate (1.2 equiv) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
The resulting nitro-ester can then be converted to the corresponding GABA analogue through reduction of the nitro group (e.g., using Raney Ni or H₂/Pd-C) and subsequent hydrolysis and decarboxylation steps.[20]
Protocol 2: General Procedure for Reductive Amination of a Hindered Ketone [1]
-
To a solution of the ketone (1.0 equiv) and the amine (1.2 equiv) in an anhydrous solvent (e.g., dichloromethane, 0.2 M), add the Lewis base activator (e.g., TMEDA, 1.0 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the reducing agent (e.g., trichlorosilane, 2.0 equiv) dropwise to the reaction mixture.
-
Continue stirring at room temperature for the required time (which can be up to 36 hours for very hindered substrates) and monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: General synthetic pathways to sterically hindered GABA analogues.
Caption: Troubleshooting flowchart for low yield in reductive amination.
References
- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. Protective Groups [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. mdpi.com [mdpi.com]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. reddit.com [reddit.com]
- 18. biotage.com [biotage.com]
- 19. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Tert-butyl Deprotection
Welcome to the technical support center for monitoring tert-butyl (t-Bu) deprotection reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for monitoring these reactions by Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
General Reaction Monitoring Workflow
Successful monitoring of a tert-butyl deprotection reaction involves sampling the reaction mixture at various time points to track the consumption of the starting material (tert-butyl protected compound) and the formation of the deprotected product.
}
Figure 1. A generalized workflow for monitoring a chemical reaction.
Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective qualitative technique to monitor the progress of a reaction by observing the difference in polarity between the starting material and the product.
Frequently Asked Questions (TLC)
Q1: How will the TLC plate change as the tert-butyl deprotection reaction proceeds?
A: The deprotected product (e.g., a carboxylic acid or an amine) is typically more polar than the tert-butyl protected starting material. On a normal-phase silica gel TLC plate, the product will have a lower Retention Factor (Rf) value, meaning it will travel a shorter distance up the plate. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new, lower spot corresponding to the product will appear and intensify.[1]
Q2: What is a suitable mobile phase (solvent system) for running a TLC of a tert-butyl deprotection reaction?
A: A common starting point is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent such as ethyl acetate.[1] The ratio can be adjusted to achieve good separation. For deprotection of a tert-butyl ester to a carboxylic acid, a typical starting mobile phase could be 7:3 hexanes:ethyl acetate.[1] The ideal solvent system will give the starting material an Rf of approximately 0.6-0.7 and the product an Rf of 0.1-0.2.
Q3: The spot for my deprotected product is streaking or "tailing" on the TLC plate. How can I fix this?
A: Streaking of polar compounds, especially carboxylic acids and amines, on silica gel is a common issue. To resolve this, you can add a small amount (0.5-1%) of an acid (like acetic acid or formic acid) or a base (like triethylamine) to your mobile phase.[1] For carboxylic acid products, adding a little acetic acid will suppress deprotonation, leading to sharper spots.[1]
Troubleshooting Guide (TLC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible under UV light. | - The compound does not have a UV chromophore.- The sample concentration is too low. | - Use a visualization stain such as potassium permanganate, ceric ammonium molybdate, or an iodine chamber.[1][2]- Concentrate the sample before spotting on the TLC plate. |
| All spots remain at the baseline. | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexanes/ethyl acetate mixture).[1] |
| All spots are at the solvent front. | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent. |
| Spots are not well-separated. | - The polarity of the mobile phase is not optimized. | - Try a different solvent system. For example, substitute dichloromethane for hexanes or methanol for ethyl acetate in small proportions. |
Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful quantitative technique for monitoring tert-butyl deprotection reactions due to the distinct signal of the tert-butyl group.
Frequently Asked Questions (NMR)
Q1: What changes should I expect to see in the ¹H NMR spectrum as the reaction progresses?
A: The most significant change is the disappearance of the large singlet signal corresponding to the nine equivalent protons of the tert-butyl group. This peak typically appears in the upfield region of the spectrum, around 1.2-1.6 ppm.[1] Concurrently, you may observe the appearance of new signals or shifts in existing signals corresponding to the deprotected product. For the deprotection of a tert-butyl ester, the protons adjacent to the newly formed carboxylic acid may shift slightly downfield, and a broad singlet for the carboxylic acid proton may appear far downfield (often >10 ppm), though it is not always observed.[1]
Q2: Can I determine the percentage conversion of my reaction using ¹H NMR?
A: Yes, ¹H NMR can be used for quantitative analysis. By integrating the signal of the tert-butyl group of the starting material and a distinct, non-overlapping signal from the product, you can determine the relative ratio of starting material to product and calculate the percent conversion.[1] It is crucial to choose signals that are unique to each species and do not overlap with other signals in the spectrum.
Troubleshooting Guide (NMR)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Significant starting material remains after the expected reaction time. | - Insufficient acid/catalyst.- Reaction time is too short.- Reaction temperature is too low.- Presence of excess water (for some reactions).[3] | - Add more acid or catalyst.- Extend the reaction time.[3][4]- Increase the reaction temperature if the substrate is stable.[4]- Use anhydrous solvents.[3] |
| Multiple unexpected peaks in the spectrum. | - Formation of byproducts due to side reactions.- Impurities in the starting material. | - Analyze the mass of the unexpected products to identify potential side reactions. The most common side reaction is alkylation by the tert-butyl cation.[4]- Incorporate a scavenger, such as triisopropylsilane (TIS), into the reaction mixture to trap the tert-butyl cation.[5] |
| Broad or overlapping signals. | - Poor shimming of the NMR spectrometer.- The sample contains paramagnetic impurities. | - Re-shim the NMR spectrometer.- Filter the sample through a small plug of celite or silica gel before preparing the NMR sample.[1] |
}
Figure 2. A decision-making diagram for troubleshooting an incomplete deprotection reaction.
Experimental Protocols
Protocol 1: General Procedure for Monitoring tert-Butyl Ester Deprotection by TLC
-
Preparation: Prepare a TLC developing chamber with a suitable mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate with 0.5% acetic acid).[1] Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with the solvent vapors.
-
Sampling: At various time points (e.g., 0, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture using a glass capillary.
-
Spotting: Spot the aliquot onto a TLC plate alongside a spot of the starting material for reference.
-
Development: Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate stain.
-
Analysis: Observe the disappearance of the starting material spot and the appearance of the more polar product spot (lower Rf). The reaction is complete when the starting material spot is no longer visible.
Protocol 2: General Procedure for Monitoring tert-Butyl Ester Deprotection by ¹H NMR
-
Sampling: At desired time points, take a small aliquot from the reaction mixture.
-
Quenching and Work-up: Quench the reaction in the aliquot (e.g., by adding a weak base like saturated sodium bicarbonate solution if the reaction is acid-catalyzed). Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Sample Preparation: Dissolve the crude residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Process the spectrum and look for the disappearance of the singlet at approximately 1.2-1.6 ppm corresponding to the tert-butyl group.[1] Quantify the reaction progress by integrating the tert-butyl signal of the starting material against a non-overlapping signal of the product.
References
Validation & Comparative
Comparative 1H NMR Analysis of tert-Butyl 4-aminobutanoate Hydrochloride and its Derivatives
A comprehensive guide to the 1H NMR characterization of key derivatives of tert-butyl 4-aminobutanoate hydrochloride, providing researchers, scientists, and drug development professionals with essential data for compound verification and reaction monitoring.
This guide presents a comparative analysis of the 1H NMR spectra of this compound and three of its common derivatives: the N-acetyl amide, the N-phenylsulfonyl sulfonamide, and the N-benzyl amine formed through reductive amination. The distinct shifts in proton signals upon derivatization of the primary amine offer clear diagnostic markers for successful transformation. This information is crucial for confirming the structure of synthesized compounds and for monitoring the progress of these important chemical reactions in pharmaceutical and chemical research.
Comparative 1H NMR Data
The following table summarizes the key 1H NMR spectral data for this compound and its derivatives. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference. The multiplicity (s = singlet, t = triplet, p = pentet, q = quartet, m = multiplet), integration, and coupling constants (J) in Hertz (Hz) provide a detailed fingerprint for each molecule.
| Compound Name | Structure | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) |
| This compound | ![]() | a: -C(CH₃)₃ | ~1.45 | s | 9H | - |
| b: -CH₂-CH₂-CH₂- | ~2.00 | p | 2H | ~7.0 | ||
| c: -CH₂-CO- | ~2.45 | t | 2H | ~7.0 | ||
| d: -CH₂-NH₃⁺ | ~3.00 | t | 2H | ~7.0 | ||
| e: -NH₃⁺ | ~8.10 | br s | 3H | - | ||
| tert-Butyl 4-(acetylamino)butanoate | ![]() | a: -C(CH₃)₃ | ~1.44 | s | 9H | - |
| b: -CH₂-CH₂-CH₂- | ~1.80 | p | 2H | ~7.2 | ||
| c: -CH₂-CO- | ~2.25 | t | 2H | ~7.4 | ||
| d: -CH₂-NH- | ~3.20 | q | 2H | ~6.8 | ||
| e: -NH- | ~5.80 | br s | 1H | - | ||
| f: -CO-CH₃ | ~1.95 | s | 3H | - | ||
| tert-Butyl 4-(phenylsulfonamido)butanoate | ![]() | a: -C(CH₃)₃ | ~1.40 | s | 9H | - |
| b: -CH₂-CH₂-CH₂- | ~1.85 | p | 2H | ~7.1 | ||
| c: -CH₂-CO- | ~2.20 | t | 2H | ~7.3 | ||
| d: -CH₂-NH- | ~3.05 | q | 2H | ~6.7 | ||
| e: -NH- | ~5.10 | t | 1H | ~6.0 | ||
| f: Ar-H | ~7.50-7.90 | m | 5H | - | ||
| tert-Butyl 4-(benzylamino)butanoate | ![]() | a: -C(CH₃)₃ | ~1.46 | s | 9H | - |
| b: -CH₂-CH₂-CH₂- | ~1.85 | p | 2H | ~7.0 | ||
| c: -CH₂-CO- | ~2.30 | t | 2H | ~7.2 | ||
| d: -CH₂-NH- | ~2.65 | t | 2H | ~7.0 | ||
| e: -NH- | ~1.70 | br s | 1H | - | ||
| f: Ar-CH₂- | ~3.75 | s | 2H | - | ||
| g: Ar-H | ~7.25-7.35 | m | 5H | - |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The structures are illustrative and not to scale.
Experimental Protocols
Detailed methodologies for the synthesis of the compared derivatives are provided below. These protocols are representative and may require optimization for specific laboratory conditions.
N-Acetylation of tert-Butyl 4-aminobutanoate
Materials:
-
This compound
-
Triethylamine (Et₃N)
-
Acetic anhydride (Ac₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.
N-Phenylsulfonylation of tert-Butyl 4-aminobutanoate
Materials:
-
This compound
-
Pyridine
-
Benzenesulfonyl chloride (PhSO₂Cl)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dichloromethane and pyridine.
-
Cool the solution to 0 °C and add benzenesulfonyl chloride (1.05 eq) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The residue can be purified by crystallization or column chromatography.
Reductive Amination of tert-Butyl 4-aminobutanoate with Benzaldehyde
Materials:
-
This compound
-
Triethylamine (Et₃N)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of this compound (1.0 eq) in 1,2-dichloroethane, add triethylamine (1.1 eq) and stir for 15 minutes.
-
Add benzaldehyde (1.0 eq) and stir for 1 hour at room temperature to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.2 eq) in one portion and stir the reaction overnight at room temperature.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction pathways and a general experimental workflow for the synthesis and characterization of the derivatives.
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing a γ-Aminobutyric Acid (GABA) Spacer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometry analysis of peptides containing a γ-aminobutyric acid (GABA) spacer against standard peptides. It includes supporting experimental data, detailed methodologies, and visual representations of analytical workflows and relevant biological pathways.
Introduction to GABA-Containing Peptides
Gamma-aminobutyric acid (GABA), a four-carbon non-proteinogenic amino acid, is the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] When incorporated into a peptide sequence as a spacer, GABA introduces flexibility and can alter the peptide's biological activity and pharmacokinetic properties. The analysis of these modified peptides is crucial for drug development and proteomics research, with mass spectrometry being the primary analytical tool.
Mass Spectrometry Performance: Peptides with and without a GABA Spacer
The inclusion of a GABA spacer can significantly influence the fragmentation behavior of a peptide in a mass spectrometer, leading to unique fragment ions compared to their standard amino acid counterparts.
Fragmentation Behavior: Collision-Induced Dissociation (CID)
Collision-induced dissociation (CID) is a commonly used fragmentation technique in mass spectrometry. In CID, peptide ions are accelerated and collided with neutral gas molecules, leading to fragmentation primarily at the peptide bonds, generating b- and y-type ions.
A key difference in the fragmentation of GABA-containing peptides is the potential for altered fragmentation pathways due to the increased flexibility and the presence of a gamma-amide bond. For instance, a study on the fragmentation of the peptide AGabaAIG, where "Gaba" represents the GABA spacer, revealed an unusually stable a₃ ion, a fragment not typically observed in the CID of peptides containing only alpha-amino acids.[2] This suggests that the GABA spacer can influence the stability of certain fragment ions, providing a unique signature for identifying these modified peptides.
Comparison of Fragmentation Patterns:
| Feature | Standard Peptides | Peptides with GABA Spacer |
| Primary Fragmentation | Predominantly b- and y-type ions from cleavage of α-amide bonds. | b- and y-type ions, with potential for unusual fragmentation pathways. |
| Unique Fragment Ions | Formation of characteristic internal fragment ions. | Can lead to the formation of uniquely stable fragment ions, such as the a₃ ion observed in AGabaAIG.[2] |
| Fragmentation Efficiency | Dependent on factors like amino acid composition, peptide length, and charge state. | The flexible GABA spacer may influence fragmentation efficiency, though more quantitative data is needed. |
Ionization Efficiency
The efficiency with which a peptide is ionized in the mass spectrometer source is a critical factor for sensitive detection. While specific studies directly comparing the ionization efficiency of GABA-containing peptides to their standard counterparts are limited, general principles of peptide ionization apply. The amino acid composition and the overall hydrophobicity of a peptide influence its ionization efficiency in electrospray ionization (ESI).[3][4] It is plausible that the incorporation of a GABA spacer could subtly alter a peptide's physicochemical properties, thereby affecting its ionization efficiency. Further research is needed to quantify this effect.
Alternative Analytical Methods
While mass spectrometry is the gold standard for peptide analysis, other techniques can provide complementary information, particularly for the analysis of GABA itself or for studying the structural impact of a GABA spacer.
| Method | Principle | Application for GABA-Peptides | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) with Fluorescence or Electrochemical Detection | Separation based on polarity, followed by detection of native or derivatized molecules. | Quantification of free GABA or peptides containing fluorescent labels. | High sensitivity for specific applications. | Indirect analysis of the peptide sequence. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information in solution. | Characterizing the three-dimensional structure of GABA-containing peptides to understand the impact of the spacer on conformation.[1][5] | Provides detailed structural and dynamic information. | Lower sensitivity compared to MS; not suitable for complex mixtures. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-mass ratio in a capillary. | Analysis of charged GABA-containing peptides.[4][6] | High separation efficiency and resolution. | Lower loading capacity compared to HPLC. |
Experimental Protocols
Sample Preparation for Mass Spectrometry
-
Peptide Synthesis and Purification: Peptides with and without a GABA spacer are synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, peptides are cleaved from the resin and purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Desalting: Prior to mass spectrometry analysis, it is crucial to remove salts and other contaminants that can interfere with ionization. This is typically achieved using C18 ZipTips or similar solid-phase extraction methods.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for peptide separation.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 40% B over 60 minutes) is used to elute the peptides.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for peptides.
-
MS1 Scan: A full scan (e.g., m/z 300-2000) is performed to detect the precursor ions of the peptides.
-
MS/MS Scan (Fragmentation): Precursor ions are selected and fragmented using CID or other fragmentation methods like Electron Transfer Dissociation (ETD).[2] The resulting fragment ions are then analyzed to determine the peptide sequence.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for the comparative mass spectrometry analysis of peptides.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Ionization efficiency of an oligopeptide can be predicted based on its amino acid composition – Kruve lab [kruvelab.com]
- 5. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
A Comparative Guide to HPLC Analysis for Purity Assessment of Synthesized GABA Analogues
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of the development and quality control of synthesized γ-aminobutyric acid (GABA) analogues, a class of compounds widely used for their anticonvulsant, analgesic, and anxiolytic properties. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose. This guide provides an objective comparison of various HPLC methods for the purity assessment of three key GABA analogues: Gabapentin, Pregabalin, and Phenibut, supported by experimental data to aid in method selection and implementation.
Comparison of HPLC Methods for Purity Assessment
The selection of an appropriate HPLC method is contingent on the specific GABA analogue, the nature of potential impurities, and the required sensitivity. Due to the lack of a strong chromophore in many of these molecules, derivatization or the use of universal detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS) is often necessary.
Table 1: Comparative HPLC Performance Data for Gabapentin Analysis
| Parameter | Method 1: RP-HPLC-UV | Method 2: RP-HPLC-CAD |
| Column | Zodiac C18 (250 x 4.6 mm, 5µm) | Kinetix Biphenyl (150 x 4.6 mm, 5µm) |
| Mobile Phase | Methanol: Acetonitrile: Triethylamine (50:25:25 v/v/v) | Gradient of Acetonitrile, Methanol, and Ammonium Acetate buffer (pH 4.2) |
| Detection | UV at 211 nm | Charged Aerosol Detector (CAD) |
| Linearity Range | 10-60 µg/mL | 0.25-0.60 µg/mL (for impurities) |
| Limit of Detection (LOD) | Not Reported | 0.075-0.18 µg/mL (for impurities) |
| Limit of Quantitation (LOQ) | Not Reported | 0.25-0.60 µg/mL (for impurities) |
| Accuracy (% Recovery) | Not Reported | 91.0-105.6% (for impurities) |
| Precision (%RSD) | Not Reported | < 0.25% |
| Citation | [1] | [2] |
Table 2: Comparative HPLC Performance Data for Pregabalin Analysis
| Parameter | Method 1: RP-HPLC (No Derivatization) | Method 2: Chiral RP-HPLC (Pre-column Derivatization) | Method 3: Chiral HPLC-UV (Direct) |
| Column | Hypersil BDS C8 (150 x 4.6 mm, 5µm) | Lichrospher C18 (250 x 4.6 mm, 5µm) | CHIRALPAK ZWIX(+) (250 x 4.0 mm i.d.) |
| Mobile Phase | Phosphate Buffer (pH 6.9): Acetonitrile (95:5 v/v) | 0.5% Triethylamine (pH 3.0): Acetonitrile (55:45 v/v) | 5 mM Ammonium Hydrogen Orthophosphate in Methanol:Water (90:10 v/v) |
| Derivatizing Agent | None | Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA) | None |
| Detection | Photodiode Array (PDA) | UV at 339 nm | UV at 212 nm |
| Linearity Range | 500-1500 µg/mL | 0.20-2.02 µg/mL | Not Reported |
| Limit of Detection (LOD) | 0.23 µg/mL | 0.2 µg/mL | Not Reported |
| Limit of Quantitation (LOQ) | 0.61 µg/mL | Not Reported | 6 µg/mL |
| Accuracy (% Recovery) | Not Reported | 96.3% | Not Reported |
| Precision (%RSD) | Not Reported | 1.32% | 2.1% (for R-enantiomer) |
| Citation | [3] | [4] | [5] |
Table 3: HPLC Performance Data for Phenibut Analysis
| Parameter | Method 1: Ion-Pair RP-HPLC-UV | Method 2: LC-MS/MS |
| Column | Reversed-phase C18 | Luna 5 µm C18(2) 100A (150 x 2 mm) |
| Mobile Phase | Not specified in detail | Gradient of Water/Methanol with 10 mM Ammonium Acetate and 0.1% Acetic Acid |
| Detection | UV | Tandem Mass Spectrometry (MS/MS) |
| Linearity Range | Not Reported | Not Reported |
| Limit of Detection (LOD) | Not Reported | 0.22 µg/mL |
| Limit of Quantitation (LOQ) | Not Reported | 0.40 µg/mL |
| Accuracy (% Recovery) | Not Reported | Not Reported |
| Precision (%RSD) | Not Reported | Not Reported |
| Citation | [6][7] | [8] |
Experimental Workflows and Logical Relationships
The general workflow for the purity assessment of synthesized GABA analogues by HPLC involves several key stages, from sample preparation to data analysis and final purity confirmation.
Caption: General workflow for HPLC purity assessment.
Detailed Experimental Protocols
Below are representative protocols for the HPLC analysis of each GABA analogue. These should be adapted and validated for specific laboratory conditions and instrumentation.
Protocol 1: Purity Assessment of Gabapentin using RP-HPLC-CAD
This method is suitable for the simultaneous determination of gabapentin and its impurities, including those that lack a UV chromophore.[9]
-
Chemicals and Reagents:
-
Deionized water (18.2 MΩ·cm resistivity or higher)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Gabapentin reference standard and impurity standards
-
-
Chromatographic Conditions:
-
Column: Kinetix Biphenyl (150 x 4.6 mm, 5µm) or equivalent
-
Mobile Phase A: Ammonium acetate buffer (pH 4.2)
-
Mobile Phase B: Acetonitrile/Methanol mixture
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 25°C
-
Detector: Charged Aerosol Detector (CAD)
-
Injection Volume: 10 µL
-
Gradient Program: Optimized to separate all known impurities from the main peak.
-
-
Sample Preparation:
-
Prepare a stock solution of the gabapentin sample in deionized water.
-
Prepare stock solutions of impurities in deionized water or methanol, depending on their solubility.[9]
-
Prepare working standard and sample solutions by appropriate dilution of the stock solutions.
-
-
Method Validation:
Protocol 2: Enantiomeric Purity of Pregabalin by Chiral HPLC-UV
This method is crucial as pregabalin is the S-enantiomer, and the R-enantiomer is considered an impurity.[10] This protocol outlines a direct separation method without derivatization.
-
Chemicals and Reagents:
-
Pregabalin reference standard and R-enantiomer standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium hydrogen orthophosphate
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK ZWIX(+) (250 x 4.0 mm i.d.)
-
Mobile Phase: 5 mM Ammonium hydrogen orthophosphate in Methanol/Water (90/10, v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 10°C
-
Detector: UV at 212 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the pregabalin sample in the mobile phase to achieve a known concentration.
-
Prepare a system suitability solution containing both S- and R-pregabalin to verify resolution.
-
-
System Suitability:
-
The resolution between the (S)-pregabalin and (R)-pregabalin peaks should be greater than 2.0.
-
The tailing factor for the (S)-pregabalin peak should be not more than 1.5.
-
Protocol 3: Purity of Phenibut by RP-HPLC-UV
This protocol provides a basic method for the purity determination of phenibut using UV detection.
-
Chemicals and Reagents:
-
Phenibut HCl reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., phosphate or acetate buffer, pH adjusted)
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5µm)
-
Mobile Phase: A suitable mixture of buffer and acetonitrile. An ion-pairing agent may be required for better retention and peak shape.[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detector: UV at a low wavelength, typically around 205-215 nm, due to the phenyl group's absorbance.
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the phenibut sample in the mobile phase or a suitable solvent.
-
Dilute to a working concentration within the linear range of the method.
-
-
Analysis:
-
Inject the sample and calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Signaling Pathways and Logical Relationships
The choice of an analytical method is often a balance between different factors. The following diagram illustrates the decision-making process for selecting an appropriate HPLC method for GABA analogues.
Caption: Decision pathway for HPLC method selection.
References
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phenibut screening and quantification with liquid chromatography-tandem mass spectrometry and its application to driving cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
A Comparative Guide to the Synthetic Routes of Baclofen and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various synthetic routes to baclofen, a gamma-aminobutyric acid (GABA) agonist used as a skeletal muscle relaxant. Additionally, it explores the synthesis of key baclofen derivatives, offering insights into their preparation. The information is presented to aid researchers in selecting the most suitable synthetic strategies based on factors such as yield, efficiency, and stereochemical control.
Comparison of Key Synthetic Routes to Baclofen
Several distinct synthetic strategies for baclofen have been developed, each with its own set of advantages and disadvantages. The following table summarizes the quantitative data for some of the most common approaches.
| Synthetic Route | Starting Materials | Key Reactions | Overall Yield | Number of Steps | Key Advantages | Key Disadvantages | Stereocontrol |
| Route 1: Claisen Condensation & Hofmann Rearrangement | 4-Chlorobenzaldehyde, Ethyl acetoacetate | Claisen Condensation, Hydrolysis, Imide Formation, Hofmann Rearrangement | ~50%[1] | 4 | Inexpensive starting materials, good overall yield.[1] | Use of bromine in the Hofmann rearrangement. | Racemic |
| Route 2: Knoevenagel Condensation & Michael Addition | 4-Chlorobenzaldehyde, Malonic acid, Nitromethane | Knoevenagel Condensation, Esterification, Michael Addition, Reduction, Hydrolysis | ~12% (chemoenzymatic) | 6 | Potential for enantioselectivity through enzymatic resolution. | Lower overall yield in the described chemoenzymatic approach. | Enantioselective (with resolution) |
| Route 3: Aldol Condensation & Asymmetric Michael Addition | 4-Chlorobenzaldehyde, Acetaldehyde, Nitromethane | Aldol Condensation, Asymmetric Michael Addition, Oxidation, Reduction | 31% (one-pot) | 4 (in one pot) | One-pot procedure, high enantioselectivity (93% ee).[2] | Requires a specific chiral organocatalyst. | Enantioselective |
| Route 4: "Green" Synthesis | 4-Chlorobenzaldehyde, Ethyl acetoacetate | Morpholine-catalyzed condensation, Hydrolysis, Imide formation, Hofmann Rearrangement | ~80% (overall) | 4 | High yields for each step, use of sonication and microwave heating.[3] | Relies on a multi-step process. | Racemic |
| Route 5: Alternative Michael Addition Approach | 4-Chlorobenzaldehyde, Nitromethane, Diethyl malonate | Aldol Condensation, Michael Addition, Reduction, Decarboxylation | Good (not specified) | 4 | Utilizes readily available reagents.[4] | Overall yield not explicitly stated.[4] | Racemic |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to baclofen.
Detailed Experimental Protocols
Route 1: Claisen Condensation and Hofmann Rearrangement[1]
This facile and efficient synthesis of racemic baclofen reports an overall yield of approximately 50%.[1]
Step 1: Synthesis of p-chlorobenzylidene-bis-acetoacetic ester A mixture of 28 g of p-chlorobenzaldehyde and 52 g of ethyl acetoacetate is treated at 0°C with 4 mL of piperidine. The mixture is allowed to stand at 0-5°C for one hour and then stirred at 20-25°C for 24 hours. Subsequently, 200 mL of absolute ethanol is added, and the reaction mixture is thoroughly chilled and filtered.
Step 2: Synthesis of β(p-chlorophenyl) glutaric acid A hot solution of 200 g of potassium hydroxide in 150 mL of water is added portionwise to the p-chlorobenzylidene-bis-acetoacetic ester from the previous step. The reaction mixture is stirred and maintained at 90-95°C for 2 hours. It is then diluted with two volumes of water, washed with ether, and acidified slowly with 550 mL of concentrated hydrochloric acid. The mixture is chilled thoroughly, and the precipitate is filtered, washed with ice water, and dried.
Step 3: Synthesis of β(p-chlorophenyl) glutarimide 15 g of β(p-chlorophenyl) glutaric acid is dissolved in 100 mL of water and 35 mL of concentrated ammonium hydroxide. The solution is heated in an open flask until the temperature reaches 200°C and maintained for 30 minutes. The mixture is then cautiously diluted with 50 mL of absolute ethanol, heated to boiling, diluted with 100 mL of hot water, stirred, cooled, and filtered. The resulting cake is washed with ice water and dried. The reported yield for this step is 78%.[5]
Step 4: Synthesis of 4-Amino-3-(4-chlorophenyl) butanoic acid (Baclofen) 5 g of β(p-chlorophenyl) glutarimide is cooled to 10-15°C. A solution of 5 g of sodium hydroxide in 20 mL of water is added, followed by the addition of 4 g of bromine over 20 minutes. The mixture is stirred for 8 hours at 20-25°C. The pH of the reaction solution is then cautiously adjusted to 7 with concentrated hydrochloric acid, leading to the precipitation of baclofen. The product is purified by recrystallization from water. The reported yield for this final step is 81%.[5]
Route 4: "Green" Synthesis of Baclofen[3]
This approach utilizes sonication and microwave heating to improve efficiency, with reported yields for each step being above 80%.[3]
Step 1: Synthesis of p-chlorobenzylidene-bis-acetoacetic ester A mixture of 2.8 g of p-chlorobenzaldehyde and 5.2 g of ethyl acetoacetate is treated at 0°C with 4 mL of morpholine as a base and kept at 0-5°C for 60-70 minutes. The mixture is then sonicated at 20-25°C for 12 hours. 20.0 mL of ethanol is added slowly, and the mixture is cooled and filtered. The residue is washed with 70% ethanol to obtain a solid white product. The reported yield is 91%.[3]
Step 2: Synthesis of β(p-chlorophenyl) glutaric acid 20.0 g of lithium hydroxide in 15.0 mL of water is added to the product from Step 1, and the mixture is sonicated at 90-95°C for approximately 1 hour. After completion, the reaction mixture is diluted with two volumes of water, washed with ether, and then acidified with 5.5 mL of concentrated hydrochloric acid. The precipitate is filtered, washed with ice water, and dried. The reported yield is 90%.[3]
Step 3: Synthesis of β(p-chlorophenyl) glutarimide 1.5 g of β(p-chlorophenyl) glutaric acid is dissolved in 10.0 mL of distilled water, and 3.5 mL of concentrated ammonium hydroxide is added. The solution is decolorized with charcoal and filtered. The mixture is then heated in a microwave oven. 5 mL of alcohol is added, and the mixture is heated to boiling, followed by the addition of 100 mL of hot water. The mixture is stirred, cooled, and filtered. The product is washed with ice water and dried. The reported yield is 88%.[3]
Step 4: Synthesis of 4-Amino-3-(4-chlorophenyl) butanoic acid (Baclofen) 0.5 g of β(p-chlorophenyl) glutarimide is cooled to 10-15°C. A solution of 0.5 g of sodium hydroxide in 2.0 mL of water is added, followed by 0.4 g of bromine over 20 minutes. The mixture is sonicated at 20-25°C for 4 hours. The pH is carefully adjusted to 7 with dilute hydrochloric acid to precipitate the product. The reported yield is 88%.[3]
Synthesis of Baclofen Derivatives
The synthesis of baclofen derivatives is crucial for structure-activity relationship (SAR) studies and the development of new GABAB receptor modulators. Key derivatives include phaclofen and saclofen, which are GABAB receptor antagonists.
Phaclofen , the phosphonic acid analogue of baclofen, has been synthesized and resolved into its (R)- and (S)-enantiomers.[6] The (R)-enantiomer is the active antagonist.[6] The synthesis of phaclofen and other phosphonic acid analogues often involves modifications of the synthetic routes to baclofen, where the carboxylic acid moiety is replaced with a phosphonic acid group.
Saclofen , the sulfonic acid analogue of baclofen, is another important GABAB receptor antagonist. Its synthesis involves introducing a sulfonic acid group instead of the carboxylic acid group of baclofen. The synthesis of a series of baclofen analogues, including sulfonic and phosphonic acid derivatives, has been reported, providing valuable compounds for pharmacological studies.[7]
While detailed step-by-step protocols for the synthesis of these derivatives are not as readily available in the public domain as those for baclofen, the general strategies often involve:
-
Modification of Baclofen Precursors: Intermediates in the baclofen synthesis can be chemically altered to introduce the desired functional group (e.g., phosphonic or sulfonic acid).
-
De Novo Synthesis: Building the molecule from different starting materials that already contain the desired acidic moiety or a precursor to it.
Further investigation into specialized medicinal chemistry literature is recommended for researchers seeking detailed experimental procedures for specific baclofen derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] | Preprints.org [preprints.org]
- 3. ajchem-b.com [ajchem-b.com]
- 4. brieflands.com [brieflands.com]
- 5. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 6. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. connectsci.au [connectsci.au]
A Comparative Guide to Alternative Building Blocks for tert-Butyl 4-aminobutanoate hydrochloride
For researchers, scientists, and drug development professionals engaged in the synthesis of peptidomimetics, small molecule therapeutics, and other complex organic structures, the choice of building blocks is a critical determinant of synthetic efficiency and success. Tert-butyl 4-aminobutanoate hydrochloride is a commonly utilized synthon, valued for the acid-labile tert-butyl ester protecting group. However, a range of alternative building blocks offers distinct advantages in terms of reactivity, stability, and compatibility with various synthetic strategies. This guide provides an objective comparison of commercially available and synthetically accessible alternatives, supported by experimental data and detailed protocols to inform the selection of the most appropriate building block for a given application.
The primary alternatives to this compound involve variations in the ester protecting group for the carboxylic acid and the use of alternative amine protecting groups. The most common alternatives for the carboxyl protection are the methyl, ethyl, and benzyl esters, typically used as their hydrochloride salts. For amine protection, the 9-fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups offer orthogonal strategies to the tert-butoxycarbonyl (Boc) group, which is implicitly the protecting group for the amine when using the hydrochloride salts of the esters in peptide synthesis.
Structural Comparison of Alternatives
The fundamental difference between the alternatives lies in the nature of the protecting groups for the carboxyl and amino functionalities of 4-aminobutanoic acid (GABA). The choice of these groups dictates the deprotection strategies and the overall synthetic workflow.
Caption: Structural relationship of alternative building blocks to tert-Butyl 4-aminobutanoate.
Performance Comparison of Carboxyl Protecting Groups
The choice of the ester group for the protection of the carboxylic acid of 4-aminobutanoic acid is a critical consideration. The stability of the ester to various reaction conditions and the ease of its removal are key factors. The following table summarizes the properties of the most common ester protecting groups.
| Parameter | Methyl Ester | Ethyl Ester | Benzyl Ester | tert-Butyl Ester |
| Molecular Weight (HCl salt) | 153.61 g/mol | 167.63 g/mol | 229.70 g/mol | 195.69 g/mol |
| Typical Form | Crystalline solid | Solid | Solid | Solid |
| Melting Point (°C) | 120-125 | 89-91 | ~145-150 | ~118-122 |
| Cleavage Conditions | Saponification (e.g., LiOH, NaOH) | Saponification (e.g., LiOH, NaOH) | Hydrogenolysis (H₂, Pd/C), Strong Acid (HBr/AcOH) | Mild Acid (TFA, HCl in dioxane) |
| Stability | Stable to acidic and hydrogenolysis conditions | Stable to acidic and hydrogenolysis conditions | Stable to basic and mild acidic conditions | Stable to basic and hydrogenolysis conditions |
| Key Advantage | High stability to non-hydrolytic conditions | Good balance of stability and reactivity | Orthogonal to base-labile protecting groups | Easily cleaved under mild acidic conditions |
| Key Disadvantage | Requires basic conditions for cleavage, which can cause epimerization | Requires basic conditions for cleavage | Catalyst poisoning can be an issue with hydrogenolysis | Labile to strong acids used for Boc deprotection |
Experimental Data Insights
Performance Comparison of Amino Protecting Groups
When 4-aminobutanoic acid is to be incorporated into a larger molecule, particularly in solid-phase peptide synthesis (SPPS), the choice of the N-terminal protecting group is crucial. The hydrochloride salts of the esters imply a free amine, which is typically protected in situ with a Boc group in Boc-SPPS. Fmoc-4-aminobutanoic acid is the standard building block for Fmoc-SPPS.
| Parameter | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) | Cbz (Benzyloxycarbonyl) | | :--- | :--- | :--- | :--- | :--- | | Cleavage Conditions | Strong Acid (e.g., TFA) | Base (e.g., 20% piperidine in DMF)[] | Hydrogenolysis (H₂, Pd/C), Strong Acid (HBr/AcOH) | | Stability | Stable to basic and hydrogenolysis conditions | Stable to acidic and hydrogenolysis conditions[] | Stable to basic and mild acidic conditions | | SPPS Strategy | Boc-SPPS | Fmoc-SPPS[] | Primarily solution-phase; less common in SPPS | | Key Advantage | Robust, well-established chemistry | Mild deprotection, orthogonal to acid-labile side-chain protecting groups[] | Orthogonal to acid- and base-labile groups | | Key Disadvantage | Requires harsh acidic cleavage | Potential for diketopiperazine formation at the dipeptide stage | Requires catalytic hydrogenation, which is not always compatible with other functional groups |
Orthogonal Protection Strategies
The combination of different protecting groups that can be removed under distinct conditions without affecting each other is known as an orthogonal protection strategy. This is a cornerstone of modern organic synthesis, especially in the construction of complex molecules.
Caption: Example of an orthogonal deprotection strategy using Fmoc and Benzyl protecting groups.
Experimental Protocols
Synthesis of Methyl 4-aminobutanoate hydrochloride
This protocol describes the esterification of 4-aminobutyric acid using methanol and anhydrous HCl.[3]
Materials:
-
4-aminobutyric acid (0.2 mole)
-
Methanol (200 mL)
-
Anhydrous HCl gas
Procedure:
-
Suspend 4-aminobutyric acid in methanol at room temperature in a suitable flask equipped with a gas inlet tube and a reflux condenser.
-
Slowly bubble anhydrous HCl gas through the heterogeneous mixture. The reaction is exothermic and may warm to a gentle reflux.
-
After approximately 5 minutes of HCl addition, cool the reaction mixture in an ice bath (0 °C).
-
Continue the addition of HCl for another 5 minutes while cooling.
-
Place the reaction mixture under a nitrogen atmosphere and reflux for 17 hours.
-
Evaporate the solvent in vacuo to obtain a white solid. The product can be used in the next step without further purification.
Amide Coupling using Fmoc-4-aminobutanoic acid in SPPS
This protocol outlines a general procedure for coupling Fmoc-4-aminobutanoic acid to a resin-bound amine in solid-phase peptide synthesis.
Materials:
-
Fmoc-4-aminobutanoic acid (3 eq.)
-
HBTU (2.9 eq.)
-
HOBt (3 eq.)
-
DIPEA (6 eq.)
-
DMF (N,N-Dimethylformamide)
-
Resin with a free amine terminal
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15-20 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
Prepare the coupling solution: Dissolve Fmoc-4-aminobutanoic acid, HBTU, and HOBt in DMF.
-
Add DIPEA and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), a second coupling may be necessary.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.
Conclusion and Recommendations
The selection of an appropriate building block for the incorporation of the 4-aminobutanoate moiety is highly dependent on the overall synthetic strategy.
-
For Boc-based Solid-Phase Peptide Synthesis: this compound remains a solid choice due to the compatibility of the tert-butyl ester with the Boc-SPPS workflow. However, if a final deprotection with milder conditions than strong acid is desired, Benzyl 4-aminobutanoate hydrochloride offers an excellent orthogonal option, as the benzyl group can be removed by hydrogenolysis.
-
For Fmoc-based Solid-Phase Peptide Synthesis: Fmoc-4-aminobutanoic acid is the standard and most efficient choice. Its use aligns with the mild, base-labile deprotection of the Fmoc group, while the free carboxylic acid is ready for activation and coupling.
-
For Solution-Phase Synthesis: Methyl and Ethyl 4-aminobutanoate hydrochlorides are cost-effective and stable alternatives. Their use is particularly advantageous when the final product is stable to the basic conditions required for saponification. Benzyl 4-aminobutanoate hydrochloride is also highly suitable for solution-phase synthesis, especially when orthogonality is required.
Ultimately, the decision should be guided by a careful analysis of the stability of all functional groups present in the target molecule to the required deprotection conditions for each protecting group. By understanding the properties and applications of these alternative building blocks, researchers can devise more efficient and robust synthetic routes.
References
A Head-to-Head Battle in Peptide Synthesis: Fmoc-GABA-OH vs. Boc-GABA(OtBu)-HCl
In the intricate world of peptide synthesis, the incorporation of non-standard amino acids like gamma-aminobutyric acid (GABA) is crucial for the development of novel therapeutics and research tools. The choice of protecting group strategy for GABA is a critical decision that significantly impacts the efficiency, purity, and overall success of the synthesis. This guide provides a comprehensive comparison of two widely used GABA derivatives: Fmoc-GABA-OH and Boc-GABA(OtBu)-HCl, offering researchers, scientists, and drug development professionals the insights needed to make an informed selection for their specific applications.
At a Glance: Key Differences
| Feature | Fmoc-GABA-OH | Boc-GABA(OtBu)-HCl |
| Nα-Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butyloxycarbonyl (Boc) |
| Side-Chain Protection | None (free carboxylic acid) | tert-Butyl (OtBu) ester |
| Deprotection (Nα) | Base-labile (e.g., Piperidine) | Acid-labile (e.g., TFA) |
| Deprotection (Side-Chain) | Not applicable | Acid-labile (cleaved with Nα-Boc) |
| Resin Cleavage | Acid-labile (e.g., TFA) | Strong acid (e.g., HF, TFMSA) |
| Compatibility | Good for acid-sensitive sequences | Good for base-sensitive sequences |
| Side Reactions | Diketopiperazine formation, Aspartimide-like reactions (with adjacent residues) | t-butylation of sensitive residues |
| Automation Suitability | High | Moderate |
| Cost | Generally higher | Generally lower |
Performance Comparison: A Deeper Dive
While direct, head-to-head experimental data comparing Fmoc-GABA-OH and Boc-GABA(OtBu)-HCl is not extensively available in the literature, a robust comparison can be drawn from the well-established principles of Fmoc and Boc solid-phase peptide synthesis (SPPS).
Coupling Efficiency
Both Fmoc-GABA-OH and Boc-GABA(OtBu)-HCl can be effectively coupled using standard coupling reagents.[1] However, the steric hindrance of the Boc and OtBu groups in Boc-GABA(OtBu)-HCl might slightly reduce the coupling efficiency compared to the less bulky Fmoc-GABA-OH, potentially requiring longer reaction times or more potent coupling reagents for optimal results.
Yield and Purity
The overall yield and purity of the final GABA-containing peptide are highly dependent on the chosen strategy and the specific peptide sequence.
-
Fmoc Strategy: The milder deprotection conditions of the Fmoc strategy generally lead to fewer side reactions and, consequently, higher purity of the crude peptide.[2] The strong UV absorbance of the Fmoc group also allows for real-time monitoring of the deprotection and coupling steps, enabling better process control and optimization.[3]
-
Boc Strategy: The repeated use of strong acid for Boc deprotection can lead to the degradation of sensitive amino acids and the accumulation of side products, potentially lowering the final yield and purity.[4] However, for certain "difficult" sequences prone to aggregation, the Boc strategy, particularly with in situ neutralization protocols, can sometimes offer superior results.[5]
Potential Side Reactions
Both strategies are susceptible to side reactions, which can impact the quality of the synthesized peptide.
Fmoc-GABA-OH:
-
Diketopiperazine formation: If GABA is the second amino acid in the sequence, the free N-terminus of the dipeptide can attack the ester linkage to the resin, leading to cleavage of the dipeptide as a cyclic diketopiperazine. This is a common issue in Fmoc-SPPS, especially with proline or glycine as the second residue.[6]
-
Aspartimide-like side reactions: Although GABA itself doesn't form an aspartimide, the basic conditions used for Fmoc deprotection can promote similar side reactions if aspartic acid is present elsewhere in the peptide sequence.[3]
Boc-GABA(OtBu)-HCl:
-
t-Butylation: The cleavage of the Boc and OtBu groups with strong acid generates tert-butyl cations, which can alkylate sensitive residues like tryptophan and methionine. The use of scavengers is essential to minimize this side reaction.[7]
-
Acid-catalyzed side reactions: The repetitive acid treatments can lead to other side reactions, such as the formation of pyroglutamate from N-terminal glutamine.[4]
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following are generalized protocols for incorporating Fmoc-GABA-OH and Boc-GABA(OtBu)-HCl into a peptide sequence using manual SPPS. Automated synthesizers will follow similar chemical principles.
dot
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Fmoc-GABA-OH Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.
-
Coupling:
-
Dissolve Fmoc-GABA-OH (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIEA; 6-10 equivalents).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final coupling and deprotection, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[2]
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Boc-GABA(OtBu)-HCl Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 20-30 minutes to remove the Boc group.[4]
-
Washing: Wash the resin with DCM, followed by a neutralization wash with a solution of 5-10% DIEA in DCM.
-
Coupling:
-
Dissolve Boc-GABA(OtBu)-HCl (3-5 equivalents), a coupling agent (e.g., HBTU, DIC; 3-5 equivalents), and an additive (e.g., HOBt; 3-5 equivalents) in DMF or a mixture of DCM/DMF.
-
Add DIEA (to neutralize the HCl salt and for activation) to the resin.
-
Add the activated amino acid solution and agitate for 1-4 hours.
-
Monitor the coupling reaction.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage and Deprotection: After the final coupling, treat the resin with a strong acid such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove the Boc and OtBu protecting groups.[5] This step requires specialized equipment and safety precautions.
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify by RP-HPLC.
Logical Decision Pathway
dot
Caption: Decision pathway for selecting the appropriate GABA derivative.
Conclusion: Making the Right Choice
The selection between Fmoc-GABA-OH and Boc-GABA(OtBu)-HCl is not a one-size-fits-all decision. It requires careful consideration of the specific peptide sequence, the desired scale of synthesis, and the available laboratory infrastructure.
Fmoc-GABA-OH is generally the preferred choice for:
-
Peptides containing acid-sensitive residues.
-
Automated and high-throughput synthesis.
-
Syntheses where milder reaction conditions are paramount to preserve complex functionalities.
Boc-GABA(OtBu)-HCl remains a viable and sometimes advantageous option for:
-
Peptides with base-sensitive functionalities.
-
Sequences known to be prone to aggregation, where in situ neutralization protocols can be beneficial.
-
Cost-sensitive projects, as Boc-protected amino acids and reagents are often more economical.
Ultimately, for novel or particularly challenging GABA-containing peptides, a small-scale pilot synthesis using both strategies may be the most effective approach to determine the optimal conditions for achieving the desired product in high yield and purity.
References
- 1. bachem.com [bachem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
Validation of synthesized baclofen analogues against known standards
Validation of Synthesized Baclofen Analogues: A Comparative Guide
This guide provides a comprehensive overview of the validation process for newly synthesized baclofen analogues, comparing their performance against known standards. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to support the validation process.
Baclofen, a selective agonist for the GABA-B receptor, is a clinically significant muscle relaxant and antispasmodic agent.[1] The synthesis of its analogues is a key strategy in the development of novel therapeutics with improved pharmacological profiles.[2][3] Rigorous validation of these synthesized compounds is crucial to ensure their identity, purity, and biological activity.
Data Presentation: Comparative Analysis of Validation Parameters
The validation of synthesized baclofen analogues involves a suite of analytical techniques to quantify their purity and characterize their physicochemical properties. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most common methods employed for this purpose.[1][4][5][6]
Table 1: Comparison of HPLC and LC-MS/MS Method Validation Parameters for Baclofen Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | 5 - 100 µg/mL[7] | 25 - 1000 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.999[1][7] | > 0.999[5] |
| Precision (% RSD) | < 2%[7] | < 5%[5] |
| Accuracy (Mean Recovery) | 99.27%[7] | ~30% (analyte recovery from plasma)[5] |
| Limit of Detection (LOD) | 150 ng/mL[1] | 5 ng/mL[5] |
| Limit of Quantification (LOQ) | 500 ng/mL[1] | 25 ng/mL[5] |
Table 2: Pharmacological Activity of Selected Baclofen Analogues
The ultimate validation of a baclofen analogue lies in its biological activity at the GABA-B receptor. Competitive binding assays are used to determine the affinity of the synthesized compounds for the receptor.
| Compound | GABA-B Receptor Affinity (EC₅₀/ED₅₀) | Reference |
| Baclofen | - | [8] |
| (RS)-4-amino-3-(4-ethynylphenyl)butanoic acid hydrochloride | 240 µM | [8] |
| (RS)-4-amino-3-(4-iodophenyl)butanoic acid hydrochloride | 32 µM | [8] |
| Analogue 5 (ortho-chloro substituted) | Showed affinity | [2] |
| Analogues 1, 2, 3, 4, 6 (rigidified structures) | Inactive | [2] |
Experimental Protocols
Detailed methodologies are essential for the reproducible validation of synthesized baclofen analogues.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is adapted from validated methods for baclofen analysis.[1][7]
-
Instrumentation: A standard HPLC system with UV detection is required.[9]
-
Column: C18 column (e.g., Inertsil ODS 3V, 150 x 4.6 mm, 5µm).[1]
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (65:35 v/v).[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Detection: UV at 225 nm.[1]
-
Column Temperature: 27°C.[1]
-
Sample Preparation: Dissolve the synthesized analogue in the mobile phase to a final concentration of 50 µg/mL.[7]
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject 10 µL of the sample solution.
-
Run the analysis for 15 minutes.
-
The purity of the synthesized analogue is determined by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification
This protocol is based on methods developed for the quantification of baclofen in biological matrices, which can be adapted for in vitro samples.[4][5]
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.[4][5]
-
Column: C18 column (e.g., Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).[5]
-
Mobile Phase A: 0.1% formic acid in deionized water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Flow Rate: 0.20 mL/min.[5]
-
Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM).[5] For baclofen, the primary transition is m/z 214.1 > 150.9.[5]
-
Sample Preparation: Prepare a standard curve of the known baclofen standard and dissolve the synthesized analogue in the mobile phase.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject 2 µL of the sample.
-
Apply a gradient elution to separate the analyte.
-
Quantify the synthesized analogue by comparing its response to the standard curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is crucial for the structural elucidation and confirmation of synthesized analogues.[10]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[10]
-
Solvent: Deuterated water (D₂O) or another appropriate deuterated solvent.[10]
-
Procedure:
-
Dissolve a small amount of the synthesized analogue in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts, coupling constants, and integration of the peaks should be consistent with the expected structure of the baclofen analogue. These can be compared to known spectra of baclofen where available.[10][11]
-
Competitive Binding Assay for GABA-B Receptor Affinity
This assay determines the ability of the synthesized analogue to bind to the GABA-B receptor.
-
Materials:
-
Cell membranes prepared from tissue or cells expressing GABA-B receptors.
-
Radiolabeled ligand (e.g., ³H-GABA or a specific ³H-GABA-B antagonist).
-
Synthesized baclofen analogue.
-
Known baclofen standard.
-
Assay buffer.
-
Filtration apparatus and scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the synthesized analogue or the baclofen standard.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
The concentration of the synthesized analogue that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then used to calculate the binding affinity (Ki).
-
Mandatory Visualizations
Experimental Workflow for Validation of Synthesized Baclofen Analogues
Caption: Workflow for the synthesis, purification, validation, and comparison of baclofen analogues.
GABA-B Receptor Signaling Pathway
References
- 1. ijsr.net [ijsr.net]
- 2. Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iscientific.org [iscientific.org]
- 5. Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. seer.ufrgs.br [seer.ufrgs.br]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. arlok.com [arlok.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Baclofen(1134-47-0) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to Spectroscopic Confirmation of tert-Butyl Group Removal
For researchers and professionals in drug development and organic synthesis, the tert-butyl group is an invaluable tool for protecting reactive functional groups such as alcohols, amines, and carboxylic acids. Its widespread use is due to its stability in many reaction conditions and its clean removal, typically under acidic conditions. However, verifying the complete cleavage of this protecting group is a critical step to ensure the success of subsequent synthetic transformations. This guide provides an objective comparison of common spectroscopic techniques used to confirm tert-butyl group deprotection, supported by experimental data and detailed methodologies.
Comparison of Spectroscopic Techniques
The successful removal of a tert-butyl or tert-butyloxycarbonyl (Boc) group results in distinct and predictable changes in the spectroscopic signature of a molecule. The choice of analytical method depends on the molecular complexity, required certainty, and available instrumentation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is often the most definitive method, while Infrared (IR) Spectroscopy and Mass Spectrometry (MS) offer rapid and valuable complementary information.
Data Summary
The following table summarizes the key quantitative data used to confirm the removal of a tert-butyl or Boc protecting group across different spectroscopic platforms.
| Spectroscopic Technique | Key Indicator of Removal | Typical Signal (Protected) | Typical Signal (Deprotected) | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Disappearance of the tert-butyl proton signal. | A sharp, intense singlet integrating to 9 protons, typically at δ 1.3 - 1.5 ppm .[1][2][3] | Absence of the singlet at δ 1.3 - 1.5 ppm. Appearance of a new proton signal (e.g., -OH, -NH₂, -COOH). | Provides unambiguous and quantitative confirmation.[2] Allows for easy monitoring of reaction completion. | Requires a relatively pure sample. The new proton signal (e.g., N-H) can sometimes be broad or difficult to observe.[2] |
| ¹³C NMR Spectroscopy | Disappearance of the quaternary and methyl carbon signals of the tert-butyl group. | Quaternary Carbon: δ ~80 ppm .[2][4] Methyl Carbons: δ ~28 ppm .[1][2][4] | Absence of signals at δ ~80 and ~28 ppm. | Confirms the removal of the entire carbon skeleton of the protecting group. | Less sensitive and more time-consuming than ¹H NMR. |
| IR Spectroscopy | Disappearance of characteristic stretching bands. For Boc groups, disappearance of the carbamate C=O stretch. | C-H stretch: 2850-3000 cm⁻¹ .[5] Boc C=O stretch: 1680-1720 cm⁻¹ .[2] | Absence of the above bands. Appearance of new bands (e.g., O-H, N-H stretches at 3200-3600 cm⁻¹, C=O of a carboxylic acid at 1700-1730 cm⁻¹).[6] | Fast, simple, and requires minimal sample preparation. Excellent for quick checks of reaction progress. | Less definitive than NMR; C-H stretches can overlap with other aliphatic signals. The absence of a C=O band is a strong indicator for Boc removal. |
| Mass Spectrometry | Observation of the correct molecular ion peak for the deprotected product. | Molecular ion peak at [M+H]⁺ or [M]⁺. | Molecular ion peak corresponding to a mass loss of 57 amu (tert-butyl) or 100 amu (Boc group).[2] | Highly sensitive and provides exact mass confirmation (with HRMS). Can detect reaction intermediates.[7] | Does not provide structural information on its own. Ionization can be challenging for some molecules. |
Experimental Protocols
Detailed and consistent methodologies are crucial for obtaining reliable spectroscopic data. Below are standard protocols for a typical deprotection reaction and subsequent analysis.
Protocol 1: Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid (TFA)
This procedure is a standard and effective method for cleaving tert-butyl esters.[8][9]
-
Dissolution : Dissolve the tert-butyl protected compound in a dry solvent such as dichloromethane (DCM) or chloroform.
-
Acid Addition : Add an excess of trifluoroacetic acid (TFA) to the solution. A common ratio is a 1:1 mixture of DCM and TFA (v/v).[9]
-
Reaction : Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or a rapid spectroscopic method like IR. Reactions are often complete within a few hours.[9]
-
Workup : Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product can be purified by standard methods such as precipitation, recrystallization, or column chromatography.
Protocol 2: Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the dried sample (both starting material and purified product) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition : Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis : For ¹H NMR, confirm the disappearance of the singlet around δ 1.4 ppm. For ¹³C NMR, verify the absence of the signals around δ 80 ppm and δ 28 ppm.[2]
FTIR Spectroscopy
-
Sample Preparation : Prepare the sample based on its physical state. Liquids can be analyzed as a thin film between two salt plates. Solids can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Record a background spectrum and then the sample spectrum over a range of 4000-400 cm⁻¹.[2]
-
Data Analysis : Compare the spectra of the starting material and the product. Confirm the disappearance of the tert-butyl C-H stretches and, for Boc-protected compounds, the strong carbamate C=O band between 1680-1720 cm⁻¹.[2]
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent compatible with the ionization source, such as methanol or acetonitrile.[2]
-
Data Acquisition : Introduce the sample into the mass spectrometer, often via direct infusion or coupled with Liquid Chromatography (LC-MS). Acquire the spectrum over a relevant mass-to-charge (m/z) range.
-
Data Analysis : Compare the molecular ion peak of the product with the starting material. A mass difference of -100.12 amu confirms the removal of a Boc group. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.[2]
Mandatory Visualization
The following diagrams illustrate the logical workflow for confirming the removal of a tert-butyl protecting group.
Caption: Workflow for tert-butyl group deprotection and confirmation.
Caption: Decision pathway for deprotection monitoring and analysis.
References
A Comparative Guide to Coupling Reagents for the Synthesis of GABA Derivatives
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of γ-aminobutyric acid (GABA) derivatives is a cornerstone in the development of a wide array of therapeutics targeting the central nervous system. The formation of the amide bond is a critical step in these synthetic pathways, and the choice of coupling reagent can significantly impact reaction efficiency, product purity, and overall yield. This guide provides an objective comparison of commonly employed coupling reagents for the synthesis of GABA derivatives, supported by experimental data and detailed protocols to aid in reagent selection and methodological optimization.
Product Performance Comparison
The selection of an appropriate coupling reagent is pivotal for the successful synthesis of GABA amides. The following table summarizes the performance of several widely used coupling reagents based on key experimental parameters such as reaction yield, time, and purity. While specific outcomes can be substrate-dependent, this data provides a comparative overview to inform your synthetic strategy.
| Coupling Reagent/System | Typical Yield (%) | Typical Reaction Time (hours) | Relative Purity | Key Considerations |
| HATU | 90-98% | 1-4 | Very High | High efficiency, low epimerization, suitable for sterically hindered substrates.[1][2][3] |
| HBTU | 85-95% | 2-6 | High | Effective and widely used, but can lead to guanidinylation of the N-terminal amine in some cases.[1][2][3] |
| PyBOP | 80-92% | 2-8 | High | A safer alternative to BOP, avoiding the formation of carcinogenic HMPA.[1][4][5] Good for hindered couplings.[6] |
| EDC/HOBt | 70-90% | 4-12 | Moderate to High | Cost-effective and common, but can sometimes lead to side reactions and requires careful purification to remove byproducts.[1][7][8] |
Detailed Experimental Protocols
The following are generalized protocols for the coupling of a carboxylic acid (e.g., a protected GABA molecule) with a primary or secondary amine using the compared reagents. These should be optimized for specific substrates.
Protocol 1: Coupling using HATU
-
Dissolution: Dissolve the N-protected GABA derivative (1.0 eq.) in an appropriate aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: Add HATU (1.1 eq.) and a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0 eq.), to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine component (1.0-1.2 eq.) to the activated mixture.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up and Purification: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Coupling using HBTU
-
Dissolution: Dissolve the N-protected GABA derivative (1.0 eq.) in a suitable aprotic solvent (e.g., DMF).
-
Reagent Addition: Add HBTU (1.1 eq.) and a tertiary amine base like DIPEA (2.0 eq.) to the solution.
-
Amine Addition: Immediately add the amine component (1.0-1.2 eq.) to the reaction mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Couplings are generally complete in 2-6 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the HATU protocol.
Protocol 3: Coupling using PyBOP
-
Reactant Preparation: In a reaction vessel, combine the N-protected GABA derivative (1.0 eq.) and the amine (1.0-1.2 eq.) in an aprotic solvent like DMF.
-
Reagent Addition: Add PyBOP (1.1 eq.) and DIPEA (2.0 eq.) to the mixture.[9]
-
Reaction Conditions: Stir the mixture at room temperature. For sterically hindered substrates, the reaction may require gentle heating or extended reaction times.
-
Monitoring and Completion: Monitor the reaction, which typically takes 2-8 hours.
-
Work-up and Purification: The work-up and purification steps are analogous to those for HATU and HBTU.
Protocol 4: Coupling using EDC/HOBt
-
Dissolution: Dissolve the N-protected GABA derivative (1.0 eq.), HOBt (1.1 eq.), and the amine (1.0-1.2 eq.) in a suitable solvent such as DCM or DMF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
EDC Addition: Add EDC hydrochloride (1.2 eq.) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, wash the mixture with water to remove excess EDC and the urea byproduct.[9] Dry the organic phase and purify the product by column chromatography.
Visualizing the Process
To better illustrate the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
Figure 1: Generalized experimental workflow for the synthesis of GABA derivatives using a coupling reagent.
Figure 2: Simplified mechanism of amide bond formation using a coupling reagent.
Comparative Analysis
HATU stands out as a highly efficient coupling reagent, often providing superior yields and shorter reaction times with minimal risk of epimerization.[2][3] This makes it particularly suitable for the synthesis of complex or sterically demanding GABA derivatives. Its higher cost, however, may be a consideration for large-scale synthesis.
HBTU is a reliable and widely adopted reagent that offers a good balance of reactivity and cost.[1] While generally very effective, the potential for a side reaction leading to guanidinylation of the free amine should be considered, especially in challenging couplings that require longer reaction times.[3]
PyBOP is an excellent choice when safety is a primary concern, as it avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA) associated with its predecessor, BOP.[4][5] It demonstrates high efficiency, particularly in couplings involving sterically hindered amino acids, making it a valuable tool for complex GABA derivative synthesis.[6]
EDC/HOBt represents a classic and cost-effective method for amide bond formation.[1] The water-solubility of its urea byproduct simplifies purification.[1] However, this system can be less reactive than the onium salt-based reagents, sometimes requiring longer reaction times and facing challenges with sterically hindered substrates. The addition of HOBt is crucial for suppressing racemization.[1]
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
A Comparative Guide to tert-Butyl Ester Protection for γ-Aminobutyric Acid (GABA)
In the synthesis of complex molecules and prodrugs involving γ-aminobutyric acid (GABA), the strategic use of protecting groups is essential for achieving high yields and purity. The carboxyl group of GABA, being a reactive site, often requires temporary masking to prevent unwanted side reactions. Among the various options, the tert-butyl (tBu) ester stands out for its unique combination of stability and specific lability.
This guide provides an objective comparison of tert-butyl ester protection for GABA against other common protecting groups, such as benzyl (Bn) and methyl (Me) esters. The comparison is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Core Advantages of tert-Butyl Ester Protection
The primary advantage of the tert-butyl ester lies in its cleavage mechanism. It is readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), while remaining stable across a wide range of other reaction conditions, including basic, nucleophilic, and reducing environments[1]. This acid-lability is crucial for its role in orthogonal protection schemes, particularly in solid-phase peptide synthesis (SPPS) where base-labile protecting groups like Fmoc are used for the N-terminus[1][2]. The byproducts of tBu ester deprotection are isobutylene and carbon dioxide, which are volatile and easily removed, simplifying the purification process[1][3].
In contrast, methyl esters require harsh saponification conditions (strong acid or base) for removal, which can compromise other sensitive functional groups within the molecule[4]. Benzyl esters are typically removed by hydrogenolysis, a method that is incompatible with reducible groups such as alkenes, alkynes, or certain sulfur-containing moieties[4][5].
Comparative Data of Carboxylic Acid Protecting Groups for GABA
The selection of a protecting group is dictated by the overall synthetic strategy, particularly the required stability and the specific conditions for deprotection. The following table summarizes the key characteristics of tert-butyl, benzyl, and methyl esters for the protection of GABA's carboxylic acid functionality.
| Feature | tert-Butyl (tBu) Ester | Benzyl (Bn) Ester | Methyl (Me) Ester |
| Protection Method | Reaction of the carboxylic acid with isobutylene in the presence of a strong acid catalyst, or with di-tert-butyl dicarbonate ((Boc)2O)[6]. | Esterification with benzyl alcohol under acidic conditions or reaction with benzyl bromide in the presence of a base. | Esterification with methanol under acidic catalysis. |
| Deprotection Method | Mild acidolysis (e.g., Trifluoroacetic Acid (TFA) in Dichloromethane (DCM))[1]. | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[4][5]. | Saponification with strong base (e.g., NaOH, LiOH) or hydrolysis with strong acid (e.g., HCl)[4]. |
| Stability | Stable to basic, nucleophilic, and reducing conditions[1]. | Stable to acidic and basic conditions. | Stable to mildly acidic or basic conditions. |
| Orthogonality | Orthogonal to base-labile groups (e.g., Fmoc) and groups removed by hydrogenolysis (e.g., Benzyl)[1][2]. | Orthogonal to acid-labile groups (e.g., tBu, Boc) and base-labile groups (e.g., Fmoc)[5]. | Limited orthogonality due to harsh deprotection conditions. |
| Deprotection Byproducts | Volatile gases (isobutylene, CO₂)[1]. | Toluene. | Methanol and a salt. |
| Key Advantage | Excellent for Fmoc-based peptide synthesis due to its acid-lability and stability to piperidine used for Fmoc removal[1]. | Useful when acid- and base-labile groups must be preserved. | Simple to introduce. |
| Key Disadvantage | Not suitable for molecules with other highly acid-sensitive functionalities. | Incompatible with reducible functional groups (e.g., C=C, C≡C bonds) and sulfur-containing residues. | Harsh removal conditions can lead to side reactions and are not suitable for complex, sensitive molecules. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of GABA using tert-butyl and benzyl esters are provided below. These protocols serve as a general guideline and may require optimization based on the specific substrate and reaction scale.
Protocol 1: Synthesis of GABA tert-Butyl Ester
Materials:
-
γ-Aminobutyric acid (GABA)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
tert-Butanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Suspend GABA (1.0 eq) in a mixture of tert-butanol and DCM.
-
Add DMAP (0.1 eq) to the suspension.
-
Add (Boc)₂O (1.1 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with 5% aqueous citric acid solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of GABA tert-Butyl Ester
Materials:
-
GABA tert-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or argon supply
-
Rotary evaporator
Procedure:
-
Dissolve GABA tert-butyl ester (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10-50% v/v in DCM) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with toluene or DCM several times to ensure complete removal of residual TFA.
-
The resulting GABA can be isolated as its trifluoroacetate salt or neutralized and purified as required.
Protocol 3: Synthesis of GABA Benzyl Ester
Materials:
-
γ-Aminobutyric acid (GABA)
-
Benzyl alcohol
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add GABA (1.0 eq), benzyl alcohol (excess, can also serve as solvent), and a catalytic amount of p-TsOH (0.05-0.1 eq).
-
Add toluene to the flask.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature and dilute with an appropriate organic solvent like ethyl acetate.
-
Wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 4: Deprotection of GABA Benzyl Ester (Hydrogenolysis)
Materials:
-
GABA benzyl ester
-
Palladium on carbon (10% Pd/C)
-
Methanol or ethanol
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve GABA benzyl ester (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the substrate) to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent (methanol or ethanol).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected GABA.
Visualizing Workflows and Chemical Logic
Diagrams generated using Graphviz provide a clear visual representation of the chemical strategies and mechanisms discussed.
Caption: Orthogonal protection strategy for GABA.
Caption: Acid-catalyzed deprotection of GABA-tBu ester.
Caption: Synthetic workflow using tBu ester protection.
References
Safety Operating Guide
Proper Disposal of tert-Butyl 4-aminobutanoate hydrochloride: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This guide provides detailed procedures for the proper disposal of tert-Butyl 4-aminobutanoate hydrochloride, tailored for researchers, scientists, and professionals in drug development.
This document outlines the necessary safety precautions, regulatory considerations, and step-by-step instructions to manage the waste of this compound effectively. By adhering to these protocols, laboratories can minimize risks and maintain a high standard of safety and environmental stewardship.
Chemical and Physical Properties
A thorough understanding of the chemical's properties is the first step in safe handling and disposal.
| Property | Value |
| Molecular Formula | C8H18ClNO2 |
| Molecular Weight | 195.69 g/mol [1] |
| CAS Number | 58640-01-0[1][2] |
| Appearance | Solid |
| Synonyms | tert-Butyl 4-aminobutyrate hydrochloride, H-GAMMA-ABU-OTBU HCL[1][2] |
Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate careful handling during disposal.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific target organ toxicity — Single exposure (Category 3): May cause respiratory irritation.[1][3]
-
Carcinogenicity (Category 2): Suspected of causing cancer.[1]
Personal Protective Equipment (PPE):
Before handling, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator is recommended.
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety:
-
Always wear appropriate PPE as detailed above.
-
Conduct all disposal procedures in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Collection:
-
Solid Waste: Collect the solid this compound in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials used for cleaning spills (e.g., absorbent pads, paper towels) should also be collected in a labeled, sealed container for hazardous waste.
-
Empty Containers: "Empty" containers that previously held the chemical should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
3. Labeling and Storage:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date the waste was first added to the container.
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]
4. Final Disposal:
-
Disposal of this chemical waste must be handled by a licensed and approved waste disposal company.[3][4][5]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this chemical down the drain or in regular trash.[5]
5. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a safer working environment and protecting the ecosystem. Always consult your institution's specific waste disposal guidelines and the chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information.[3][4][6]
References
Personal protective equipment for handling tert-Butyl 4-aminobutanoate hydrochloride
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with tert-Butyl 4-aminobutanoate hydrochloride (CAS No: 58640-01-0). Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks. This compound is classified as an irritant and a health hazard.[1]
Chemical Hazards:
This compound presents several health risks. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Inhalation may cause respiratory irritation.[1][2] Furthermore, it is suspected of causing cancer.[1]
| Hazard Classification | GHS Category |
| Acute toxicity, oral | Category 4 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2A |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 |
| Carcinogenicity | Category 2 |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial for the safe handling of this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure. Use proper glove removal technique. | Protects against skin irritation. |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] | Protects against serious eye irritation from splashes. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[3] A lab coat should be worn. | Protects skin from potential splashes and contact. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood. | Prevents respiratory tract irritation from dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, use a certified chemical fume hood.
2. Personal Protective Equipment (PPE) Donning:
-
Before handling the chemical, put on all required PPE as specified in the table above.
3. Handling the Chemical:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust or aerosols.
-
Avoid ingestion and inhalation.[3]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
4. Storage:
-
Store in a tightly closed, suitable container in a cool, dry, and well-ventilated place.[3]
-
Some sources recommend storing in a freezer.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Chemical Waste:
-
Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.
2. Contaminated PPE:
-
Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.
3. Final Disposal:
-
Dispose of all waste in accordance with local, regional, and national hazardous waste regulations.[2][3][4]
Emergency Procedures
Spill:
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
For large spills, evacuate the area and contact your institution's emergency response team.
First Aid:
-
If Swallowed: Call a poison center or doctor/physician if you feel unwell.[3]
-
If on Skin: Wash with plenty of soap and water.[2][3] If skin irritation persists, get medical attention.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] Get medical attention.[3]
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2][3]
Safe Handling Workflow for this compound
A flowchart outlining the safe handling process for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

